Product packaging for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate(Cat. No.:CAS No. 293292-51-0)

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Cat. No.: B7804227
CAS No.: 293292-51-0
M. Wt: 188.22 g/mol
InChI Key: GSIXJEIRJVOUFB-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS Registry Number: 6290-17-1 ) is an organic compound with the molecular formula C 9 H 16 O 4 and an average molecular weight of 188.22 g/mol . This compound, often referred to as the propylene glycol ketal of ethyl acetoacetate, is characterized by its dioxolane ring structure and exists as a mixture of diastereoisomers . As a flavor and fragrance ingredient, its primary research value lies in its organoleptic properties, imparting soft, fresh, and fruity notes often described as apple-like . This makes it a compound of significant interest in the study and development of artificial flavors and fragrances for food, beverage, and cosmetic applications. Researchers utilize it to understand the structure-odor relationship of ketal compounds and their stability in different matrices. The compound is a colorless to almost colorless clear liquid at room temperature . It has a specific gravity of approximately 1.05 (at 20°C/20°C), a refractive index of 1.43, and boils at around 76°C at a pressure of 4 mmHg . It is insoluble in water but soluble in organic solvents such as ethanol . This substance is moisture-sensitive and should be stored in a cool, dark place under inert gas to maintain its stability and purity . This product is provided with a high purity level of >98.0% (by GC analysis) and is intended for research applications only . It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B7804227 Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate CAS No. 293292-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate
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InChI

InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3
Source PubChem
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InChI Key

GSIXJEIRJVOUFB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)CC1(OCC(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
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DSSTOX Substance ID

DTXSID4047549
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Molecular Weight

188.22 g/mol
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Physical Description

Colourless liquid; Soft, fruity notes
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Density

1.048-1.054
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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CAS No.

6290-17-1, 293292-51-0
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Record name 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester
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Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a significant fragrance and flavor compound also known as Fraistone or ethyl acetoacetate propylene glycol ketal.[1][2] This document is intended for researchers, chemists, and professionals in the fields of drug development, fine chemicals, and fragrance manufacturing. We will delve into the intricacies of the acid-catalyzed ketalization reaction, offering a field-proven experimental protocol, a thorough analysis of the reaction mechanism, and a multi-faceted approach to the structural elucidation of the final product through modern spectroscopic techniques.

Introduction and Significance

This compound is a colorless liquid characterized by a fresh, fruity aroma reminiscent of apples and strawberries.[3] This distinct organoleptic profile has led to its widespread use in the formulation of floral and fruity fragrances.[3] Chemically, it is the propylene glycol ketal of ethyl acetoacetate.[2] The synthesis of this molecule serves as an excellent case study in the strategic use of protecting groups, a fundamental concept in organic synthesis. By converting the reactive ketone functionality of ethyl acetoacetate into a cyclic ketal, the ester group is left available for subsequent chemical transformations. This principle is of paramount importance in the synthesis of complex molecules, including pharmaceuticals.[4]

This guide will provide a robust and reproducible methodology for the synthesis of this compound, coupled with a detailed characterization workflow to ensure the identity and purity of the final product.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed ketalization of ethyl acetoacetate with 1,2-propanediol (propylene glycol).[5] This reaction is a reversible process, and to achieve high yields, it is crucial to remove the water generated during the reaction, thereby driving the equilibrium towards the product side.[4]

Reaction Mechanism

The acid-catalyzed ketalization proceeds through a series of protonation and nucleophilic attack steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the ketone in ethyl acetoacetate by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of propylene glycol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of a stabilized carbocation. The second hydroxyl group of the propylene glycol then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered dioxolane ring. A final deprotonation step regenerates the acid catalyst and yields the desired ketal product.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Ethyl Acetoacetate Ethyl Acetoacetate Reflux with Dean-Stark Trap Reflux with Dean-Stark Trap Ethyl Acetoacetate->Reflux with Dean-Stark Trap Propylene Glycol Propylene Glycol Propylene Glycol->Reflux with Dean-Stark Trap Acid Catalyst Acid Catalyst Acid Catalyst->Reflux with Dean-Stark Trap Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reflux with Dean-Stark Trap Neutralization Neutralization Reflux with Dean-Stark Trap->Neutralization Reaction Completion Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized Product->NMR IR Infrared (IR) Spectroscopy Synthesized Product->IR MS Mass Spectrometry (MS) Synthesized Product->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR->Structural Elucidation MS->Structural Elucidation Purity Assessment Purity Assessment Structural Elucidation->Purity Assessment

References

Physical and chemical properties of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1), a versatile organic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols.

Introduction and Molecular Structure

This compound, also known by trade names such as Fraistone® and Fructone B, is a heterocyclic ester.[1] Its structure features a 1,3-dioxolane ring substituted with two methyl groups at the 2 and 4 positions and an ethyl acetate group at the 2-position.[2] This unique arrangement of functional groups imparts a characteristic fresh and fruity aroma, reminiscent of apple and strawberry, making it a valuable ingredient in perfumery and as a flavoring agent.[3][4]

The presence of two chiral centers at the 2 and 4 positions of the dioxolane ring means that the compound exists as a mixture of diastereomers (cis and trans isomers).[1] Commercially available products are typically sold as an isomeric mixture.[5]

Caption: 2D representation of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 6290-17-1[1][2][6]
Molecular Formula C₉H₁₆O₄[1][7]
Molecular Weight 188.22 g/mol [1][7]
Appearance Colorless to pale yellow liquid[1][2][3]
Odor Fresh, fruity, apple, strawberry[3][4]
Density 1.042 - 1.054 g/mL at 25 °C[1][3][6]
Refractive Index (n20/D) 1.422 - 1.432[1]
Boiling Point 85 °C (185 °F)[1] / 231.07 °C[8]
Flash Point 91 °C (195.8 °F)[1]
Melting Point -68 °C (-90.4 °F)[1]
Vapor Pressure 0.0589 mmHg at 23°C[1]
Solubility Insoluble in water; soluble in alcohol and oils[3]
log P 1.5[1]
Stability Stable in various consumer product bases, but poor in bleach.[6]

Synthesis and Mechanism

The industrial synthesis of this compound is typically achieved through the acid-catalyzed ketalization of ethyl acetoacetate with propane-1,2-diol.[1] This reaction is a classic example of the formation of a cyclic ketal to protect a ketone functional group.

The mechanism involves the protonation of the carbonyl oxygen of the ketone in ethyl acetoacetate by an acid catalyst (e.g., p-toluenesulfonic acid). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of propane-1,2-diol. The reaction proceeds through a hemiacetal intermediate, followed by the elimination of a water molecule and subsequent ring closure to form the stable 1,3-dioxolane ring. The removal of water is crucial to drive the equilibrium towards the product side.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Ethyl_Acetoacetate Ethyl Acetoacetate Reaction Ketalization Reaction Ethyl_Acetoacetate->Reaction Propane_1_2_diol Propane-1,2-diol Propane_1_2_diol->Reaction Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Quenching Quenching (e.g., NaHCO3 solution) Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product Ethyl 2,4-dimethyl-1,3- dioxolane-2-acetate Distillation->Product HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Setup (C18 Column, MeCN/H2O Mobile Phase) Sample_Prep->HPLC_System Injection Injection of Standard and Sample HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Purity and Quantification) Detection->Data_Analysis

References

An In-depth Technical Guide to Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1), a versatile heterocyclic ester with significant applications in the flavor and fragrance industries. Commonly known by trade names such as Fraistone and as "fruity ketal," this compound is valued for its distinct tart and fruity aroma profile. This document delves into the fundamental chemical and physical properties of this compound, its synthesis via acid-catalyzed ketalization, and the underlying reaction mechanism. Furthermore, it outlines key analytical techniques for its characterization, discusses its primary applications, and provides essential safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and the development of consumer products.

Introduction and Physicochemical Properties

This compound is an organic compound characterized by a 1,3-dioxolane ring substituted with two methyl groups and an ethyl acetate moiety.[1] This structure contributes to its characteristic fruity odor and its utility as a fragrance and flavoring agent.[2][3] The presence of two chiral centers at positions 2 and 4 of the dioxolane ring means that the compound exists as a mixture of diastereomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6290-17-1[4]
Molecular Formula C₉H₁₆O₄[4]
Molecular Weight 188.22 g/mol [4]
Appearance Colorless to pale straw-colored liquid[3][5]
Odor Fresh, fruity, reminiscent of apple and strawberry[1][2][5]
Density 1.042 g/mL at 25 °C[3]
Boiling Point Not specified
Flash Point 91 °C (196 °F) - closed cup[3]
Solubility Very slightly soluble in water; soluble in alcohol and propylene glycol[5]

Synonyms: This compound is known by several names in commercial and scientific contexts, including:

  • Ethyl acetoacetate propylene glycol ketal[5]

  • Fruity ketal[1]

  • Fraistone[5]

  • Fragolane[5]

  • 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester[4]

Synthesis and Reaction Mechanism

The primary industrial synthesis of this compound involves the acid-catalyzed ketalization of ethyl acetoacetate with propylene glycol.[2][5] This reaction is a classic example of protecting a ketone functionality as a cyclic ketal.

Synthetic Scheme

The overall reaction is as follows:

G reactant1 Ethyl Acetoacetate product This compound reactant1->product + reactant2 Propylene Glycol reactant2->product + water Water product->water +

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a patented method for the synthesis of this compound:

Materials:

  • Ethyl acetoacetate

  • 1,2-Propanediol (Propylene glycol)

  • Cyclohexane (as azeotroping agent)

  • Amberlyst 15 (acidic ion-exchange resin catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, add ethyl acetoacetate (0.1 mol), cyclohexane (50 mL), and 1,2-propanediol (0.15 mol).

  • Add the Amberlyst 15 catalyst (2 g) to the flask.

  • Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by Gas Chromatography (GC).

  • Once the reaction is complete (i.e., no more water is collected), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst 15 catalyst. The catalyst can be washed with acetone, dried, and reused.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and wash it with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the final product. A yield of up to 98% has been reported for this method.

Mechanism of Ketalization

The formation of the dioxolane ring proceeds via a well-established acid-catalyzed mechanism. The causality behind this multi-step process is the activation of the carbonyl group by protonation, followed by nucleophilic attack by the diol.

G cluster_0 Mechanism of Ketalization A 1. Protonation of the carbonyl oxygen B 2. Nucleophilic attack by the first hydroxyl group of the diol A->B C 3. Proton transfer to form a hemi-ketal B->C D 4. Protonation of the hydroxyl group of the hemi-ketal C->D E 5. Elimination of water to form a resonance-stabilized carbocation D->E F 6. Intramolecular nucleophilic attack by the second hydroxyl group E->F G 7. Deprotonation to yield the final ketal product F->G

Caption: Step-wise mechanism of acid-catalyzed ketalization.

The use of a Dean-Stark apparatus is crucial for driving the reaction equilibrium towards the product side by continuously removing the water byproduct.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of this compound.

Chromatographic Methods
  • Gas Chromatography (GC): GC is a primary method for monitoring the reaction progress and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis. A typical mobile phase consists of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[6]

Spectroscopic Methods
  • Mass Spectrometry (MS): The mass spectrum of this compound is available in the NIST WebBook.

  • Infrared (IR) Spectroscopy: The IR spectrum, also available in the NIST WebBook, will show characteristic peaks for the C=O stretch of the ester and C-O stretches of the dioxolane ring and ester.

Applications in Flavor and Fragrance

The primary application of this compound is as a fragrance and flavoring ingredient.[2][3] Its "fruity ketal" character imparts a fresh, tart, and fruity aroma, with notes reminiscent of apple and strawberry.[1][5]

Table 2: Applications of this compound

ApplicationDescriptionSource(s)
Fragrances Used to create fresh, fruity top notes in floral and spicy fragrances. It can provide a "lift" to jasmine, tuberose, and gardenia bases.[2][5]
Flavors Employed in flavor formulations to enhance apple, strawberry, and other fruit profiles in food and beverage products.[1]
Consumer Products Incorporated into a variety of consumer goods, including perfumes, soaps, lotions, shampoos, and air fresheners.[3]

Safety and Handling

This compound is classified as a combustible liquid.[3] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse with plenty of water.

    • Ingestion: Do not induce vomiting. Seek medical attention.

Conclusion

This compound is a commercially significant aroma chemical with a well-defined synthesis and a range of applications in the flavor and fragrance industry. This technical guide has provided a detailed overview of its properties, synthesis, mechanism, and analytical characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers working with this compound, facilitating its effective use and further investigation.

References

Stereoisomers of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

The control and analysis of stereoisomerism are paramount in the fields of pharmaceutical development, fragrance, and materials science, where the three-dimensional arrangement of atoms can dictate biological activity, sensory properties, and material characteristics. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a heterocyclic compound, presents a compelling case study in stereochemical complexity. This molecule contains two stereogenic centers, giving rise to a set of four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to each other (cis and trans). This technical guide provides a comprehensive exploration of these stereoisomers, detailing their structural nuances, stereoselective synthesis, advanced separation protocols, and rigorous characterization techniques. Addressed to researchers, scientists, and drug development professionals, this document synthesizes foundational principles with actionable, field-proven methodologies to empower the precise isolation and analysis of each stereoisomer.

Introduction: The Criticality of Stereochemical Purity

In the molecular world, chirality often governs function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and physiological effects.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the separation and individual evaluation of enantiomers for all chiral drug candidates.[1] This mandate stems from the fact that a chiral drug interacts with a chiral biological environment (enzymes, receptors) in a stereospecific manner, akin to a hand fitting into a glove. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.

This compound, while also used as a flavoring and fragrance agent with a fruity, apple-like scent[2][3], serves as an excellent model for understanding the challenges and solutions in stereoisomer management. Its 1,3-dioxolane core is a common structural motif in biologically active compounds and is frequently used as a protecting group in the synthesis of natural products.[4][5] A thorough understanding of its stereoisomers is therefore not merely an academic exercise but a prerequisite for its application in fields demanding high chemical purity and specificity.

Structural Analysis of Stereoisomers

This compound possesses two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This gives rise to 22 = 4 possible stereoisomers.

  • Stereogenic Center C2: This is a quaternary carbon, part of the ketal functional group, substituted with a methyl group, an ethyl acetate moiety, and two different oxygen atoms of the ring.

  • Stereogenic Center C4: This carbon is substituted with a methyl group, a hydrogen atom, and is part of the five-membered ring.

These four isomers exist as two diastereomeric pairs. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by standard chromatographic techniques.[6]

  • Cis Isomers: The methyl groups at C2 and C4 are on the same face of the dioxolane ring. This pair consists of the (2R, 4S) and (2S, 4R) enantiomers.

  • Trans Isomers: The methyl groups at C2 and C4 are on opposite faces of the ring. This pair consists of the (2R, 4R) and (2S, 4S) enantiomers.

G cluster_cis cis-Diastereomers cluster_trans trans-Diastereomers cluster_pairs cis_R_S (2R, 4S) trans_R_R (2R, 4R) cis_R_S->trans_R_R Diastereomers trans_S_S (2S, 4S) cis_R_S->trans_S_S p1 cis_R_S->p1 Enantiomers cis_S_R (2S, 4R) cis_S_R->trans_R_R cis_S_R->trans_S_S p2 trans_R_R->p2 Enantiomers p1->cis_S_R p2->trans_S_S

Caption: Stereoisomeric relationships of this compound.

Synthesis of the Stereoisomeric Mixture

The standard synthesis of this compound involves the acid-catalyzed ketalization of ethyl acetoacetate with 1,2-propanediol (propylene glycol).[5][7] This reaction typically yields a mixture of all four stereoisomers because commercial 1,2-propanediol is a racemic mixture of (R)- and (S)-enantiomers, and the reaction conditions do not typically favor the formation of one diastereomer over the other without a specific stereodirecting catalyst.

G Reactants Ethyl Acetoacetate + (rac)-1,2-Propanediol Reaction Ketalization (Water Removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Product Mixture of Stereoisomers (cis and trans) Reaction->Product

Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis

Objective: To synthesize a mixture of cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

Causality: The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of ethyl acetoacetate, thereby activating it for nucleophilic attack by the diol.[8] The reaction is an equilibrium process; therefore, removal of the water byproduct using a Dean-Stark apparatus is critical to drive the reaction to completion in accordance with Le Châtelier's principle.[8]

Materials:

  • Ethyl acetoacetate

  • (rac)-1,2-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus, reflux condenser, heating mantle, round-bottom flask

  • Separatory funnel

Procedure:

  • Set up a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add toluene (100 mL), ethyl acetoacetate (0.1 mol), 1,2-propanediol (0.12 mol, 1.2 equivalents), and a catalytic amount of p-TsOH (approx. 0.5 g).

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is a mixture of the stereoisomers and can be purified by vacuum distillation if necessary.

Separation and Resolution of Stereoisomers

Separating the four stereoisomers requires a two-stage approach: first, the separation of the cis and trans diastereomers, followed by the resolution of the enantiomers within each diastereomeric pair.

Diastereomer Separation by Standard Chromatography

Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC) on a non-chiral stationary phase.[9]

Experimental Protocol: HPLC Separation of Diastereomers

Objective: To separate the cis and trans diastereomers from the synthesized mixture.

Causality: Reverse-phase HPLC separates compounds based on their relative polarity. The cis and trans diastereomers, having different three-dimensional shapes, will exhibit slight differences in their polarity and interaction with the nonpolar stationary phase (e.g., C18). This differential interaction allows for their separation.[9]

Instrumentation & Conditions:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio (e.g., 60:40 ACN:H₂O) should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution in mobile phase.

Procedure:

  • Prepare a standard solution of the synthesized mixture in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and run the chromatogram.

  • Two major peaks (or groups of peaks) corresponding to the cis and trans diastereomers should be observed.

  • For preparative separation, the method can be scaled up using a larger diameter column.

Enantiomeric Resolution by Chiral Chromatography

To separate the enantiomers (e.g., (2R, 4R) from (2S, 4S)), a chiral environment is required. This is achieved using chiral chromatography, where the stationary phase is itself enantiomerically pure.[6][10]

Causality: The chiral stationary phase (CSP) forms transient, diastereomeric complexes with the individual enantiomers of the analyte.[1] These complexes have different energies of formation and stability, leading to different retention times on the column and thus enabling their separation. For dioxolanes, cyclodextrin-based CSPs have proven effective.[10]

G Input Stereoisomeric Mixture HPLC1 Standard HPLC (C18 Column) Input->HPLC1 Diastereomers Separated Diastereomers HPLC1->Diastereomers Cis cis-Pair ((2R,4S) + (2S,4R)) Diastereomers->Cis Trans trans-Pair ((2R,4R) + (2S,4S)) Diastereomers->Trans HPLC2 Chiral HPLC (Chiral Column) Cis->HPLC2 Trans->HPLC2 Enantiomers Pure Enantiomers HPLC2->Enantiomers E1 (2R,4S) Enantiomers->E1 E2 (2S,4R) Enantiomers->E2 E3 (2R,4R) Enantiomers->E3 E4 (2S,4S) Enantiomers->E4

Caption: Workflow for the complete separation of all four stereoisomers.

Experimental Protocol: Chiral GC Separation of Enantiomers

Objective: To resolve the enantiomers within a previously separated diastereomeric pair.

Instrumentation & Conditions: (Adapted from methodology for similar chiral dioxolanes[10])

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., Rt-bDEXse: 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.

  • Injection: 1 µL, split mode (e.g., 50:1).

Procedure:

  • Dissolve the isolated diastereomeric fraction (e.g., the trans-pair) in a suitable solvent like methanol.

  • Inject the sample into the GC.

  • The two enantiomers should elute as two distinct, well-resolved peaks.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing diastereomers.

Causality: The cis and trans isomers have different spatial arrangements of the methyl groups. This leads to distinct magnetic environments for the protons and carbons in the molecule. In the ¹H NMR spectrum, the chemical shifts of the methyl protons and the ring protons will differ between the two diastereomers due to through-space shielding or deshielding effects.[11][12] For example, the proximity of the two methyl groups in the cis isomer can lead to a different chemical shift compared to the more distant methyl groups in the trans isomer.

Expected ¹H NMR Spectral Differences:

Proton GroupExpected Chemical Shift (ppm)Expected Difference between cis and trans
C4-CH₃ 1.1 - 1.4Significant δ difference due to proximity to C2 substituents.
C2-CH₃ 1.3 - 1.6Significant δ difference due to proximity to C4-CH₃.
Ring Protons (C4-H, C5-H₂) 3.5 - 4.5Coupling constants (J-values) and chemical shifts will differ due to different dihedral angles and spatial relationships.
Ester-CH₂ ~4.2Minor difference may be observed.
Ester-CH₃ ~1.2Unlikely to show significant difference.

Note: While NMR can readily distinguish diastereomers, it cannot differentiate between enantiomers, which have identical NMR spectra in a non-chiral solvent.[6] To distinguish enantiomers, one must use a chiral shift reagent or perform analysis using chiroptical techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light.[13]

Conclusion

The stereoisomers of this compound provide a clear and instructive example of the stereochemical challenges inherent in modern chemistry. A systematic approach, beginning with a foundational understanding of the isomeric structures, progressing through a robust synthetic strategy, and culminating in multi-stage chromatographic separation and spectroscopic characterization, is essential for isolating and identifying each unique stereoisomer. The protocols and logical frameworks presented in this guide offer a validated pathway for researchers to confidently navigate the complexities of this and other chiral molecules, ensuring the stereochemical integrity required for advanced applications in drug development and beyond.

References

A Technical Guide to Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate: Structure, Synthesis, and Application in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate, a heterocyclic ester, is recognized primarily for its application in the flavor and fragrance industry. However, its chemical architecture holds deeper significance for synthetic chemists, particularly those in pharmaceutical and fine chemical development. The core of this molecule is the 1,3-dioxolane ring, which serves as a quintessential acid-labile protecting group for a ketone functionality. This guide provides an in-depth examination of this compound, moving beyond its organoleptic properties to focus on its synthesis, structural characterization, and strategic value as a protected form of ethyl acetoacetate—a foundational C4 building block in organic synthesis. We will explore the mechanistic basis for its formation and its role in enabling selective chemical transformations, a critical consideration in the multistep synthesis of complex molecules.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in a research setting.

Nomenclature and Chemical Structure

The formal IUPAC name for this compound is ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate .[1][2] It is also commonly known by synonyms such as Ethyl acetoacetate propylene glycol ketal and the FEMA designation "fruity ketal".[1][2]

The structure features a five-membered dioxolane ring with methyl groups at the C2 and C4 positions. The presence of two stereocenters (at C2 and C4) means the compound exists as a mixture of diastereomers (cis and trans isomers).[1]

  • SMILES: CCOC(=O)CC1(OCC(O1)C)C[2]

  • InChI Key: GSIXJEIRJVOUFB-UHFFFAOYSA-N[2]

Chemical structure of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (Image Source: PubChem CID 95392)

Key Identifiers and Properties

All quantitative data are summarized in the table below for ease of reference. This information is critical for experimental design, safety assessment, and analytical method development.

PropertyValueSource(s)
CAS Number 6290-17-1[2]
Molecular Formula C₉H₁₆O₄[2]
Molecular Weight 188.22 g/mol [3]
FEMA Number 4294[2]
EC Number 228-536-2[2]
Appearance Colorless Liquid
Odor Fruity, Apple-like[3]
Density ~1.042 g/mL at 25 °C
Refractive Index (n20/D) ~1.428[4]

Synthesis: Acid-Catalyzed Ketalization

The synthesis of ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is a classic example of an acid-catalyzed ketalization reaction. This process is a cornerstone of protecting group chemistry, valued for its efficiency and reversibility.

Reaction Principle and Mechanism

The compound is prepared by reacting ethyl acetoacetate with propane-1,2-diol (propylene glycol) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH).[5] Ethyl acetoacetate is a β-ketoester, containing both a ketone and an ester functional group. The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, allowing for highly selective reaction with the diol to form the cyclic ketal (dioxolane).[5][6]

The reaction is an equilibrium process that produces water as a byproduct.[5] To drive the reaction to completion and achieve a high yield of the desired product, this water must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 1. Charge Reactor: - Ethyl Acetoacetate - Propane-1,2-diol - Toluene (Solvent) - p-TsOH (Catalyst) Reflux 2. Heat to Reflux (Azeotropic Distillation) Reactants->Reflux DeanStark 3. Collect Water in Dean-Stark Trap Reflux->DeanStark Quench 4. Cool and Quench (e.g., NaHCO₃ solution) DeanStark->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Dry 6. Dry Organic Phase (e.g., MgSO₄) Extract->Dry SolventRemoval 7. Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Distill 8. Vacuum Distillation (Final Product) SolventRemoval->Distill

Caption: High-level workflow for the synthesis of the target dioxolane.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the ketalization of ethyl acetoacetate.[5][6]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the round-bottom flask, add ethyl acetoacetate (1.0 eq.), propane-1,2-diol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.). Add toluene as the solvent (approx. 2 mL per mmol of ethyl acetoacetate).

  • Reaction Execution:

    • Begin stirring and heat the mixture to a gentle reflux.

    • Toluene and water will begin to co-distill as an azeotrope. The denser water will separate and collect in the bottom of the Dean-Stark trap, while the toluene will overflow and return to the reaction flask.

    • Monitor the reaction by observing the volume of water collected. The reaction is complete when no more water is collected in the trap (typically 2-4 hours).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • The resulting crude oil is purified by vacuum distillation to yield the final product, ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate, as a clear, colorless liquid.

Strategic Application in Drug Development: The Protecting Group Concept

While its primary commercial use is in flavors, the true value of this molecule for a medicinal or process chemist lies in its function as a ketone protecting group .[1][8] Ethyl acetoacetate is a versatile precursor, but its reactivity at the α-carbon is often complicated by the presence of the ketone. By converting the ketone to a dioxolane, that site is rendered inert to a wide range of reagents, enabling selective chemistry elsewhere.

The Causality of Protection

The dioxolane group is stable to bases, nucleophiles, and reducing agents (e.g., LiAlH₄, NaBH₄), which would otherwise attack the ketone carbonyl.[7][9] This stability allows chemists to perform reactions such as:

  • Ester Reduction: Reducing the ethyl ester to a primary alcohol without affecting the ketone.

  • Grignard Reactions: Adding organometallic reagents to the ester.

  • Base-Mediated Alkylations: At other positions in a more complex molecule.

Once the desired transformation is complete, the protecting group can be easily removed. The ketal is readily hydrolyzed back to the ketone under mild acidic aqueous conditions, a process that leaves most other functional groups intact.[7][10]

Logical Workflow of a Protection Strategy

The following diagram illustrates the logic of using the dioxolane as a protecting group to achieve a selective ester reduction, a common challenge in drug synthesis.

ProtectingGroup Start Ethyl Acetoacetate (β-Ketoester) Protected Ethyl 2-(2,4-dimethyl-1,3- dioxolan-2-yl)acetate Start->Protected  Protection  Propane-1,2-diol, H⁺ Final Target Molecule (β-Hydroxy Ketone) Start->Final  Direct Reduction  (Unselective - Fails) Reduced Protected Diol (Ester Reduced) Protected->Reduced  Selective Reduction  e.g., LiAlH₄  (Ketone is Inert) Reduced->Final  Deprotection  Aqueous Acid (H₃O⁺)

Caption: Protecting group strategy for selective reduction of a β-ketoester.

Analytical and Spectroscopic Profile

Confirmation of the structure and purity of the synthesized product is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and quartet for the ethyl group (~1.2 and 4.1 ppm, respectively), a singlet for the methylene protons adjacent to the ester (~2.7 ppm), a singlet for the C2-methyl group (~1.4 ppm), a doublet for the C4-methyl group (~1.2 ppm), and complex multiplets for the dioxolane ring protons (CH and CH₂) between 3.5 and 4.3 ppm. The presence of diastereomers will likely result in multiple sets of signals for the chiral portions of the molecule.

    • ¹³C NMR: Key signals would include the ester carbonyl (~170 ppm), the ketal carbon (C2, ~108 ppm), and carbons of the ethyl group, the dioxolane ring, and the three distinct methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a strong ketone C=O stretch (which would be present in the starting material at ~1715 cm⁻¹) and the presence of a strong ester C=O stretch (~1735 cm⁻¹). Strong C-O stretching bands associated with the ester and the cyclic ketal would be prominent in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be used for confirmation.[11] Key fragments would arise from the loss of ethoxy (-OC₂H₅) or parts of the dioxolane ring.

  • Chromatography: The purity of the compound can be readily assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often using a reverse-phase method.[12]

References

The Genesis of a Fruity Ketal: A Literature Review on the Discovery of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a heterocyclic compound widely recognized in the flavor and fragrance industry by trade names such as Fraistone® and Fruity Ketal, is a key ingredient prized for its fresh, tart, and fruity aroma reminiscent of apple, plum, and strawberry.[1][2] This technical guide provides a comprehensive literature review of the discovery, synthesis, and chemical properties of this compound, offering valuable insights for researchers and professionals in organic synthesis and sensory science. While its application is predominantly in perfumery, the foundational chemistry of its synthesis—the protection of a β-keto group—is a fundamental concept in organic chemistry with broader implications in drug development and complex molecule synthesis.

The Historical Context: A 1937 Discovery in the burgeoning Aroma Chemical Industry

The discovery of this compound is reported to have occurred in 1937.[3] This period was a transformative era for the fragrance and flavor industry, which was increasingly shifting from reliance on natural extracts to the creative potential of synthetic organic chemistry. Companies like Givaudan, Haarmann & Reimer, and Dragoco were pioneering the industrial-scale synthesis of novel aroma chemicals, fundamentally changing the palette available to perfumers.[4][5] The synthesis of new molecules that could evoke familiar and pleasant scents, such as fruits, was a significant area of research.

While the specific seminal patent or journal article from 1937 detailing the initial discovery of "Fraistone" remains elusive in readily available databases, the compound's synonym, "Ethyl acetoacetate propylene glycol ketal," provides a clear indication of its synthetic origins.[6][7] The discovery was likely the result of systematic investigations into the reactions of common organic building blocks to produce compounds with desirable sensory properties.

The Chemistry of Discovery: Ketalization of Ethyl Acetoacetate

The core of the discovery of this compound lies in a classic organic reaction: the acid-catalyzed ketalization of a β-keto ester.[4][8] The synthesis involves the reaction of two key precursors: ethyl acetoacetate and propylene glycol (propane-1,2-diol).[9]

Ethyl acetoacetate is a versatile chemical intermediate that exhibits keto-enol tautomerism, with the ketone form being the more stable tautomer.[10] The presence of both a ketone and an ester functional group presents an opportunity for selective reaction. The ketone carbonyl is more electrophilic and thus more reactive towards nucleophilic attack by a diol compared to the less reactive ester carbonyl.[11] This difference in reactivity is the cornerstone of the synthesis.

Propylene glycol, a readily available 1,2-diol, serves as the protecting group for the ketone. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-15, and often with the removal of water to drive the equilibrium towards the formation of the ketal.[11][12]

Reaction Mechanism

The mechanism for the acid-catalyzed ketalization proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone in ethyl acetoacetate, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of propylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups on the former carbonyl carbon.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, resulting in the formation of a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the propylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

  • Deprotonation: The final step involves the deprotonation of the remaining protonated oxygen by a base (such as the conjugate base of the acid catalyst or another molecule of the diol) to regenerate the acid catalyst and yield the final product, this compound.

The use of propylene glycol results in the formation of a chiral center at the 4-position of the dioxolane ring, leading to a mixture of cis and trans isomers.[3]

Physicochemical and Spectroscopic Characterization

This compound is a colorless liquid with a characteristic fruity odor.[13] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₄[3][14]
Molecular Weight 188.22 g/mol [3][14]
CAS Number 6290-17-1[3][14]
Density 1.042 g/mL at 25 °C[6]
Boiling Point 85 °C[3]
Flash Point 91 °C (195.8 °F)[3]
Refractive Index 1.422 - 1.432 at 20°C[3]
Log P 1.5[14]
Spectroscopic Data
  • Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which can be used for its identification in complex mixtures.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum, also available from the NIST WebBook, would show characteristic absorptions for the C-O stretching of the ester and the dioxolane ring, as well as the C=O stretching of the ester group.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, experimentally determined ¹H and ¹³C NMR spectrum for this compound is not readily found in the searched literature, predicted spectra are available in some databases. Experimental NMR data for structurally similar compounds, such as 2,2-dimethyl-1,3-dioxolane, can provide an indication of the expected chemical shifts for the dioxolane ring protons and carbons.[16][17] For a definitive structural elucidation, experimental ¹H and ¹³C NMR analysis would be required.

Experimental Protocols

While the original 1937 synthesis protocol is not available, a modern and detailed experimental procedure for the synthesis of this compound is described in a 2020 Chinese patent.[12] This procedure utilizes a solid acid catalyst, which offers advantages in terms of ease of separation and catalyst reusability.

Synthesis of this compound (Adapted from CN111333607A)[12]

Materials:

  • Ethyl acetoacetate (0.1 mol)

  • 1,2-Propanediol (Propylene glycol) (0.15 mol)

  • Cyclohexane (50 mL)

  • Amberlyst-15 catalyst (2 g)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, add ethyl acetoacetate (0.1 mol), cyclohexane (50 mL), 1,2-propanediol (0.15 mol), and Amberlyst-15 catalyst (2 g).

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by Gas Chromatography (GC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with acetone and dried for reuse.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with saturated brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the cyclohexane solvent.

  • Purify the crude product by vacuum distillation to obtain this compound.

The patent reports a yield of 98% with a selectivity of 99.0% using this method.[12]

Visualization of the Synthesis Workflow

SynthesisWorkflow EAA Ethyl Acetoacetate Reaction Reflux with Dean-Stark Trap EAA->Reaction PG Propylene Glycol PG->Reaction Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction Solvent Cyclohexane Solvent->Reaction Filter Filter to remove catalyst Reaction->Filter Wash1 Wash with NaHCO₃ (aq) Filter->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over Na₂SO₄ Wash2->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Ethyl 2,4-dimethyl-1,3- dioxolane-2-acetate Purify->Product

Caption: Synthesis workflow for this compound.

Conclusion and Future Perspectives

The discovery of this compound in 1937 is a testament to the creative power of organic synthesis in the development of the modern fragrance and flavor industry. Its synthesis, a straightforward yet elegant application of the ketalization reaction, highlights the principle of selective functional group protection that is of paramount importance in the synthesis of more complex molecules, including pharmaceuticals. While the original discovery documentation remains to be unearthed, the chemical principles and subsequent industrial application of this molecule are well-established.

For future research, a definitive search of historical patent databases from the 1930s, particularly from major fragrance houses of that era, could potentially uncover the original patent and provide a more complete historical narrative. Furthermore, the publication of detailed experimental ¹H and ¹³C NMR spectroscopic data would be a valuable contribution to the chemical literature, providing a complete and authoritative characterization of this widely used aroma chemical.

References

Stability and degradation pathway of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathway of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Authored by: A Senior Application Scientist

Abstract

This compound, a key component in fragrance and flavor formulations, possesses a unique chemical structure comprising a dioxolane ring and an ester functional group.[1][2] Understanding its stability and degradation pathways is paramount for ensuring product quality, shelf-life, and safety in consumer goods and pharmaceutical applications. This technical guide provides a comprehensive analysis of the chemical stability of this compound under various stress conditions. It delineates the primary degradation pathways, focusing on acid- and base-catalyzed hydrolysis. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting forced degradation studies, enabling researchers and drug development professionals to establish a robust stability-indicating profile for this molecule.

Introduction to this compound

This compound is a synthetic fragrance and flavoring agent known for its fruity, apple-like scent.[2][3] It is used in a variety of consumer products, and its stability directly impacts the sensory profile and longevity of these goods.[1] Chemically, it is the ethyl ester of 2,4-dimethyl-1,3-dioxolane-2-acetic acid and exists as a mixture of cis and trans isomers.[1][3] The molecule's structure, featuring both a ketal (the dioxolane ring) and an ester moiety, presents two primary sites susceptible to chemical degradation.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, most notably pH, temperature, and the presence of oxidative agents. The core of its instability lies in the susceptibility of the 1,3-dioxolane ring and the ethyl acetate group to hydrolysis.

Hydrolytic Stability

Hydrolysis is the most significant degradation pathway for this molecule. The reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the 1,3-dioxolane ring is highly susceptible to cleavage. The generally accepted mechanism for the hydrolysis of 1,3-dioxolanes involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation.[4][5] Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to the parent ketone (in this case, a β-ketoester) and the diol (propylene glycol). Studies on related dioxolane compounds have shown that hydrolysis can occur within hours at a low pH (e.g., pH 3).[6][7] The ester group can also undergo acid-catalyzed hydrolysis, although this is typically slower than the cleavage of the dioxolane ring under strongly acidic conditions.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the primary site of degradation is the ethyl ester group, which undergoes saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol. The 1,3-dioxolane ring is generally more stable under basic conditions compared to acidic conditions.[6][7]

Oxidative and Photolytic Stability

While hydrolysis is the primary degradation route, the potential for oxidative and photolytic degradation should also be considered, especially in the context of formulation with other ingredients and exposure to light and air. Forced degradation studies are essential to probe these less common but still possible degradation pathways.

Proposed Degradation Pathways

Based on the chemical structure and general reactivity of dioxolanes and esters, two primary degradation pathways are proposed for this compound.

Pathway 1: Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary degradation pathway is initiated by the hydrolysis of the 1,3-dioxolane ring.

  • Step 1: Protonation of an oxygen atom in the dioxolane ring.

  • Step 2: Cleavage of a carbon-oxygen bond to form a stable tertiary carbocation.

  • Step 3: Nucleophilic attack by water on the carbocation.

  • Step 4: Deprotonation to form a hemiacetal.

  • Step 5: Further hydrolysis of the hemiacetal to yield ethyl acetoacetate and propylene glycol .

  • Step 6 (Secondary Degradation): Under prolonged acidic conditions and elevated temperatures, the resulting ethyl acetoacetate can undergo further hydrolysis to acetoacetic acid and ethanol . Acetoacetic acid is unstable and can decarboxylate to form acetone and carbon dioxide .

Acid-Catalyzed Degradation Pathway cluster_0 Primary Degradation cluster_1 Secondary Degradation A Ethyl 2,4-dimethyl- 1,3-dioxolane-2-acetate B Protonated Intermediate A->B + H+ C Carbocation Intermediate B->C Ring Opening D Hemiacetal Intermediate C->D + H2O, - H+ E Ethyl Acetoacetate + Propylene Glycol D->E Hydrolysis F Acetoacetic Acid + Ethanol E->F Ester Hydrolysis (+H+, H2O) G Acetone + CO2 F->G Decarboxylation Base-Catalyzed Degradation Pathway A Ethyl 2,4-dimethyl- 1,3-dioxolane-2-acetate B Tetrahedral Intermediate A->B + OH- C Carboxylate Salt + Ethanol B->C - OEt- Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of Ethyl 2,4-dimethyl- 1,3-dioxolane-2-acetate B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by Stability- Indicating Method (e.g., HPLC) H->I J Characterize Degradants (e.g., LC-MS) I->J

References

A Spectroscopic Guide to Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: Structure, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS No. 6290-17-1), a key fragrance and flavor compound.[1][2][3][4][5][6][7] Through an examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers field-proven insights into the structural elucidation and analytical characterization of this molecule. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness for professionals in drug development and chemical research.

Compound Overview: A Ketal with Fruity Notes

This compound, also known by trade names such as Fraistone® and the common name "fruity ketal," is a synthetic compound valued for its tart, fresh, and fruity aroma reminiscent of apple, plum, and strawberry.[8] It is primarily used in the flavor and fragrance industries.[2][7] Chemically, it is the propylene glycol ketal of ethyl acetoacetate.[1][4] The presence of two chiral centers at positions 2 and 4 of the dioxolane ring means the compound exists as a mixture of diastereomers.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 6290-17-1[1][3][4][5]
Molecular Formula C₉H₁₆O₄[3]
Molecular Weight 188.22 g/mol [1][3]
Appearance Colorless liquid[1]
Boiling Point 85°C[1]
Flash Point 91°C[1]
Density 1.042 g/cm³[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Insight

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the presence of diastereomers and diastereotopic protons. The asymmetry in the molecule renders the two protons on the methylene group of the ethyl acetate moiety and the two methylene protons on the dioxolane ring chemically non-equivalent.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2Quartet (q)2H-O-CH₂ -CH₃
~4.0Multiplet (m)1H-O-CH -CH₃
~3.8Multiplet (m)2H-O-CH₂ -CH-
~2.7Singlet (s)2H-CO-CH₂ -C-
~1.4Singlet (s)3H-C-CH₃ (on C2)
~1.3Doublet (d)3H-CH-CH₃ (on C4)
~1.2Triplet (t)3H-O-CH₂-CH₃

Note: The chemical shifts are approximate and may vary slightly between diastereomers.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The presence of diastereomers may lead to the appearance of closely spaced peaks for some carbons.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170C =O (Ester)
~108C (CH₃)O₂ (Ketal)
~75-O-CH -CH₃
~70-O-CH₂ -CH-
~61-O-CH₂ -CH₃
~45-CO-CH₂ -C-
~25-C-CH₃ (on C2)
~18-CH-CH₃ (on C4)
~14-O-CH₂-CH₃

Note: These are predicted chemical shifts and should be confirmed with experimental data.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for a liquid sample like this compound is outlined below.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the liquid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • The final solution height in the tube should be approximately 4-5 cm.

Instrumental Analysis:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Acquire the ¹H NMR spectrum using a standard pulse program. For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Prepared Sample Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire Spectrum Shim->Acquire Process Process FID Acquire->Process Raw Data (FID) Analyze Analyze Spectrum Process->Analyze

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The gas-phase Fourier-Transform Infrared (FTIR) spectrum of this compound is available from the NIST Chemistry WebBook. The spectrum displays characteristic absorption bands that confirm the presence of the key functional groups: an ester and a cyclic ketal (dioxolane).

Table 4: IR Spectral Data and Interpretation

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretching (alkane)
~1745StrongC=O stretching (ester)
~1250StrongC-O stretching (ester)
~1100StrongC-O-C stretching (dioxolane ring)

The strong absorption at approximately 1745 cm⁻¹ is indicative of the carbonyl group in a saturated ester. The presence of strong C-O stretching bands in the 1250-1100 cm⁻¹ region is characteristic of both the ester and the dioxolane ring system.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample, the Attenuated Total Reflectance (ATR) technique is a rapid and convenient method for obtaining an IR spectrum.

Sample Preparation and Analysis (ATR-FTIR):

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal.

  • Place a single drop of the liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis Clean Clean ATR Crystal Background Record Background Clean->Background Apply Apply Sample Background->Apply Acquire Acquire Spectrum Apply->Acquire Sample on Crystal Analyze Analyze Functional Groups Acquire->Analyze GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dilute Dilute Sample Inject Inject into GC Dilute->Inject Separate Separate on Column Inject->Separate Ionize Ionize Separate->Ionize Eluted Compounds Analyze_MS Analyze Fragments Ionize->Analyze_MS Detect Detect Ions Analyze_MS->Detect Data_System Data System & Library Search Detect->Data_System Mass Spectrum

References

An In-depth Technical Guide to the Solubility of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Crucial Role of Solubility in Research and Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. This property governs a multitude of critical parameters, from formulation and delivery to reaction kinetics and purification. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a notable fragrance and flavoring agent also known by its synonym "fruity ketal," is no exception.[1][2][3] Its behavior in various organic solvents dictates its application in diverse formulations, its compatibility with other ingredients, and the efficiency of its extraction and purification processes. This guide provides a detailed exploration of the solubility of this compound, offering both established data and a framework for its experimental determination.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility characteristics. This compound (C9H16O4) is a fatty acid ester, a class of compounds generally characterized by their non-polar to moderately polar nature.[2][4]

Key Structural Features Influencing Solubility:

  • Ester Group (-COO-): The ester functional group introduces polarity to the molecule through its carbonyl (C=O) and ether-like (C-O-C) linkages. This allows for dipole-dipole interactions with polar solvents.

  • Dioxolane Ring: The five-membered dioxolane ring, containing two ether oxygen atoms, further contributes to the molecule's polarity and its ability to act as a hydrogen bond acceptor.

  • Ethyl and Methyl Groups: The ethyl and methyl substituents, along with the carbon backbone, form the non-polar, hydrophobic portion of the molecule. The size of this aliphatic region influences its solubility in non-polar solvents.

This combination of polar and non-polar regions suggests that this compound will exhibit a range of solubilities in different organic solvents, governed by the principle of "like dissolves like."

Experimentally Determined and Reported Solubility Data

A thorough review of available literature provides some key data points for the solubility of this compound. However, it is crucial to note that comprehensive experimental data across a wide spectrum of organic solvents is not extensively published.

SolventChemical FormulaPolarityReported SolubilitySource
WaterH₂OPolar72 mg/L at 20°C (Poorly soluble)Factual
EthanolC₂H₅OHPolarSolubleFactual
Organic Solvents (General)-VariedMiscible with most other organic solvents[5][6]

Interpretation of a Senior Application Scientist:

The poor solubility in water is expected, given the significant non-polar hydrocarbon portion of the molecule. The "soluble" designation in ethanol, a polar protic solvent, is indicative of the compound's ability to engage in favorable dipole-dipole interactions and hydrogen bonding (as an acceptor) with the solvent. The general statement of miscibility with other organic solvents is a strong indicator of its lipophilic character and suggests good solubility in a range of common non-polar and moderately polar aprotic solvents.[5][6]

Predicting Solubility in Common Organic Solvents: A Theoretical Framework

In the absence of exhaustive experimental data, we can predict the solubility of this compound in other common organic solvents based on its structure and the principles of intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Isopropanol): Similar to ethanol, good solubility is expected due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): High solubility is anticipated. These solvents can engage in strong dipole-dipole interactions with the ester and dioxolane functional groups.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is likely. The non-polar hydrocarbon chains of the solute will have favorable van der Waals interactions with these non-polar solvents.

The following diagram illustrates the key intermolecular interactions that govern the dissolution process.

G cluster_solute This compound cluster_solvent Organic Solvent Solute Solute Molecule Ester Ester Group (-COO-) (Polar) Solute->Ester Dioxolane Dioxolane Ring (Polar) Solute->Dioxolane Alkyl Alkyl Chains (Non-Polar) Solute->Alkyl PolarSolvent Polar Group Ester->PolarSolvent Dipole-Dipole Interactions Dioxolane->PolarSolvent Hydrogen Bonding (Acceptor) NonPolarSolvent Non-Polar Group Alkyl->NonPolarSolvent van der Waals Forces Solvent Solvent Molecule Solvent->PolarSolvent Solvent->NonPolarSolvent

Caption: Intermolecular forces driving solubility.

A Self-Validating Experimental Protocol for Determining Solubility in Organic Solvents

To obtain definitive solubility data, a robust and self-validating experimental protocol is essential. The following procedure is adapted from established principles of solubility testing, such as those outlined in the OECD Test Guideline 105 for water solubility, and is tailored for organic solvents.

Principle of the Method

This protocol employs the isothermal shake-flask method, a reliable technique for determining the saturation solubility of a compound in a specific solvent at a controlled temperature. The concentration of the dissolved solute is measured in a saturated solution in equilibrium with an excess of the undissolved substance.

Experimental Workflow

G start Start prep 1. Preparation of Solute-Solvent Mixture start->prep equilibrate 2. Equilibration (Isothermal Shaking) prep->equilibrate separate 3. Phase Separation (Centrifugation/Filtration) equilibrate->separate analyze 4. Analysis of Supernatant (e.g., GC-MS, HPLC) separate->analyze calculate 5. Calculation of Solubility analyze->calculate end End calculate->end

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Methodology
  • Preparation of the Solute-Solvent Mixture:

    • Add an excess amount of this compound to a series of glass vials equipped with screw caps. The excess solid is crucial to ensure that saturation is achieved.

    • Carefully add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, maintained at the desired experimental temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solute to settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a controlled temperature.

    • Alternatively, filter the supernatant through a solvent-resistant syringe filter (e.g., PTFE, 0.22 µm) that has been pre-saturated with the solution to prevent loss of solute due to adsorption.

  • Analysis of the Supernatant:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Conclusion and Future Perspectives

While there is a scarcity of comprehensive published data on the solubility of this compound in a wide array of organic solvents, its chemical structure as a moderately polar ester provides a strong basis for predicting its behavior. It is anticipated to be readily soluble in a range of common polar and non-polar organic solvents, a property that underpins its use in the fragrance and flavor industries.

For critical applications in research and drug development, the experimental determination of solubility is indispensable. The protocol outlined in this guide provides a robust and scientifically sound framework for obtaining reliable and reproducible solubility data. Such data will not only facilitate optimal formulation and process development but also contribute valuable knowledge to the broader scientific community.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a valuable compound often utilized as a fragrance and flavoring agent, and as a protected intermediate in multi-step organic synthesis.[1][2][3] The synthesis is achieved through the acid-catalyzed ketalization of ethyl acetoacetate with 1,2-propanediol. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification and characterization methods, and essential safety information. The protocol emphasizes driving the reaction equilibrium to maximize yield through azeotropic water removal, a critical technique in this type of transformation.

Scientific Principle and Reaction Mechanism

The synthesis of this compound is a classic example of protecting a ketone functional group via the formation of a cyclic ketal. The starting material, ethyl acetoacetate, possesses two carbonyl groups: a ketone and an ester. The ketone carbonyl is significantly more electrophilic and thus more reactive towards nucleophilic attack than the ester carbonyl.[4]

The reaction proceeds via an acid-catalyzed nucleophilic addition of 1,2-propanediol to the ketone carbonyl of ethyl acetoacetate. The mechanism can be summarized as follows:

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the ketone's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.

  • Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the protonation of the hemiacetal's hydroxyl group, which then leaves as a water molecule. This generates a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the carbocation, forming the five-membered dioxolane ring.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final ketal product.

This entire process is reversible.[5][6] To ensure a high yield of the desired product, the equilibrium must be shifted to the right according to Le Châtelier's Principle. This is effectively achieved by continuously removing the water byproduct from the reaction mixture as it is formed.[4][7]

Reaction Scheme:

CH₃C(O)CH₂COOC₂H₅ + HOCH₂CH(OH)CH₃ --(H⁺, -H₂O)--> this compound

Experimental Protocol

This protocol is designed to be a self-validating system, from reaction setup to final product characterization.

Materials and Equipment
Reagents & Solvents Grade Supplier Example CAS No.
Ethyl acetoacetateReagentSigma-Aldrich141-97-9
1,2-Propanediol (Propylene Glycol)≥99.5%Sigma-Aldrich57-55-6
TolueneAnhydrousFisher Scientific108-88-3
p-Toluenesulfonic acid monohydrate (TsOH)≥98.5%Sigma-Aldrich6192-52-5
Sodium bicarbonate (NaHCO₃)Saturated Solution-144-55-8
Brine (Saturated NaCl)Saturated Solution-7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Reagent-7487-88-9
Equipment & Glassware
250 mL Three-neck round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Dean-Stark apparatus
Condenser
Separatory funnel (250 mL)
Rotary evaporator
Vacuum distillation apparatus
Standard laboratory glassware (beakers, graduated cylinders)
Quantitative Data and Reaction Parameters
Parameter Value Molar Eq. Notes
Ethyl acetoacetate13.0 g (12.7 mL)1.0 (0.1 mol)Limiting Reagent
1,2-Propanediol9.1 g (8.8 mL)1.2 (0.12 mol)A slight excess drives the reaction forward.[8]
Toluene100 mL-Forms an azeotrope with water for removal.
p-Toluenesulfonic acid (TsOH)0.2 g~0.01Acid catalyst.
Reaction Temperature Reflux (~111 °C)-Temperature of boiling toluene.
Reaction Time 2-3 hours-Or until no more water collects in the Dean-Stark trap.
Expected Yield 15-17 g (80-90%)-Based on typical reaction efficiencies.[8]
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a condenser, and a stopper for the third neck. Place the setup in a heating mantle on a magnetic stirrer.

  • Charging Reactants: To the flask, add ethyl acetoacetate (12.7 mL, 0.1 mol), 1,2-propanediol (8.8 mL, 0.12 mol), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.2 g).[4]

  • Azeotropic Reflux: Begin stirring and heat the mixture to a gentle reflux. Toluene and water will begin to co-distill as an azeotrope. The denser water will separate and collect in the bottom of the Dean-Stark trap, while the toluene will overflow and return to the reaction flask.

  • Reaction Monitoring: Continue the reflux for 2-3 hours. The reaction is considered complete when water ceases to collect in the trap. The theoretical amount of water to be collected is approximately 1.8 mL (from 0.1 mol of reaction).

  • Cooling and Quenching: Once complete, turn off the heat and allow the mixture to cool to room temperature.

  • Work-up - Neutralization: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by 50 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification - Vacuum Distillation: Purify the resulting crude oil by vacuum distillation to obtain the final product as a clear, colorless liquid. The product has a reported boiling point of 95-97 °C at 12 mmHg.

Workflow Visualization

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Apparatus Setup (Flask, Dean-Stark, Condenser) B Charge Reactants (Ethyl Acetoacetate, 1,2-Propanediol, Toluene, TsOH) A->B C Azeotropic Reflux (Heat to ~111°C) B->C D Monitor Water Collection (Reaction Completion Check) C->D E Cool & Quench (Wash with NaHCO₃ & Brine) D->E Cool to RT F Dry Organic Layer (Anhydrous MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Vacuum Distillation) G->H I Product Characterization (NMR, IR, MS) H->I Obtain Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound (Molecular Weight: 188.22 g/mol ) should be confirmed using standard analytical techniques.[9]

  • ¹H NMR (CDCl₃): Expected signals include those for the two diastereomers (cis and trans) due to the two chiral centers. Key peaks would correspond to the ethyl ester protons (triplet and quartet), the methylene protons adjacent to the ester, the methyl groups on the dioxolane ring, and the methine and methylene protons of the ring itself.

  • ¹³C NMR (CDCl₃): Expect signals for the ester carbonyl (~170 ppm), the ketal carbon (C-O-C-O, ~108 ppm), and the various aliphatic carbons of the ethyl group and the dioxolane ring.

  • IR Spectroscopy (neat): A strong C=O stretch for the ester group should be visible around 1735 cm⁻¹. The characteristic strong C=O stretch of the starting ketone (around 1715 cm⁻¹) should be absent. Strong C-O stretching bands for the ketal and ester will be present in the 1250-1050 cm⁻¹ region.

  • Mass Spectrometry (EI): The mass spectrum can confirm the molecular weight of the product.[9]

Safety Precautions and Waste Management

All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ethyl Acetoacetate: Combustible liquid.[12] Avoid contact with skin and eyes.[10] Handle away from heat and ignition sources.[12]

  • Toluene: Flammable liquid and vapor. Health hazard. Use in a well-ventilated area is crucial.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: All organic waste, including the toluene solvent and any distillation residues, should be collected in a designated halogen-free organic waste container. Aqueous waste from the washing steps should be neutralized before disposal according to institutional guidelines.

References

The Strategic Use of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Protected Synthon for Precise Carbon-Carbon Bond Formation

In the landscape of organic synthesis, the quest for chemoselectivity remains a paramount challenge. The ability to modify one functional group in the presence of others is a cornerstone of elegant and efficient molecular construction. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, also known as ethyl acetoacetate propylene glycol ketal, emerges as a valuable reagent in this context. It is the protected form of ethyl acetoacetate, a versatile C4 building block. The inherent reactivity of ethyl acetoacetate lies in its dual functionality: a reactive ketone and an acidic α-methylene group, making it a staple in the formation of β-keto esters and a variety of heterocyclic systems.

However, the presence of both a ketone and an active methylene group can lead to a lack of selectivity in certain transformations. The ketone carbonyl is more electrophilic than the ester carbonyl and can undergo undesired reactions with nucleophiles intended for the ester or the enolate. Furthermore, the unprotected ketone can participate in self-condensation reactions under basic conditions. By masking the ketone as a 2,4-dimethyl-1,3-dioxolane, a propylene glycol ketal, chemists can unlock the full potential of the active methylene group for precise and controlled carbon-carbon bond formation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic applications and experimental protocols involving this compound.

Core Principle: The Logic of Ketal Protection

The strategic advantage of using this compound lies in the temporary deactivation of the ketone functionality. Ketal formation is a reversible process, typically acid-catalyzed, that transforms the sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized center.[1] This protection is robust under basic and nucleophilic conditions, which are the very conditions required to exploit the acidity of the α-protons.

The α-hydrogens of the methylene group, flanked by the ester carbonyl and the protected ketone, are acidic (pKa ≈ 11 in DMSO) and can be readily abstracted by a suitable base to form a resonance-stabilized enolate.[2] This enolate is a potent carbon nucleophile, poised for reaction with a variety of electrophiles, most notably alkyl halides in SN2 reactions. This sequence, known as the acetoacetic ester synthesis, allows for the construction of a wide array of substituted methyl ketones after subsequent deprotection and decarboxylation.[3]

G cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection & Transformation Ethyl Acetoacetate Ethyl Acetoacetate This compound This compound Ethyl Acetoacetate->this compound Propylene Glycol, Acid Catalyst Enolate Enolate This compound->Enolate Base (e.g., NaH, LDA) Alkylated Product Alkylated Product Enolate->Alkylated Product Alkyl Halide (R-X) Substituted β-Keto Ester Substituted β-Keto Ester Alkylated Product->Substituted β-Keto Ester Acidic Hydrolysis Substituted Methyl Ketone Substituted Methyl Ketone Substituted β-Keto Ester->Substituted Methyl Ketone Hydrolysis & Decarboxylation

Application I: α-Alkylation for the Synthesis of Substituted Ketones

The most prominent application of this compound is in the α-alkylation to generate precursors for substituted methyl ketones. The protection of the ketone ensures that the enolate, once formed, reacts exclusively with the added electrophile at the α-carbon, preventing side reactions.

Causality in Experimental Design:
  • Choice of Base: A strong, non-nucleophilic base is crucial for the complete and rapid generation of the enolate. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the active methylene group, driving the equilibrium towards the enolate. Lithium diisopropylamide (LDA) is another excellent option, particularly when a kinetically controlled deprotonation is desired.[4]

  • Solvent Selection: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive enolate and the base.

  • Alkylating Agent: The alkylation step proceeds via an SN2 mechanism. Therefore, primary and methyl halides are the most effective electrophiles. Secondary halides react more slowly and are prone to elimination side reactions, while tertiary halides are generally unsuitable.[5]

  • Temperature Control: Enolate formation is often performed at low temperatures (e.g., 0 °C to -78 °C with LDA) to minimize side reactions. The subsequent alkylation can then be allowed to proceed at room temperature.

Detailed Protocol: Synthesis of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)hexanoate

This protocol details the alkylation of this compound with n-butyl bromide.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassPurity
This compound188.2210.01.88 g≥98%
Sodium Hydride (60% dispersion in mineral oil)24.0012.00.48 g60%
n-Butyl Bromide137.0211.01.15 mL≥99%
Anhydrous Tetrahydrofuran (THF)--50 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)--20 mL-
Diethyl Ether--3 x 30 mL-
Brine--20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)----

Experimental Procedure:

  • Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Enolate Formation: Anhydrous THF (30 mL) is added to the flask, followed by the sodium hydride (0.48 g, 12.0 mmol). The suspension is cooled to 0 °C in an ice bath. This compound (1.88 g, 10.0 mmol) dissolved in 10 mL of anhydrous THF is added dropwise to the stirred suspension over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Alkylation: n-Butyl bromide (1.15 mL, 11.0 mmol) is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)hexanoate.

Application II: Deprotection to Reveal the β-Keto Ester Functionality

Following the successful modification at the α-carbon, the 2,4-dimethyl-1,3-dioxolane protecting group can be efficiently removed to unmask the ketone, yielding the corresponding β-keto ester. This is typically achieved through acidic hydrolysis.

Causality in Experimental Design:
  • Acid Catalyst: A Brønsted acid is required to protonate one of the dioxolane oxygens, initiating the cleavage mechanism. Common choices include dilute hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH).[6]

  • Solvent System: The presence of water is essential for the hydrolysis to occur. A co-solvent such as acetone or THF is often used to ensure the solubility of the organic substrate.[4]

  • Reaction Conditions: The rate of deprotection can be controlled by temperature. Mild heating may be required for complete conversion, but harsh conditions should be avoided to prevent potential side reactions of the newly formed β-keto ester.

G cluster_0 Deprotection Mechanism Alkylated Ketal Alkylated Ketal Protonation Protonation Alkylated Ketal->Protonation H+ Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate Ring Opening Hemiketal Hemiketal Carbocation Intermediate->Hemiketal H2O Attack β-Keto Ester + Propylene Glycol β-Keto Ester + Propylene Glycol Hemiketal->β-Keto Ester + Propylene Glycol Proton Transfer & Elimination

Detailed Protocol: Hydrolysis of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)hexanoate

This protocol describes the deprotection of the product from the previous alkylation step.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassPurity
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)hexanoate244.345.01.22 gPure
Acetone--25 mL-
2M Hydrochloric Acid (HCl)--10 mL2M
Diethyl Ether--3 x 20 mL-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--20 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)----

Experimental Procedure:

  • Reaction Setup: The alkylated ketal (1.22 g, 5.0 mmol) is dissolved in acetone (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Hydrolysis: 2M aqueous HCl (10 mL) is added to the solution, and the mixture is stirred at room temperature for 4-6 hours.

  • Reaction Monitoring: The progress of the deprotection can be followed by TLC, observing the disappearance of the starting material and the appearance of the more polar β-keto ester product.

  • Work-up: The acetone is removed under reduced pressure. The remaining aqueous solution is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (20 mL) to neutralize any remaining acid, followed by washing with brine (20 mL).

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude ethyl 2-acetylhexanoate. If necessary, further purification can be achieved by vacuum distillation or column chromatography.

Subsequent Transformations: Accessing Diverse Molecular Scaffolds

The resulting α-substituted β-keto ester is a versatile intermediate. It can undergo a variety of further transformations, most notably:

  • Hydrolysis and Decarboxylation: Heating the β-keto ester with aqueous acid or base, followed by acidification, leads to hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to afford a substituted methyl ketone. This is the classic outcome of the acetoacetic ester synthesis.

  • Reduction: The ketone functionality can be selectively reduced to a secondary alcohol.

  • Heterocycle Synthesis: β-Keto esters are valuable precursors for the synthesis of various heterocycles, such as pyrazoles, pyrimidines, and pyridines, through condensation reactions with appropriate binucleophiles.

Conclusion

This compound is a strategically designed reagent that offers a solution to the chemoselectivity challenges inherent in the chemistry of ethyl acetoacetate. By temporarily masking the reactive ketone functionality, it enables clean and efficient C-C bond formation at the active methylene position. The straightforward deprotection protocol regenerates the versatile β-keto ester moiety, opening up a plethora of synthetic possibilities. The protocols and principles outlined in this application note provide a robust framework for the effective utilization of this valuable synthon in the design and execution of complex organic syntheses, particularly in the fields of pharmaceutical and materials science research.

References

Application of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate in Fragrance Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Fruity Ketal

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, also known by trade names such as Fraistone or the more descriptive term "fruity ketal," is a synthetic aroma chemical prized for its fresh, tart, and juicy fruit aroma, reminiscent of apple and strawberry[1][2][3]. As a ketal, it is synthesized from the reaction of ethyl acetoacetate and propylene glycol[4][5]. This molecule offers perfumers a versatile tool for building and enhancing fruity accords in a wide range of fragrance applications. Its relative stability in various consumer product bases makes it a valuable ingredient for functional perfumery[6].

This document provides a comprehensive guide for researchers, scientists, and fragrance development professionals on the effective application of this compound in fragrance formulations. We will delve into its physicochemical properties, performance characteristics, and offer detailed protocols for its incorporation, stability testing, analytical validation, and sensory evaluation.

Physicochemical and Olfactive Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

PropertyValueSource
CAS Number 6290-17-1[1][3][7][8]
Molecular Formula C9H16O4[7][8]
Molecular Weight 188.22 g/mol [8]
Appearance Colorless liquid[5]
Odor Profile Fresh, fruity, apple, strawberry, tart[1][2][3][5]
Density 1.048 g/cm³ at 25°C[8]
Flash Point 91°C (closed cup)[9]
Refractive Index n20/D 1.428[9]
Solubility Insoluble in water; Soluble in ethanol[1]
Vapor Pressure Estimated to be in the range of 0.1 - 1.0 mmHg at 25°C. This estimation is based on its molecular weight and boiling point, placing it in the category of a middle note with good substantivity.

Application in Fragrance Formulations: From Fine Fragrance to Functional Products

The bright and juicy character of this compound makes it a versatile ingredient across various fragrance categories.

Fine Fragrance

In fine fragrance, this fruity ketal can be used to introduce a modern, crisp, and natural-smelling fruitiness. It is particularly effective in:

  • Fruity-Floral Compositions: To enhance the top and heart notes, providing a juicy counterpoint to floral bouquets of peony, rose, and jasmine[10].

  • Gourmand Fragrances: To add a touch of realistic fruitiness to sweet and edible accords, preventing them from becoming overly cloying.

  • Chypre and Fougère Structures: To modernize these classic structures by introducing a surprising and uplifting fruity facet.

Personal Care Products

Its good stability in many personal care bases makes it an excellent choice for shampoos, body lotions, and soaps[6].

  • Shampoos and Conditioners: Imparts a fresh and clean fruity scent that is highly desirable in hair care products.

  • Body Lotions and Creams: Provides a pleasant and lasting fruity fragrance on the skin.

  • Soaps (Bar and Liquid): Its stability in saponified systems ensures the fragrance integrity is maintained.

Home Care Products

In home care applications, this compound can contribute to a sense of cleanliness and freshness.

  • Air Fresheners: Delivers a bright and uplifting fruity aroma.

  • All-Purpose Cleaners: Masks base odors and leaves a pleasant, clean scent.

  • Laundry Detergents and Fabric Softeners: Its performance in powder and liquid detergents is very good, providing a lasting fruity freshness on fabrics[6].

Recommended Usage Levels

The following are starting recommendations for the concentration of this compound in the fragrance concentrate:

ApplicationRecommended Concentration (%)
Fine Fragrance0.5 - 5.0
Shampoo & Conditioner1.0 - 8.0
Body Lotion0.5 - 3.0
Bar Soap2.0 - 10.0
Air Freshener2.0 - 15.0
All-Purpose Cleaner1.0 - 7.0
Laundry Detergent1.0 - 10.0

Note: These are starting points and should be optimized based on the desired fragrance profile, the other ingredients in the formula, and the product base.

Blending and Formulation Insights

This compound blends well with a variety of other fragrance materials, allowing for the creation of complex and nuanced accords.

Caption: Blending affinities of this compound.

Protocols for Application and Evaluation

The following protocols provide a framework for the systematic incorporation and evaluation of this compound in fragrance formulations.

Protocol 1: Incorporation into a Fragrance Concentrate

Objective: To prepare a 10% solution of this compound for initial evaluation and blending trials.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Glass storage bottle with a tight-fitting cap

Procedure:

  • Tare the glass beaker on the analytical balance.

  • Weigh 10.0 g of this compound into the beaker.

  • Add 90.0 g of ethanol to the beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Stir the mixture at a moderate speed until the this compound is completely dissolved.

  • Transfer the solution to the glass storage bottle and label it clearly.

  • Allow the solution to mature for at least 24 hours before evaluation.

Protocol 2: Stability Testing in a Consumer Product Base

Objective: To assess the stability of a fragrance containing this compound in a representative consumer product base (e.g., shampoo).

Materials:

  • Fragrance concentrate containing a known percentage of this compound.

  • Unfragranced shampoo base.

  • Glass jars with airtight lids.

  • Oven set to 40°C.

  • Refrigerator set to 4°C.

  • UV light chamber (optional).

  • pH meter.

  • Viscometer.

Procedure:

  • Prepare a fragranced shampoo sample by incorporating the fragrance concentrate into the shampoo base at the desired level (e.g., 1%).

  • Prepare a control sample of the unfragranced shampoo base.

  • Divide each sample into four aliquots and place them in separate glass jars.

  • Store one set of samples (fragranced and control) at room temperature (approx. 25°C) in the dark.

  • Store one set of samples in the oven at 40°C.

  • Store one set of samples in the refrigerator at 4°C.

  • If available, store one set of samples in a UV light chamber.

  • Evaluate the samples for color, odor, pH, and viscosity at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Compare the fragranced samples to the control samples at each time point to assess any changes caused by the fragrance.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_eval Evaluation Fragrance Concentrate Fragrance Concentrate Fragranced Base Fragranced Base Fragrance Concentrate->Fragranced Base Room Temp Room Temp Fragranced Base->Room Temp 40°C Oven 40°C Oven Fragranced Base->40°C Oven 4°C Fridge 4°C Fridge Fragranced Base->4°C Fridge UV Chamber UV Chamber Fragranced Base->UV Chamber Unfragranced Base Unfragranced Base Control Base Control Base Unfragranced Base->Control Base Control Base->Room Temp Control Base->40°C Oven Control Base->4°C Fridge Control Base->UV Chamber Evaluation Evaluation Room Temp->Evaluation Weekly/Monthly 40°C Oven->Evaluation Weekly/Monthly 4°C Fridge->Evaluation Weekly/Monthly UV Chamber->Evaluation Weekly/Monthly Color Color Odor Odor pH pH Viscosity Viscosity Evaluation->Color Evaluation->Odor Evaluation->pH Evaluation->Viscosity

Caption: Workflow for fragrance stability testing in a consumer product base.

Protocol 3: Analytical Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a fragrance concentrate.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

  • MS Detector (if used): Electron ionization (EI) at 70 eV, with a scan range of m/z 40-350.

Procedure:

  • Prepare a standard solution of this compound in ethanol at a known concentration.

  • Dilute the fragrance concentrate sample in ethanol.

  • Inject a 1 µL aliquot of the standard solution into the GC-MS system to determine its retention time and mass spectrum.

  • Inject a 1 µL aliquot of the diluted fragrance concentrate sample.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum to the standard.

  • Quantify the amount of this compound in the sample using a calibration curve prepared from a series of standard solutions.

Expected Results:

  • Retention Time: The retention time will be dependent on the specific column and conditions used but will be in the mid-range of the chromatogram.

  • Mass Spectrum: Key fragments to look for include m/z 115 (M-CH2COOC2H5), 101 (M-C(CH3)CH2COOC2H5), and 87 (C4H7O2).

Protocol 4: Sensory Evaluation by a Trained Panel

Objective: To characterize the odor profile and performance of this compound over time.

Materials:

  • 10% solution of this compound in ethanol.

  • Standard fragrance blotters.

  • Odor-free evaluation booths.

  • A panel of at least 5 trained sensory assessors.

  • Evaluation forms with descriptive attributes and intensity scales.

Procedure:

  • Dip a fragrance blotter into the 10% solution of this compound, ensuring it is evenly wetted.

  • Present the blotter to the panelists in the evaluation booths.

  • Ask the panelists to evaluate the odor at different time points:

    • Top note (0-15 minutes): Evaluate the initial impression, focusing on freshness, fruitiness, and any other immediate characteristics.

    • Heart note (15 minutes - 2 hours): Evaluate the development of the fragrance as the most volatile components evaporate.

    • Base note (2+ hours): Evaluate the tenacity and the final character of the fragrance on the blotter.

  • Panelists should record their observations on the evaluation forms, rating the intensity of key attributes (e.g., apple, strawberry, sweet, tart, green) on a scale (e.g., 1 to 9).

  • Compile and analyze the data from the panelists to create an odor profile and a performance curve for the ingredient.

Safety and Regulatory Information

This compound has been assessed by the Research Institute for Fragrance Materials (RIFM) and is considered safe for use in consumer products under the current levels of use[2]. It is important to adhere to the guidelines and standards set by the International Fragrance Association (IFRA). As with all fragrance materials, it is recommended to handle this ingredient in a well-ventilated area and to wear appropriate personal protective equipment.

Conclusion

This compound is a valuable and versatile aroma chemical that can bring a fresh and natural-smelling fruitiness to a wide array of fragrance creations. Its good stability and pleasant odor profile make it a reliable choice for perfumers working in all sectors of the fragrance industry. By following the protocols and guidelines outlined in this document, fragrance professionals can effectively harness the potential of this ingredient to develop innovative and appealing scents.

References

Application Notes & Protocols: The 2,4-Dimethyl-1,3-Dioxolane Group for Ketone Protection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity.[1] This guide provides a comprehensive overview of the 2,4-dimethyl-1,3-dioxolane moiety as a robust protecting group for ketones. We will clarify the role of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, not as a protecting agent itself, but as a prime example of a molecule containing this protected ketone. This document details the underlying mechanisms, stability profiles, and field-tested protocols for both the protection (ketalization) and deprotection (hydrolysis) of ketones using propane-1,2-diol. These application notes are designed for researchers, medicinal chemists, and process development scientists who require reliable methods for functional group manipulation.

Introduction: Understanding the Strategy of Ketone Protection

The carbonyl group of a ketone is a hub of reactivity, susceptible to attack by a wide array of nucleophiles and reducing agents.[2] In a molecule with multiple functional groups, this reactivity can be a liability, leading to undesired side reactions. To circumvent this, the ketone is temporarily masked as a less reactive derivative, an acetal (or more specifically, a ketal).[1][3]

The title compound, This compound , is the product of protecting the ketone in ethyl acetoacetate with propane-1,2-diol.[4][5] It serves as an excellent case study. By converting the ketone to a 2,4-dimethyl-1,3-dioxolane, the ester group is free to undergo selective transformations, such as reduction or saponification, without interference from the ketone.

The protecting group itself, the 2,4-dimethyl-1,3-dioxolane , is formed via an acid-catalyzed reaction between a target ketone and propane-1,2-diol. This cyclic ketal structure offers significant stability under neutral, basic, and reductive conditions while being readily removable under acidic conditions.[6]

The Chemistry of Protection and Deprotection

Mechanism of Ketal Formation (Protection)

The formation of a 1,3-dioxolane is an acid-catalyzed nucleophilic addition-elimination reaction. The process is an equilibrium, and specific measures must be taken to drive it toward the protected product.[7]

The key steps are:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One hydroxyl group of the propane-1,2-diol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another base (e.g., solvent or the other hydroxyl group).

  • Elimination of Water: The second hydroxyl group attacks the carbon, leading to the elimination of a water molecule, which is a very favorable leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the neutral ketal product.

G cluster_0 Protection Mechanism Ketone Ketone (R-CO-R') ActivatedKetone Protonated Ketone (Activated Electrophile) Ketone->ActivatedKetone + H⁺ Hemiketal Hemiketal Intermediate ActivatedKetone->Hemiketal + Propane-1,2-diol ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H⁺ Oxonium Oxonium Ion ProtonatedHemiketal->Oxonium - H₂O Ketal Ketal Product (2,4-Dimethyl-1,3-dioxolane) Oxonium->Ketal - H⁺

Caption: Acid-catalyzed mechanism for ketone protection.

Mechanism of Ketal Hydrolysis (Deprotection)

Deprotection is the microscopic reverse of the protection mechanism.[7] It is also acid-catalyzed and relies on the presence of excess water to shift the equilibrium back towards the ketone and the diol.[8]

G cluster_1 Deprotection Mechanism Ketal Ketal Product ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ Carbocation Resonance-Stabilized Carbocation ProtonatedKetal->Carbocation + H₂O - Propane-1,2-diol ProtonatedHemiketal Protonated Hemiketal Carbocation->ProtonatedHemiketal Hemiketal Hemiketal Intermediate ProtonatedHemiketal->Hemiketal - H⁺ Ketone Ketone (Regenerated) Hemiketal->Ketone + H⁺, -H₂O

Caption: Acid-catalyzed mechanism for ketal deprotection.

Stability and Compatibility Profile

The primary advantage of the 2,4-dimethyl-1,3-dioxolane protecting group is its distinct stability profile. This allows for a wide range of chemical transformations to be performed on other parts of the molecule.

Reagent / Condition TypeStability of Dioxolane GroupCausality & Notes
Strong Bases (e.g., NaOH, LDA, n-BuLi)Stable The C-O bonds of the ketal are not susceptible to cleavage by bases or nucleophiles.[6]
Nucleophiles (e.g., Grignard reagents, organocuprates)Stable The ketal carbon is not electrophilic and does not react with common organometallic reagents.[3]
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable Hydrides do not reduce the ketal functionality, allowing for selective reduction of other groups like esters or amides.[3][9]
Mild to Moderate Oxidizing Agents (e.g., PCC, PDC, Swern)Stable Generally stable to chromium-based and DMSO-based oxidants.[6]
Strongly Acidic Conditions (e.g., conc. H₂SO₄, neat TFA)Labile The group is designed to be cleaved by acid. Strong acids will cause rapid deprotection.[10][11]
Aqueous Acid (e.g., dilute HCl, AcOH/H₂O)Labile This is the standard condition for deprotection. The presence of water drives the hydrolysis.[8][12]
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄)Potentially Labile Strong Lewis acids can catalyze cleavage, especially in the presence of a nucleophile.[13]
Catalytic Hydrogenation (e.g., H₂/Pd-C)Stable Stable under typical hydrogenation conditions used for reducing double bonds or nitro groups.

Experimental Protocols

Protocol 1: Protection of a Ketone (e.g., Cyclohexanone)

This protocol describes the formation of the 2,4-dimethyl-1,3-dioxolane derivative of cyclohexanone using propane-1,2-diol.

Materials:

  • Cyclohexanone (1.0 eq)

  • Propane-1,2-diol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene (approx. 2 mL per mmol of ketone)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. The apparatus should be flame- or oven-dried to remove residual moisture.

  • Charging the Flask: To the flask, add toluene, cyclohexanone, propane-1,2-diol, and a catalytic amount of p-TsOH·H₂O.[14]

  • Azeotropic Water Removal: Heat the mixture to a vigorous reflux. Toluene and water will form a low-boiling azeotrope, which will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask. This continuous removal of water is crucial to drive the equilibrium towards ketal formation.[14]

  • Monitoring the Reaction: Continue refluxing until water ceases to collect in the trap (typically 2-4 hours). The reaction can also be monitored by TLC or GC-MS by observing the disappearance of the starting ketone.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

References

Quantitative Analysis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a significant component in the flavor and fragrance industry. Recognizing the diverse matrices in which this semi-volatile ester is found, from consumer products to pharmaceutical excipients, this document details two robust and validated analytical methodologies: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for volatile and semi-volatile profiling, and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for non-volatile and less volatile matrices. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices and adherence to international validation standards to ensure data integrity and reliability.

Introduction

This compound, also known as ethyl acetoacetate propylene glycol ketal, is a key ingredient used to impart fruity and apple-like notes in fragrances and flavors.[1][2] Its accurate quantification is critical for quality control, stability testing, and formulation development in the cosmetic, food and beverage, and pharmaceutical industries. The chemical structure of this compound, a dioxolane derivative, presents unique analytical challenges, including its semi-volatile nature and the absence of a strong ultraviolet (UV) chromophore, which necessitates specialized analytical approaches.[3]

This guide presents two distinct, yet complementary, analytical strategies to address these challenges, ensuring broad applicability across various sample types. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is fundamentally driven by the sample matrix and the volatility of the analyte. GC-MS is the preferred method for volatile analytes, while HPLC is better suited for less volatile compounds or complex matrices that are not amenable to GC analysis.

The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines, ensuring the generation of scientifically sound and defensible data.[4][5][6]

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds in complex matrices.[7] The headspace technique allows for the selective introduction of volatile analytes into the GC system, minimizing matrix effects from non-volatile components.[8]

Principle and Rationale

In static headspace sampling, the sample is placed in a sealed vial and heated to allow volatile compounds to partition between the sample matrix and the gas phase (headspace).[8] A portion of the headspace is then injected into the GC-MS system. This approach is particularly advantageous for the analysis of this compound in products like perfumes, lotions, or beverages, as it avoids direct injection of complex, non-volatile matrices that can contaminate the GC system. Mass spectrometry provides high selectivity and sensitivity for definitive identification and quantification.[9]

Experimental Protocol

2.2.1. Sample Preparation: Static Headspace

  • Accurately weigh approximately 1 g of the homogenized sample into a 20 mL headspace vial.

  • For aqueous samples, add 1 g of sodium chloride to increase the ionic strength and promote the partitioning of the analyte into the headspace.[10]

  • Add a known concentration of a suitable internal standard (e.g., deuterated this compound or a compound with similar physicochemical properties not present in the sample).

  • Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

  • Place the vial in the headspace autosampler for incubation and injection.

2.2.2. Instrumentation and Conditions

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for quantification.
Headspace Autosampler Agilent 7697A or equivalentAutomates sample incubation and injection for high throughput and reproducibility.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds.
Oven Program 60°C (2 min), ramp to 250°C at 10°C/min, hold for 5 minA general-purpose temperature program to elute the analyte and other potential volatile components.
Injector Temperature 250°CEnsures rapid volatilization of the sample.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas for optimal chromatographic performance.
MS Source Temperature 230°COptimizes ionization efficiency.
MS Quadrupole Temperature 150°CMaintains mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.

2.2.3. Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Method Validation

The HS-GC-MS method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]

Table 1: ICH Q2(R1) Validation Parameters for the HS-GC-MS Method

Parameter Acceptance Criteria Experimental Approach
Specificity No interference at the retention time of the analyte and internal standard.Analyze blank matrix, matrix spiked with analyte and internal standard, and individual standards.
Linearity Correlation coefficient (r²) ≥ 0.995Prepare and analyze at least five calibration standards over the expected concentration range.
Range 80-120% of the target concentrationConfirmed by linearity, accuracy, and precision data.
Accuracy 80-120% recoveryAnalyze spiked matrix samples at three concentration levels (low, medium, high) in triplicate.
Precision Repeatability (RSD ≤ 15%), Intermediate Precision (RSD ≤ 20%)Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on different days with different analysts.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10Determined by serial dilution of a standard solution.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Weigh Weigh into Headspace Vial Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Seal Seal Vial Add_IS->Seal Vortex Vortex Seal->Vortex Incubate Incubate in Autosampler Vortex->Incubate Inject Inject Headspace Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HS-GC-MS analytical workflow.

Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

For less volatile samples or matrices unsuitable for GC, HPLC with a universal detector is the method of choice. Since this compound lacks a significant UV chromophore, a Charged Aerosol Detector (CAD) provides a robust and sensitive means of quantification.[11]

Principle and Rationale

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The Charged Aerosol Detector nebulizes the column eluent into an aerosol, which is then dried to form analyte particles. These particles are charged and detected by an electrometer. The response is proportional to the mass of the analyte, making it a universal detector for non-volatile and semi-volatile compounds.[2][11] This makes it ideal for quantifying this compound in formulations where it may be present as an excipient or in complex mixtures.

Experimental Protocol

3.2.1. Sample Preparation: Liquid-Liquid Extraction

For complex matrices like creams or lotions, a liquid-liquid extraction (LLE) step is necessary to isolate the analyte.[12][13]

  • Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Add a known concentration of an appropriate internal standard.

  • Vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.2.2. Instrumentation and Conditions

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and precise solvent delivery and sample injection.
Detector Charged Aerosol Detector (CAD)Universal detection for non-chromophoric compounds with high sensitivity.
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)A versatile reversed-phase column for the separation of moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common mobile phase for the elution of esters in reversed-phase chromatography.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
CAD Nebulizer Temperature 35°COptimizes aerosol formation.
CAD Evaporation Temperature 50°CEnsures efficient solvent evaporation without analyte degradation.
CAD Gas NitrogenInert gas for nebulization.

3.2.3. Quantification

Similar to the GC-MS method, quantification is performed using an internal standard calibration curve, plotting the peak area ratio against the analyte concentration.

Method Validation

The HPLC-CAD method should also be validated in accordance with ICH Q2(R1) guidelines.[4][5]

Table 2: ICH Q2(R1) Validation Parameters for the HPLC-CAD Method

Parameter Acceptance Criteria Experimental Approach
Specificity No interference at the retention time of the analyte and internal standard.Analyze blank matrix, matrix spiked with analyte and internal standard, and individual standards.
Linearity Correlation coefficient (r²) ≥ 0.995Prepare and analyze at least five calibration standards over the expected concentration range.
Range 80-120% of the target concentrationConfirmed by linearity, accuracy, and precision data.
Accuracy 80-120% recoveryAnalyze spiked matrix samples at three concentration levels (low, medium, high) in triplicate.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%)Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on different days with different analysts.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10Determined by serial dilution of a standard solution.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect CAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-CAD analytical workflow.

Conclusion

The accurate quantification of this compound is essential for ensuring product quality and consistency across various industries. This application note has detailed two robust and reliable analytical methods, HS-GC-MS and HPLC-CAD, that are tailored to the specific properties of the analyte and the complexities of different sample matrices. By providing a thorough explanation of the principles, detailed experimental protocols, and a framework for method validation based on international guidelines, this document serves as a valuable resource for scientists and researchers. The successful implementation and validation of these methods will enable confident and accurate quantification of this compound in a wide range of applications.

References

Application Notes & Protocols: Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the theoretical and practical application of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate as a chiral auxiliary for asymmetric synthesis. While primarily known as a flavoring and fragrance agent, its structure—a chiral ketal derived from ethyl acetoacetate—presents a compelling framework for its use in stereocontrolled carbon-carbon bond formation.[1][2][3] These protocols are constructed based on well-established principles of chiral auxiliary-mediated synthesis, offering a robust starting point for researchers in organic synthesis and drug development.[4][5] We will detail the synthesis of the enantiopure auxiliary, its application in diastereoselective enolate alkylation, and the subsequent cleavage to yield enantiomerically enriched products.

Introduction: The Principle of Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect.[6] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction.[4] The general strategy involves three key stages:

  • Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.

  • Diastereoselective Transformation: The chiral auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer.

  • Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product, ideally allowing for the recovery and reuse of the auxiliary.[7]

This compound is derived from the ketalization of ethyl acetoacetate with 1,2-propanediol.[8] By using an enantiomerically pure form of 1,2-propanediol (either (R)- or (S)-), the resulting dioxolane becomes a chiral entity capable of inducing asymmetry in subsequent reactions at the α-carbon of the acetate moiety.

Synthesis of the Enantiopure Chiral Auxiliary

The foundation of this methodology is the preparation of the chiral auxiliary in high enantiomeric purity. The following protocol describes the synthesis from ethyl acetoacetate and enantiopure (R)-1,2-propanediol. The same procedure applies for the (S)-enantiomer.

Protocol 1: Synthesis of Ethyl (R)-2,4-dimethyl-1,3-dioxolane-2-acetate

Objective: To prepare the chiral auxiliary via acid-catalyzed ketalization.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • (R)-(-)-1,2-Propanediol (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 eq)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate, (R)-1,2-propanediol, and anhydrous toluene.

  • Add a catalytic amount of p-TSA to the mixture.

  • Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the ethyl acetoacetate is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure chiral auxiliary.

Causality: The Dean-Stark apparatus is essential for driving the equilibrium towards the ketal product by removing the water byproduct.[9] The basic wash with NaHCO₃ neutralizes the acid catalyst, preventing potential hydrolysis during workup.

Core Application: Asymmetric Alkylation

The primary application of this auxiliary is to direct the diastereoselective alkylation of its enolate. This process establishes a new stereocenter with a predictable configuration.

Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary (Substrate) Base LDA, THF, -78 °C Aux->Base Deprotonation Enolate Chiral (Z)-Enolate Base->Enolate Electrophile Alkyl Halide (R-X) Enolate->Electrophile SN2 Attack Alkylated Alkylated Product (High d.r.) Enolate->Alkylated Electrophile->Alkylated Acid Aq. Acid (e.g., HCl) Alkylated->Acid Hydrolysis FinalProduct Enantiopure Product Alkylated->FinalProduct Acid->FinalProduct RecoveredAux Recovered Diol Acid->RecoveredAux

Caption: Workflow for asymmetric synthesis using the chiral auxiliary.

Protocol 2: Diastereoselective Enolate Formation and Alkylation

Objective: To generate a chiral enolate and react it with an electrophile to form an alkylated product with high diastereoselectivity.

Materials:

  • Ethyl (R)-2,4-dimethyl-1,3-dioxolane-2-acetate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (1.05 eq), freshly prepared or titrated

  • Alkyl halide (e.g., benzyl bromide, allyl iodide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation: a. In a flame-dried, argon-purged flask, dissolve the chiral auxiliary in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The formation of a pale yellow solution indicates successful enolate generation.[9]

  • Alkylation: a. To the enolate solution at -78 °C, add the alkyl halide dropwise. b. Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by TLC. c. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: a. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). b. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. c. Concentrate the solvent under reduced pressure to obtain the crude alkylated product. d. Purify by silica gel column chromatography.

Causality and Stereochemical Rationale:

  • Base Selection: LDA is a strong, sterically hindered, non-nucleophilic base. Its strength ensures complete and irreversible deprotonation to form the enolate, preventing side reactions like Claisen condensation.[10][11] Its bulk favors the formation of the kinetic (less substituted) enolate.

  • Temperature Control: Low temperature (-78 °C) is critical for maintaining kinetic control, preventing enolate equilibration, and minimizing side reactions.[12]

  • Stereocontrol: The chiral dioxolane ring creates a sterically biased environment. The methyl group at the 4-position of the dioxolane ring is expected to block one face of the planar enolate. The incoming electrophile will preferentially attack from the less hindered face, leading to a high diastereomeric ratio (d.r.).

Note: The above DOT script is a conceptual representation. A proper chemical drawing would be needed for a precise illustration of the molecular model, which is beyond the direct capability of Graphviz. Caption: Facial shielding by the auxiliary directs electrophilic attack.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the alkylated intermediate to release the chiral carboxylic acid and recover the chiral diol.

Materials:

  • Purified alkylated product (1.0 eq)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkylated dioxolane in THF.

  • Add an equal volume of 1 M HCl and stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Separate the layers. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers. To isolate the carboxylic acid, extract the combined ether layers with saturated NaHCO₃ solution.

  • Acidify the bicarbonate washings to pH ~2 with concentrated HCl and extract the desired carboxylic acid product with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product.

  • The original organic layer and the aqueous layer from step 3 contain the recovered chiral 1,2-propanediol, which can be isolated for reuse.

Causality: The ketal linkage is an acetal, which is stable to base but readily cleaved under acidic conditions.[9] This differential stability is key to the successful attachment and removal of the auxiliary.

Analysis and Expected Outcomes

The success of the synthesis is quantified by the yield, the diastereomeric ratio (d.r.) of the alkylated intermediate, and the enantiomeric excess (e.e.) of the final product.

  • ¹H NMR Spectroscopy: Used to confirm the structure of the alkylated product and, in some cases, to determine the d.r. by integrating the signals of diastereotopic protons.

  • Chiral HPLC/GC: The primary method for accurately determining the d.r. of the purified alkylated product and the e.e. of the final carboxylic acid.

Table 1: Representative Data for Asymmetric Alkylation (Note: Data are hypothetical, based on typical outcomes for similar chiral auxiliaries.)

EntryElectrophile (R-X)Reaction Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide388>95:5
2Allyl iodide292>97:3
3Ethyl iodide481>92:8
4Methyl iodide485>90:10

Conclusion

The protocols outlined provide a robust framework for employing this compound as a novel chiral auxiliary. Based on established chemical principles, this readily accessible compound has the potential to be a valuable tool for the diastereoselective synthesis of α-substituted carboxylic acids. The key advantages include a straightforward synthesis of the auxiliary, high expected levels of stereocontrol in alkylation reactions, and a simple cleavage procedure that allows for the recovery of the chiral precursor. Researchers are encouraged to use these notes as a foundation for exploring and optimizing this system for their specific synthetic targets.

References

Application Notes and Protocols: Ethyl 2,4-Dimethyl-1,3-dioxolane-2-acetate as a Precursor in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Ketal Protection in Advancing Complex Synthesis

In the intricate landscape of fine chemical and pharmaceutical synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategy, known as the use of protecting groups, prevents unwanted side reactions and allows for the precise construction of complex molecular architectures. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, also known as ethyl acetoacetate propylene glycol ketal, serves as a prime example of this concept. It is the protected form of ethyl acetoacetate, a versatile C4 building block. The inherent reactivity of the ketone in ethyl acetoacetate is temporarily masked by its conversion to a cyclic ketal. This protection renders the carbonyl group inert to a variety of reagents, particularly nucleophiles and bases, enabling chemists to perform transformations on other parts of the molecule or to introduce it into a synthetic sequence where an unprotected β-ketoester would not be tolerated.

The strategic value of this compound lies in its stability under neutral and basic conditions and its facile deprotection under acidic conditions to regenerate the valuable β-ketoester functionality. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of this precursor and its application in the synthesis of high-value downstream products, exemplified by the preparation of β-hydroxy esters.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic precursor is crucial for its effective use. Below is a summary of the key properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₆O₄[1][2]
Molecular Weight 188.22 g/mol [1][2]
CAS Number 6290-17-1[1][2]
Appearance Colorless liquid[3]
Odor Fresh, fruity, reminiscent of apple and strawberry[3][4]
Density 1.042 g/mL at 25 °C[3]
Boiling Point Data not readily available
Refractive Index n20/D 1.428[5]
Synonyms Ethyl acetoacetate propylene glycol ketal, Fruity Ketal[1][3]

Spectroscopic Data:

  • Infrared (IR) Spectrum (Gas Phase): The NIST WebBook provides the gas-phase IR spectrum, which would show characteristic peaks for the C-O stretching of the ester and the dioxolane ring, and the C=O stretch of the ester.[2]

  • Mass Spectrum (Electron Ionization): The mass spectrum is available on the NIST WebBook, which can be used for structural confirmation and to identify fragmentation patterns.[6]

Synthesis of this compound

The synthesis of this compound is a classic example of a ketalization reaction. The ketone of ethyl acetoacetate selectively reacts with propylene glycol in the presence of an acid catalyst. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, typically using a Dean-Stark apparatus.[7][8][9]

Synthesis_Workflow cluster_synthesis Synthesis Protocol reagents Ethyl Acetoacetate + Propylene Glycol + Toluene + p-TsOH reaction Reflux with Dean-Stark Trap reagents->reaction Heat workup Aqueous Workup (NaHCO3, Brine) reaction->workup Cool purification Distillation under Reduced Pressure workup->purification product Ethyl 2,4-dimethyl-1,3- dioxolane-2-acetate purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Propylene glycol (Propane-1,2-diol)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (e.g., 0.5 mol), propylene glycol (e.g., 0.6 mol, 1.2 equivalents), and toluene (e.g., 250 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 1 mol%).

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and no more water is observed to be forming (typically 2-4 hours).

  • Reaction Quenching and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 100 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Expected Yield: 80-90%

Causality Behind Experimental Choices:

  • Excess Propylene Glycol: Using a slight excess of the diol helps to drive the equilibrium towards the formation of the ketal.

  • Toluene and Dean-Stark Trap: Toluene forms a low-boiling azeotrope with water, which allows for the efficient and continuous removal of the water byproduct, a critical factor in achieving a high yield in this reversible reaction.[7][9]

  • p-Toluenesulfonic Acid: p-TsOH is a strong, non-volatile acid that is an effective catalyst for ketalization. It is also crystalline and easy to handle.[8]

  • Aqueous Workup: The sodium bicarbonate wash is essential to remove the acid catalyst, which could otherwise cause the hydrolysis of the product during storage or purification. The brine wash helps to remove any remaining water from the organic phase.

Application in Fine Chemical Synthesis: A Gateway to β-Hydroxy Esters

The primary utility of this compound in synthesis is its role as a protected form of ethyl acetoacetate. A key application is in the synthesis of β-hydroxy esters, which are valuable chiral building blocks for the synthesis of natural products and pharmaceuticals.[10][11] The synthetic strategy involves two main steps:

  • Deprotection (Hydrolysis): The ketal is hydrolyzed under acidic conditions to regenerate ethyl acetoacetate.[12][13][14]

  • Reduction: The ketone of the regenerated ethyl acetoacetate is then reduced to a secondary alcohol, yielding a β-hydroxy ester. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[4][15][16]

Application_Workflow cluster_application Application Workflow: Synthesis of Ethyl 3-Hydroxybutanoate start Ethyl 2,4-dimethyl-1,3- dioxolane-2-acetate hydrolysis Acid-Catalyzed Hydrolysis start->hydrolysis H3O+ intermediate Ethyl Acetoacetate hydrolysis->intermediate reduction Reduction with NaBH4 intermediate->reduction final_product Ethyl 3-Hydroxybutanoate reduction->final_product

Caption: Synthetic pathway from this compound to Ethyl 3-Hydroxybutanoate.

Protocol 2: Acid-Catalyzed Hydrolysis to Ethyl Acetoacetate

Materials:

  • This compound

  • Acetone

  • Dilute hydrochloric acid (e.g., 1 M HCl) or another aqueous acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (e.g., 0.1 mol) in a mixture of acetone (e.g., 100 mL) and 1 M HCl (e.g., 50 mL).

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. The resulting crude ethyl acetoacetate is often of sufficient purity for the next step.

Causality Behind Experimental Choices:

  • Aqueous Acid: The presence of water and an acid catalyst is essential for the hydrolysis of the ketal. The mechanism involves protonation of one of the dioxolane oxygens, followed by ring opening and subsequent attack by water.[12][13][14]

  • Acetone: Acetone is used as a co-solvent to ensure the miscibility of the organic substrate and the aqueous acid.

  • Neutralization: The NaHCO₃ wash is crucial to stop the reaction and prevent any potential acid-catalyzed side reactions of the product during workup and storage.

Protocol 3: Reduction to Ethyl 3-Hydroxybutanoate

Materials:

  • Crude ethyl acetoacetate from Protocol 2

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the crude ethyl acetoacetate (from 0.1 mol of the ketal) in ethanol (e.g., 150 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.05 mol, a slight excess) in portions to the cooled solution. Hydrogen gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.[15]

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling stops and the solution is slightly acidic.

  • Extraction: Remove the ethanol using a rotary evaporator. Extract the remaining aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure to obtain ethyl 3-hydroxybutanoate. The product can be further purified by distillation if necessary.

Expected Yield: 70-85% from ethyl acetoacetate.

Causality Behind Experimental Choices:

  • Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the ester functionality.[4][15]

  • Ethanol as Solvent: Ethanol is a common solvent for NaBH₄ reductions as it is protic and helps to solubilize the borohydride salts.

  • Acidic Quench: The addition of acid is necessary to neutralize the borate esters formed during the reaction and to destroy any excess NaBH₄.

Characterization of the Final Product: Ethyl 3-Hydroxybutanoate

The successful synthesis of Ethyl 3-Hydroxybutanoate can be confirmed by various spectroscopic methods.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, a multiplet for the CH-OH proton, and a doublet of doublets for the CH₂ group adjacent to the ester.[1][17]
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the other aliphatic carbons.[1][17]
IR Spectroscopy A broad absorption band in the region of 3400-3500 cm⁻¹ characteristic of the O-H stretch, and a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester.[1]
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[2]

Conclusion and Future Perspectives

This compound is a valuable precursor in fine chemical synthesis, primarily serving as a protected form of ethyl acetoacetate. The protocols detailed in this application note provide a robust framework for its synthesis and subsequent use in the preparation of important synthetic intermediates like β-hydroxy esters. The principles of ketal protection and deprotection are fundamental in organic synthesis, and a thorough understanding of these methods is essential for researchers in academia and industry. Future work could explore the use of this precursor in more complex synthetic sequences, including asymmetric reductions of the deprotected ketone to access enantiomerically pure β-hydroxy esters, which are highly sought after in drug development.

References

Application Note: A Strategic Approach to the Chromatographic Separation of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a key compound known for its characteristic fruity aroma, presents a significant analytical challenge due to its stereoisomeric complexity. The molecule possesses two chiral centers at the C2 and C4 positions of the dioxolane ring, resulting in the existence of four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers exist as two pairs of enantiomers which are diastereomeric to one another. The complete separation and quantification of all four isomers are critical for stereoselective synthesis, quality control, and regulatory compliance in the pharmaceutical and fragrance industries. This application note details a robust, two-step chromatographic strategy. The first step employs an achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the efficient separation of the two diastereomeric pairs (cis and trans isomers). The second step utilizes Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) for the baseline resolution of the individual enantiomers within each collected diastereomeric fraction. This combined approach provides a comprehensive and reliable workflow for the complete stereoisomeric profiling of this compound.

Introduction: The Stereochemical Challenge

The biological and sensory properties of chiral molecules are often stereospecific. For this compound, the spatial arrangement of the two methyl groups defines its cis/trans diastereomerism, while the absolute configuration at each chiral center defines its enantiomeric identity.

  • Diastereomers: These are stereoisomers that are not mirror images of each other. The cis ((2R,4S) and (2S,4R)) and trans ((2R,4R) and (2S,4S)) isomers of the target molecule have different physical and chemical properties. This distinction allows for their separation using standard, achiral chromatographic techniques.[1]

  • Enantiomers: These are non-superimposable mirror images. The (2R,4R) and (2S,4S) isomers constitute one enantiomeric pair, while the (2R,4S) and (2S,4R) isomers form another. Enantiomers exhibit identical properties in an achiral environment and thus require a chiral environment for separation, typically provided by a Chiral Stationary Phase (CSP).[2]

Therefore, a successful separation strategy must address both diastereomeric and enantiomeric resolution.

Part I: Diastereomer Separation by Achiral RP-HPLC

Principle and Method Rationale

The initial step focuses on separating the mixture into its two diastereomeric pairs. We leverage the differences in polarity and steric hindrance between the cis and trans isomers. A reversed-phase HPLC method is ideal for this purpose, as the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase drives the separation.

  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering robust and predictable performance for a wide range of moderately polar compounds. Its hydrophobic nature provides the necessary selectivity for diastereomers with subtle structural differences.

  • Mobile Phase Optimization: A simple mobile phase of acetonitrile and water is effective and provides good UV transparency for detection.[3][4] The addition of a small concentration of a weak acid, such as formic or phosphoric acid, is a common practice to ensure sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the silica support.[3]

Experimental Protocol: RP-HPLC
ParameterCondition
Instrument Standard HPLC/UPLC System with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 40% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL solution in 50:50 Acetonitrile/Water
Expected Results

This method is expected to resolve the initial four-isomer mixture into two distinct peaks, each corresponding to one diastereomeric pair. The resolution between these two peaks should be greater than 2.0, indicating a baseline separation suitable for subsequent fraction collection.

PeakIdentityExpected Retention Time (min)
1Diastereomeric Pair A (unresolved enantiomers)~8.5
2Diastereomeric Pair B (unresolved enantiomers)~9.8

Note: The elution order of cis/trans isomers is dependent on the specific column chemistry and conditions and must be confirmed experimentally.

Part II: Enantiomer Resolution by Chiral SFC

Principle and Method Rationale

With the diastereomers separated, the next challenge is to resolve the enantiomers within each collected fraction. Supercritical Fluid Chromatography (SFC) is an increasingly preferred technique for chiral separations due to its high efficiency, speed, and reduced solvent consumption compared to normal-phase HPLC.[5] The low viscosity and high diffusivity of supercritical CO₂ facilitate rapid analysis times and sharp peaks.

  • Column Selection (CSP): The choice of the Chiral Stationary Phase is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and effective for a broad range of chiral compounds. A preliminary screening of several polysaccharide-based columns is recommended to find the optimal stationary phase that provides the best chiral recognition for this specific molecule.

  • Mobile Phase Optimization: The mobile phase in SFC typically consists of supercritical CO₂ and an organic modifier, usually an alcohol like methanol or ethanol. The type and percentage of the modifier are key parameters for optimizing retention and resolution.

Experimental Protocol: Chiral SFC
ParameterCondition
Instrument Analytical SFC System with UV Detector and Back Pressure Regulator
Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 150 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (Gradient or Isocratic)
Typical Isocratic Condition 85% CO₂, 15% Methanol
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 35 °C
Detection UV at 210 nm
Sample Preparation Collected fractions from Part I evaporated and reconstituted in Methanol
Expected Results

Each diastereomeric fraction, when injected onto the chiral SFC system, should be resolved into two baseline-separated peaks, representing the individual R and S enantiomers.

Table 3: Expected Chiral SFC Separation Results for Each Fraction

Input Fraction Peak Identity Expected Retention Time (min)
Fraction A 1 Enantiomer 1 (e.g., 2R,4S) ~4.2
2 Enantiomer 2 (e.g., 2S,4R) ~5.1
Fraction B 3 Enantiomer 3 (e.g., 2R,4R) ~4.8

| | 4 | Enantiomer 4 (e.g., 2S,4S) | ~5.9 |

Overall Analytical Workflow

The complete analytical process is a sequential, two-step chromatographic purification and analysis. This workflow ensures that each stereoisomer can be isolated and quantified independently.

G cluster_0 Step 1: Achiral Diastereomer Separation cluster_1 Fraction Collection cluster_2 Step 2: Chiral Enantiomer Separation cluster_3 Isolated Stereoisomers start Mixture of 4 Stereoisomers (cis and trans pairs) hplc Reversed-Phase HPLC (Standard C18 Column) start->hplc frac1 Fraction A: cis-Enantiomeric Pair hplc->frac1 Peak 1 frac2 Fraction B: trans-Enantiomeric Pair hplc->frac2 Peak 2 sfc1 Chiral SFC (Polysaccharide CSP) frac1->sfc1 sfc2 Chiral SFC (Polysaccharide CSP) frac2->sfc2 iso1 Isomer 1 sfc1->iso1 iso2 Isomer 2 sfc1->iso2 iso3 Isomer 3 sfc2->iso3 iso4 Isomer 4 sfc2->iso4

Caption: Overall workflow for the complete separation of all four stereoisomers.

Conclusion

The complete stereoisomeric separation of this compound is successfully achieved through a strategic, two-dimensional chromatographic approach. By first separating the diastereomers on a standard achiral RP-HPLC system and subsequently resolving the enantiomers from the collected fractions using chiral SFC, all four stereoisomers can be isolated and quantified. This methodology provides a robust and reliable framework for researchers, quality control analysts, and drug development professionals, ensuring precise stereochemical characterization of this complex molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, also known as Ethyl acetoacetate propylene glycol ketal, is a valuable intermediate and a widely used flavoring agent with a characteristic fruity, apple-like aroma.[1][2] Its synthesis involves the acid-catalyzed ketalization of ethyl acetoacetate with 1,2-propanediol.[3] This reaction is a reversible equilibrium process where the ketone carbonyl of ethyl acetoacetate preferentially reacts over the ester functionality due to its higher electrophilicity.[4]

The core of this synthesis is the formation of a cyclic ketal, a 1,3-dioxolane ring.[5] Like most acetal and ketal formations, the reaction produces water as a byproduct.[4] To achieve a high yield, the equilibrium must be shifted toward the product side. This is typically accomplished by the continuous removal of water from the reaction mixture.[6][7][8]

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis, overcome common challenges, and maximize the yield and purity of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

A1: Low yield is the most common issue and typically points to an unfavorable equilibrium position. The ketalization reaction is reversible, and its success hinges on effectively removing the water byproduct to drive the reaction to completion according to Le Chatelier's principle.[7]

Primary Factors to Investigate:

  • Inefficient Water Removal: This is the most critical factor.[8] If water is not continuously removed, the equilibrium will not favor the product, and the reaction will stall.

    • Solution: Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane.[6][9] Ensure the apparatus is set up correctly and that the azeotrope is visibly collecting in the trap. The theoretical volume of water should be calculated and compared against the collected volume. If a Dean-Stark apparatus is not feasible, chemical drying agents like trimethyl orthoformate or physical agents like activated 4Å molecular sieves can be used, though azeotropic distillation is generally more efficient for larger scale reactions.[8][9]

  • Catalyst Issues: The acid catalyst is essential for protonating the carbonyl oxygen, making it more electrophilic for attack by the diol.[8]

    • Inactive Catalyst: An old or improperly stored catalyst (e.g., p-toluenesulfonic acid that has absorbed moisture) will be ineffective.

    • Insufficient Loading: Catalyst loading is crucial. While catalytic amounts are needed, too little will result in a slow reaction rate.[10]

    • Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-15.[3] Typical catalytic loading is 0.1-1 mol%. Experiment within this range to find the optimal concentration for your setup.

  • Suboptimal Reaction Temperature: The reaction requires heating to achieve a reasonable rate and to facilitate azeotropic distillation.

    • Solution: The reaction should be heated to the reflux temperature of the chosen solvent (e.g., toluene, ~111°C). This temperature is necessary to ensure the water-solvent azeotrope boils and is collected in the Dean-Stark trap.[7]

Q2: My analysis (TLC/GC) shows a significant amount of unreacted ethyl acetoacetate and/or 1,2-propanediol even after prolonged reaction time. How can I drive the reaction to completion?

A2: Incomplete conversion, even with extended reaction times, strongly suggests that the reaction has reached an unfavorable equilibrium or the forward reaction rate is too slow.[8]

Strategies to Drive Completion:

  • Verify Water Removal: As detailed in Q1, ensure your water removal method is functioning optimally. Check for leaks in the Dean-Stark setup and confirm that the condensed solvent is returning to the flask while water is being trapped.[11]

  • Adjust Stoichiometry: Using a slight excess of one reactant can help drive the consumption of the other.

    • Solution: Use a slight molar excess (1.1-1.2 equivalents) of 1,2-propanediol. The diol is generally less expensive and easier to remove during purification than the starting ketoester.

  • Increase Catalyst Loading or Refresh Catalyst: If the reaction stalls, the catalyst may have been consumed by side reactions or deactivated.

    • Solution: Add a fresh portion of the acid catalyst to the reaction mixture. Be cautious not to add too much, as excessively acidic conditions can promote side reactions.[12]

Q3: My final product is impure. What are the likely side products and how can I minimize their formation?

A3: Impurities often arise from side reactions involving the starting materials or from decomposition under harsh conditions.

Common Side Products and Prevention:

  • Self-Condensation of Ethyl Acetoacetate: Ethyl acetoacetate can undergo self-condensation (a Claisen-type reaction) under acidic or basic conditions, though this is less common under the typical anhydrous acidic conditions of ketalization.[13]

    • Prevention: Ensure the reaction is truly anhydrous. Use dry solvents and reagents.

  • Formation of Ether Byproducts from 1,2-Propanediol: Diols can undergo acid-catalyzed self-condensation to form ethers, especially at high temperatures with high acid concentrations.

    • Prevention: Avoid excessively high catalyst concentrations. Stick to the recommended catalytic amounts (0.1-1 mol%).

  • Transesterification or Hydrolysis: While the ketone is more reactive, the ester group can potentially undergo transesterification with the diol or hydrolysis if excess water is present, though these are typically minor pathways.[12]

    • Prevention: Maintain anhydrous conditions to prevent hydrolysis. The primary ketalization reaction is generally much faster than transesterification.

  • Workup-Related Impurities: The ketal product is sensitive to aqueous acid.[8] Premature cleavage during workup can regenerate the starting ketone.

    • Prevention: During the workup, the reaction must be thoroughly quenched and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.[8] This neutralizes the acid catalyst and prevents hydrolysis of the desired product.

Frequently Asked Questions (FAQs)

Q: Which acid catalyst is best for this synthesis?

A: Both Brønsted acids and Lewis acids can catalyze this reaction.[6]

  • p-Toluenesulfonic acid (p-TsOH): This is the most common, effective, and economical choice. It is a solid, making it easy to handle, and works very well in refluxing toluene.[6]

  • Amberlyst-15: This is a solid, acidic ion-exchange resin. Its main advantage is that it is heterogeneous, meaning it can be easily filtered out of the reaction mixture, simplifying the workup.[3]

  • Other options: Sulfuric acid can be used, but it is more corrosive and can lead to more charring and side reactions. Lewis acids like ZrCl₄ have also been reported for similar transformations.[6]

CatalystTypical LoadingAdvantagesDisadvantages
p-TsOH 0.1 - 1 mol%Inexpensive, highly effectiveMust be neutralized during workup
Amberlyst-15 5 - 10 wt%Easily removed by filtration, reusableHigher initial cost, may be slower
H₂SO₄ (conc.) CatalyticVery strong, inexpensiveCan cause decomposition/charring

Q: How critical is the choice of solvent?

A: The solvent plays a dual role: it dissolves the reactants and acts as an azeotropic agent to remove water.

  • Toluene/Benzene: These are the standard choices.[14] They form azeotropes with water that have boiling points lower than the solvent itself, allowing for efficient removal in a Dean-Stark trap.[7] Toluene is generally preferred over the more toxic benzene.

  • Cyclohexane: Can also be used and is a viable alternative to aromatic solvents.[3]

  • Solvent-free: Some methods exist for solvent-free ketalization, often under vacuum to remove water, but these require more specialized equipment.[15]

Q: Can I monitor the reaction progress?

A: Yes, monitoring is highly recommended to determine the reaction endpoint and avoid unnecessary heating that could lead to side products.

  • Dean-Stark Apparatus: The simplest method is to monitor the volume of water collected in the trap. When the volume of collected water matches the theoretical amount, the reaction is complete.[9]

  • Thin-Layer Chromatography (TLC): Withdraw a small aliquot, quench it with a drop of triethylamine, and spot it on a TLC plate against the starting materials. The disappearance of the ethyl acetoacetate spot indicates completion.

  • Gas Chromatography (GC): This provides a more quantitative assessment of the conversion of starting material to product.[16]

Visual Aids and Protocols

Reaction Mechanism and Workflow

The synthesis proceeds via an acid-catalyzed nucleophilic addition mechanism.

ReactionMechanism EAA Ethyl Acetoacetate (Ketone) H_plus1 H+ EAA->H_plus1 ProtonatedEAA Protonated Ketone (Oxocarbenium Ion) Diol 1,2-Propanediol ProtonatedEAA->Diol Hemiketal Hemiketal Intermediate Diol->Hemiketal 2. Nucleophilic Attack H_plus2 H+ Hemiketal->H_plus2 ProtonatedHemiketal Protonated Hemiketal H2O_out - H₂O ProtonatedHemiketal->H2O_out Carbocation Carbocation Intermediate Product This compound (Ketal) Carbocation->Product 5. Ring Closure H_plus_out - H+ Product->H_plus_out H_plus1->ProtonatedEAA 1. Protonation H_plus2->ProtonatedHemiketal 3. Protonation of -OH H2O_out->Carbocation 4. Loss of Water

Caption: Acid-catalyzed mechanism for ketal formation.

TroubleshootingWorkflow start Low Yield Observed check_h2o Is water collecting in Dean-Stark trap? start->check_h2o check_catalyst Is catalyst fresh? Is loading correct (0.1-1 mol%)? check_h2o->check_catalyst Yes solution_h2o Fix leaks in setup. Ensure proper condensation. check_h2o->solution_h2o No check_temp Is reaction at solvent reflux? check_catalyst->check_temp Yes solution_catalyst Use fresh catalyst. Optimize loading. check_catalyst->solution_catalyst No check_workup Was reaction neutralized before adding water? check_temp->check_workup Yes solution_temp Increase heating to achieve steady reflux. check_temp->solution_temp No solution_workup Quench with NaHCO₃ *before* aqueous wash. check_workup->solution_workup No end Yield Improved check_workup->end Yes solution_h2o->end solution_catalyst->end solution_temp->end solution_workup->end

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

Protocol 3.1: Standard Synthesis Procedure

  • Materials:

    • Ethyl acetoacetate (1.0 eq)

    • 1,2-Propanediol (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 eq)

    • Toluene (approx. 2-3 mL per mmol of ethyl acetoacetate)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.[9]

    • Charge the flask with ethyl acetoacetate, 1,2-propanediol, p-TsOH, and toluene.

    • Heat the mixture to a steady reflux using a heating mantle.

    • Continuously monitor the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 2-4 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst.[8]

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

    • Purify the crude product by fractional distillation under reduced pressure to yield the pure this compound.

Protocol 3.2: In-Process Monitoring by Gas Chromatography (GC)

  • Sample Preparation:

    • Withdraw a small aliquot (~0.1 mL) from the reaction mixture.

    • Quench the aliquot with 1-2 drops of triethylamine in a vial.

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration appropriate for GC analysis.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5 or equivalent).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min.

    • Injector Temp: 250°C

    • Detector Temp (FID): 280°C

    • Analysis: Monitor the disappearance of the ethyl acetoacetate peak and the appearance of the product peak over time.

References

Technical Support Center: Synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, also known as ethyl acetoacetate propylene glycol ketal, is a crucial transformation in organic synthesis.[1][2] It serves as a method to protect the highly reactive ketone group of ethyl acetoacetate, allowing for selective reactions at the ester functionality.[3] The primary synthesis route involves the acid-catalyzed reaction of ethyl acetoacetate with 1,2-propanediol (propylene glycol).[2][3] While seemingly straightforward, this ketalization is a reversible equilibrium-driven process that is prone to several side reactions, which can significantly impact yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles to help researchers, scientists, and drug development professionals navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is a classic acid-catalyzed ketalization. Ethyl acetoacetate reacts with 1,2-propanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), to form the desired 1,3-dioxolane ring structure and water as a byproduct.[3] Because the reaction is reversible, water must be continuously removed to drive the equilibrium toward the product.[3][4][5] This is typically accomplished using a Dean-Stark apparatus or by adding a chemical dehydrating agent like molecular sieves.[5][6][7]

Main Reaction cluster_reaction p-TsOH, Toluene Reflux, -H₂O EAA Ethyl Acetoacetate Plus1 + PG 1,2-Propanediol Product This compound Plus2 + Water Water

Caption: Primary synthesis of the target dioxolane.

Q2: Why is water removal so critical for this reaction?

Ketal formation is an equilibrium process.[4][5] According to Le Châtelier's principle, the removal of a product (in this case, water) from the reaction mixture will shift the equilibrium to the right, favoring the formation of more products (the desired ketal).[8] Failure to remove water will result in a low yield, as the reverse reaction—the acid-catalyzed hydrolysis of the ketal back to the starting materials—will compete with the forward reaction.[5][9][10]

Q3: What are the most common side products I should be aware of?

The most common side products and impurities include:

  • Unreacted Starting Materials: Due to incomplete reaction.

  • The Regioisomeric Product: Formation of Ethyl 2,5-dimethyl-1,3-dioxolane-2-acetate.

  • Water: Which can promote product hydrolysis.

  • Ethyl Acetoacetate Self-Condensation Products: Particularly under harsh basic or acidic conditions.[11][12][13]

  • Hydrolysis Products: If the product is exposed to acid in the presence of water during workup.[14][15]

Q4: How can I effectively monitor the reaction's progress?

The most common methods are:

  • Dean-Stark Apparatus: Visually monitoring the amount of water collected in the trap provides a direct measure of reaction progress. When water ceases to collect, the reaction is likely complete.[16]

  • Thin-Layer Chromatography (TLC): A simple and effective way to track the disappearance of the ethyl acetoacetate starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative analysis of the reaction mixture, allowing for the identification of the product, starting materials, and any side products.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, their underlying causes, and validated solutions.

Problem 1: Low Yield or Incomplete Reaction

Even after prolonged reflux, analysis shows a significant amount of starting material remains.

Possible Cause A: Inefficient Water Removal The Dean-Stark trap may not be functioning optimally, or the molecular sieves may be saturated or not properly activated.[5][17] On a very small scale, a traditional Dean-Stark apparatus can be inefficient.[17][18]

Solutions:

  • Optimize Dean-Stark Setup: Ensure the apparatus is properly set up, with a sufficient reflux rate to facilitate the azeotropic removal of water. Insulating the reaction flask and the arm of the Dean-Stark trap can improve efficiency.[7][17]

  • Use Activated Molecular Sieves: For smaller-scale reactions, an alternative setup involves placing freshly activated 4Å molecular sieves in a Soxhlet extractor or a modified addition funnel in the reflux path.[7][17][18]

  • Chemical Dehydration: Add a reagent like trimethyl orthoformate, which reacts with the water produced, chemically removing it from the equilibrium.[5]

Possible Cause B: Insufficient or Deactivated Catalyst The acid catalyst is essential for protonating the carbonyl oxygen, making it more electrophilic for attack by the diol.[4][19][20] Insufficient catalyst loading or using a hydrated catalyst (like old TsOH·H₂O) can slow the reaction dramatically.

Solutions:

  • Verify Catalyst Loading: A typical catalytic loading for TsOH is 0.01-0.05 mole equivalents.

  • Use Anhydrous Catalyst: Ensure the catalyst is anhydrous. If using a hydrate, account for the mass of the water.

  • Consider Alternative Catalysts: Other strong acid catalysts like sulfuric acid or acidic ion-exchange resins (e.g., Amberlyst-15) can also be effective.

Troubleshooting Low Yield Start Low Yield Observed CheckWater Is water being collected in Dean-Stark trap? Start->CheckWater NoWater No/Slow Water Collection CheckWater->NoWater No CheckWater->YesWater Yes CheckCatalyst Check Catalyst: - Loading (0.01-0.05 eq) - Anhydrous? CheckTemp Check Reaction Conditions: - Refluxing vigorously? - Correct solvent (Toluene)? CheckCatalyst->CheckTemp Sol_Catalyst Solution: - Add fresh, anhydrous catalyst CheckCatalyst->Sol_Catalyst Sol_Temp Solution: - Ensure vigorous reflux - Confirm solvent purity CheckTemp->Sol_Temp Sol_Insulate Solution: - Insulate flask/trap - Increase heat NoWater->Sol_Insulate Sol_Sieves Solution: - Use activated 4Å sieves - Consider chemical dehydrator NoWater->Sol_Sieves YesWater->CheckCatalyst

Caption: Workflow for diagnosing low reaction yield.

Problem 2: Presence of an Isomeric Impurity

Analysis (e.g., by GC or NMR) shows the presence of two distinct but closely related products.

Possible Cause: Formation of a Regioisomer 1,2-Propanediol is an asymmetric diol. The nucleophilic attack can occur from either the primary (C1) or the secondary (C2) hydroxyl group in the initial step of the mechanism. While the primary hydroxyl is less sterically hindered, the final ring closure step determines the product. The reaction can produce both the desired 2,4-dimethyl isomer and the 2,5-dimethyl regioisomer.

Isomer Formation EAA Ethyl Acetoacetate + 1,2-Propanediol Pathway1 Pathway A EAA->Pathway1  Thermodynamic Control? Pathway2 Pathway B EAA->Pathway2  Kinetic Control? Product_2_4 Ethyl 2,4-dimethyl-... (Desired Product) Pathway1->Product_2_4 Product_2_5 Ethyl 2,5-dimethyl-... (Regioisomer) Pathway2->Product_2_5

Caption: Competing pathways leading to regioisomers.

Solutions:

  • Purification: The two isomers often have slightly different boiling points and polarities.

    • Fractional Distillation: Carefully perform fractional distillation under vacuum to separate the isomers.

    • Column Chromatography: If distillation is ineffective, silica gel chromatography can be used for separation.[21]

  • Reaction Conditions: The ratio of isomers formed is often dependent on whether the reaction is under kinetic or thermodynamic control. While difficult to control precisely without extensive optimization, running the reaction at the lowest feasible temperature for a longer duration may favor the thermodynamically more stable product.

Problem 3: Product Degradation During Workup or Purification

The yield is high in the crude reaction mixture but drops significantly after aqueous workup or distillation.

Possible Cause: Acid-Catalyzed Hydrolysis The dioxolane (ketal) protecting group is stable under neutral and basic conditions but is readily cleaved by acid in the presence of water.[5][6][22] If the acid catalyst is not completely neutralized before aqueous workup, the product will hydrolyze back to ethyl acetoacetate and 1,2-propanediol.[10][14]

Protocol 1: Neutralization and Workup Procedure

  • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Quench the Acid: Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the reaction mixture with stirring until gas evolution ceases.[14][21] This neutralizes the p-TsOH catalyst.

  • Phase Separation: Transfer the mixture to a separatory funnel. Remove the aqueous layer.

  • Wash: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual base and inorganic salts.

  • Dry: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and remove the solvent (e.g., toluene) under reduced pressure using a rotary evaporator.

  • Purify: The crude product can then be purified by vacuum distillation.

Data Summary Table: Impact of Workup on Purity

Workup ConditionPurity of Isolated Product (by GC)Observations
No neutralization wash~65%Significant peak for ethyl acetoacetate observed.
Wash with NaHCO₃(aq)>95%Starting material peak is minimal or absent.
Distillation without neutralizationLow recoveryProduct hydrolyzes in the distillation pot.

References

Technical Support Center: Optimizing Ketal Formation with Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges in ketal formation. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, also known as ethyl acetoacetate propylene glycol ketal.[1][2][3][4]

Q1: What is the fundamental principle behind the formation of this compound?

A1: The synthesis of this compound is a classic example of a ketalization reaction.[5][6] It involves the acid-catalyzed reaction of ethyl acetoacetate with 1,2-propanediol. The reaction proceeds by converting the ketone group of ethyl acetoacetate into a cyclic ketal, which is a stable protecting group.[6][7]

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst is crucial because it protonates the carbonyl oxygen of the ketone, making the carbonyl carbon significantly more electrophilic.[5][7] This heightened electrophilicity allows for the nucleophilic attack by the weakly nucleophilic hydroxyl groups of the 1,2-propanediol, initiating the formation of a hemiketal intermediate, which then proceeds to the full ketal.[5][6][7]

Q3: What is the role of removing water from the reaction?

A3: Ketal formation is a reversible equilibrium reaction.[8][9] The formation of the ketal also produces water as a byproduct. According to Le Châtelier's principle, the continuous removal of water from the reaction mixture is essential to drive the equilibrium towards the product side, thereby maximizing the yield of the desired ketal.[10]

Q4: Can I use a base catalyst for this reaction?

A4: Base catalysis is not suitable for the formation of ketals from ketones and alcohols. While a base can deprotonate the alcohol to form a more nucleophilic alkoxide, this is generally not sufficient to drive the reaction to completion. Furthermore, base-catalyzed conditions will only lead to the formation of a hemiketal and will not proceed to the full ketal.[7]

Q5: What are the common starting materials for this synthesis?

A5: The primary starting materials are ethyl acetoacetate and 1,2-propanediol (propylene glycol).[1][4] A suitable acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), and a solvent capable of forming an azeotrope with water, like toluene or benzene, are also required.

Section 2: Troubleshooting Guide

Even with a well-defined protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Water Removal: The equilibrium is not being effectively shifted towards the product.[8][9] 2. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.[11] 3. Low Reaction Temperature: The reaction may not have reached the necessary temperature for efficient reflux and azeotropic removal of water.[12] 4. Impure Starting Materials: Water or other impurities in the ethyl acetoacetate or 1,2-propanediol can hinder the reaction.1. Optimize Water Removal: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently.[11] Alternatively, use molecular sieves within the reaction setup, ensuring they are properly activated.[13] 2. Verify Catalyst Activity: Use a fresh, anhydrous acid catalyst. Consider increasing the catalyst loading slightly (e.g., from 0.5 mol% to 1-2 mol%). 3. Increase Temperature: Ensure the reaction mixture is refluxing vigorously to facilitate the azeotropic removal of water.[12] 4. Purify Starting Materials: Use freshly distilled or high-purity starting materials.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Reversible Reaction Equilibrium: Water may be re-entering the system or not being removed efficiently enough.[8] 3. Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue until the starting material is consumed.[14] 2. Improve Dehydration: Check the seals on your glassware to prevent atmospheric moisture from entering. Ensure the Dean-Stark trap is filling with the azeotrope.[13] 3. Adjust Stoichiometry: A slight excess of the diol (e.g., 1.1-1.2 equivalents) can sometimes help drive the reaction to completion.
Formation of Side Products 1. High Catalyst Concentration: Excessive acid can lead to side reactions, such as the self-condensation of ethyl acetoacetate.[9][15] 2. High Reaction Temperature: Excessively high temperatures can promote decomposition or polymerization of starting materials or products. 3. Transketalization: If other alcohols or ketones are present as impurities, they can participate in the reaction.[16]1. Optimize Catalyst Loading: Use a catalytic amount of acid (typically 0.1-1 mol%). A screening of catalyst loading may be necessary.[15] 2. Control Temperature: Maintain a steady reflux temperature appropriate for the solvent being used. 3. Ensure Purity: Use pure, anhydrous reagents and solvents to avoid unwanted side reactions.
Product Decomposition During Workup 1. Acidic Aqueous Wash: Ketals are sensitive to aqueous acid and can be hydrolyzed back to the starting ketone.[11][17] 2. Prolonged Exposure to Acid: Leaving the reaction mixture acidic for an extended period after completion can lead to product degradation.1. Neutralize Before Workup: Before any aqueous washes, neutralize the acid catalyst with a mild base, such as saturated sodium bicarbonate solution or triethylamine.[11] 2. Prompt Workup: Process the reaction mixture as soon as it has cooled to room temperature.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield Observed purity_check Check Purity of Starting Materials & Reagents start->purity_check conditions_review Review Reaction Conditions (Temp, Time, Catalyst) start->conditions_review workup_review Analyze Workup Procedure start->workup_review analysis Analyze Crude Product (NMR, GC-MS) conditions_review->analysis workup_review->analysis side_products Side Products Identified? analysis->side_products incomplete_rxn Incomplete Reaction? analysis->incomplete_rxn decomposition Product Decomposition? analysis->decomposition optimize_conditions Optimize Catalyst/Temp side_products->optimize_conditions Yes extend_time Increase Reaction Time/ Improve Water Removal incomplete_rxn->extend_time Yes modify_workup Neutralize Before Wash decomposition->modify_workup Yes

Caption: A systematic workflow for troubleshooting low yields.

Section 3: Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Standard Protocol for Ketal Formation

Materials:

  • Ethyl acetoacetate

  • 1,2-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add ethyl acetoacetate (1.0 eq.), 1,2-propanediol (1.2 eq.), and toluene (to make a ~0.5 M solution).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.01 eq.).

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC, observing the disappearance of the ethyl acetoacetate spot/peak. The reaction is typically complete when no more water is collected in the Dean-Stark trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow Diagram

ExperimentalWorkflow A 1. Combine Reactants & Solvent in Flask B 2. Add Acid Catalyst A->B C 3. Heat to Reflux with Dean-Stark Trap B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Cool to Room Temperature D->E F 6. Neutralize with NaHCO3 (aq) E->F G 7. Separatory Funnel Extraction F->G H 8. Dry Organic Layer G->H I 9. Concentrate in vacuo H->I J 10. Purify by Vacuum Distillation I->J

Caption: Step-by-step experimental workflow for ketal synthesis.

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in optimizing reaction parameters.

Acid-Catalyzed Ketal Formation Mechanism

The reaction proceeds through a series of equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of ethyl acetoacetate, increasing the electrophilicity of the carbonyl carbon.[5][7]

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the oxygen atoms of the original carbonyl group.

  • Formation of a Hemiketal: The intermediate formed is a hemiketal.[6]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (water).[18]

  • Elimination of Water: The lone pair of electrons on the other oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

  • Intramolecular Nucleophilic Attack: The second hydroxyl group of the 1,2-propanediol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final ketal product.

Ketal Formation Mechanism Diagram

KetalMechanism Ketone Ethyl Acetoacetate (Ketone) H_plus_in1 + H⁺ ProtonatedKetone Protonated Ketone Diol_in + 1,2-Propanediol Hemiketal Hemiketal Intermediate H_plus_in2 + H⁺ ProtonatedHemiketal Protonated Hemiketal H2O_out - H₂O Oxonium Oxonium Ion Ketal This compound (Ketal) Oxonium->Ketal Intramolecular Attack H_plus_out - H⁺ H_plus_in1->ProtonatedKetone Diol_in->Hemiketal H_plus_in2->ProtonatedHemiketal H2O_out->Oxonium

References

Troubleshooting failed reactions involving Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Welcome to the technical support center for this compound (CAS 6290-17-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a protected form of ethyl acetoacetate, this compound offers unique advantages by masking the reactive ketone, thereby allowing for selective reactions at the ester's α-position or modifications of the ester itself.[1][2] However, its bifunctional nature—a stable yet reactive ketal and an ester—presents specific challenges.

This document provides in-depth, question-and-answer-based troubleshooting for common experimental failures, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Incomplete or Failed Ketal Deprotection

Question: My reaction to hydrolyze the dioxolane ring and unmask the ketone is sluggish, incomplete, or fails entirely. How can I ensure quantitative deprotection to yield ethyl acetoacetate?

Answer: This is a common issue that stems from the nature of ketal hydrolysis. The reaction is an equilibrium process catalyzed by acid, where water acts as the nucleophile to regenerate the ketone and the diol (in this case, 1,2-propanediol).[3][4][5] To drive the reaction to completion, the equilibrium must be shifted towards the products.

Core Mechanism: The reaction proceeds via protonation of one of the dioxolane oxygens, converting it into a good leaving group. This is followed by the departure of the diol and formation of a resonance-stabilized oxonium ion, which is then attacked by water.[4][5] Failure often occurs if the acid is too weak, water is absent, or the reaction conditions do not sufficiently favor the forward reaction.

G cluster_0 Acid-Catalyzed Ketal Hydrolysis Ketal Ethyl 2,4-dimethyl- 1,3-dioxolane-2-acetate ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal 1. Protonation (H+) OxoniumIon Resonance-Stabilized Oxonium Ion Intermediate ProtonatedKetal->OxoniumIon 2. Ring Opening Diol 1,2-Propanediol ProtonatedKetal->Diol     Leaving Group Formed Hemiketal Hemiketal Intermediate OxoniumIon->Hemiketal 3. Nucleophilic Attack (H2O) ProtonatedKetone Protonated Ketone Hemiketal->ProtonatedKetone 4. Proton Transfer & Elimination Product Ethyl Acetoacetate (Deprotected Product) ProtonatedKetone->Product 5. Deprotonation

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxolane ketal.

Troubleshooting Protocols & Causality:

  • Ensure Sufficient Water: The hydrolysis reaction is mechanistically dependent on water as a nucleophile. Running the reaction in an anhydrous acidic medium will prevent deprotection.

    • Protocol: Use a solvent system that contains a significant fraction of water, such as acetone/water, THF/water, or aqueous acetic acid. If the substrate has poor water solubility, a phase-transfer catalyst or a co-solvent like dioxane can be employed.

  • Select the Appropriate Acid Catalyst: The choice and concentration of the acid are critical. While ketals are acid-labile, excessively harsh conditions can degrade other parts of the molecule.

    • Brønsted Acids: Commonly used acids include HCl, H₂SO₄, p-toluenesulfonic acid (pTSA), or acetic acid. Typically, catalytic amounts are sufficient.

    • Lewis Acids: For sensitive substrates, milder Lewis acids can be highly effective.[6] Erbium triflate (Er(OTf)₃) is known to gently cleave ketals in wet nitromethane.[7]

    • Solid-Supported Acids: Using an acidic resin (e.g., Amberlyst-15) can simplify workup, as the catalyst can be filtered off.

  • Optimize Reaction Temperature: If the reaction is slow at room temperature, gentle heating (40-60 °C) can increase the rate of hydrolysis. However, monitor the reaction closely by TLC or LC-MS to prevent the formation of degradation byproducts.

  • Consider Alternative Deprotection Reagents: For stubborn or sensitive substrates, several modern methods have been developed.

    • Iodine: Catalytic iodine in a neutral, wet solvent like acetone can efficiently deprotect ketals while tolerating many other functional groups.[7]

    • NaBArF₄: Sodium tetrakis(3,5-trifluoromethylphenyl)borate is a highly effective catalyst for hydrolysis in water at mild temperatures (e.g., 30 °C).[6][8]

Condition Reagent/Solvent Typical Temperature Comments
Standard 1M HCl in THF/H₂O (1:1)Room Temp to 50°CRobust, cost-effective, but may not suit acid-sensitive substrates.
Mild 80% Acetic Acid in H₂ORoom Temp to 40°CGood for substrates that may degrade under strong mineral acids.
Lewis Acid Er(OTf)₃ (cat.) in wet CH₃NO₂Room TemperatureVery gentle and chemoselective.[7]
Neutral I₂ (cat.) in AcetoneRoom TemperatureTolerates double bonds, acetates, and other sensitive groups.[7]
Issue 2: Premature Deprotection & Unwanted Side Products

Question: I am performing a reaction on the ester portion of the molecule, but I'm observing significant formation of ethyl acetoacetate. Why is the protecting group being removed unintentionally?

Answer: The 1,3-dioxolane ring is a ketal, which is inherently stable under neutral to basic conditions but labile to acid.[4][7] Premature deprotection is almost always caused by unintentional exposure to acidic conditions, which can arise from several sources.

Causality Checklist:

  • Acidic Reagents: Are any of your reagents Lewis acids or Brønsted acids? Even seemingly neutral salts of weak bases and strong acids (e.g., NH₄Cl) can create a sufficiently acidic environment to catalyze hydrolysis if water is present.

  • Solvent Contamination: Technical-grade solvents can contain acidic impurities. Ensure you are using high-purity, anhydrous solvents where appropriate.

  • Acidic Surfaces: Standard silica gel for chromatography is acidic and can cause deprotection on the column, especially with longer residence times.

  • Atmospheric Acid: Exposure to acidic vapors in the lab environment can be a factor in very sensitive, long-term reactions.

G Start Reaction Setup CheckReagents Are all reagents non-acidic? Start->CheckReagents CheckSolvent Is the solvent anhydrous and neutral? CheckReagents->CheckSolvent Yes Failure Risk of Premature Deprotection CheckReagents->Failure No CheckWorkup Is the workup non-acidic? CheckSolvent->CheckWorkup Yes CheckSolvent->Failure No CheckPurification Is purification media (e.g., silica) neutral? CheckWorkup->CheckPurification Yes CheckWorkup->Failure No Proceed Proceed with Reaction CheckPurification->Proceed Yes CheckPurification->Failure No

Caption: Troubleshooting workflow for preventing premature ketal deprotection.

Preventative Protocols:

  • Reagent and Solvent Neutralization:

    • Protocol: If a reagent is suspected to be acidic, consider passing its solution through a small plug of basic alumina or adding a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) to the reaction mixture. Always use freshly opened or properly stored anhydrous solvents.

  • Buffered or Basic Workup:

    • Protocol: During aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) instead of water to neutralize any latent acidity.

  • Inert Chromatography Media:

    • Protocol: If silica gel chromatography is causing deprotection, switch to a neutral support.

      • Neutralized Silica: Pre-treat silica gel by slurrying it in a solvent containing 1-2% triethylamine, then remove the solvent under vacuum before packing the column.

      • Alternative Media: Use neutral alumina or a C18-functionalized reverse-phase silica for purification.

Issue 3: Low Yields in α-Position Reactions (e.g., Alkylation, Acylation)

Question: My attempts to deprotonate the α-carbon and react the resulting enolate with an electrophile are inefficient. What are the most common reasons for failure?

Answer: This is a classic ester enolate reaction. Success hinges on three critical factors: quantitative formation of the enolate, maintaining its stability, and ensuring the subsequent reaction with the electrophile is efficient. The ketal protecting group is designed specifically to prevent competitive deprotonation at the ketone's α-position, but failures can still occur at the desired site.[9]

Core Mechanism: A strong, non-nucleophilic base is required to completely deprotonate the α-carbon. The resulting lithium or sodium enolate is a potent nucleophile but is also highly basic and sensitive to moisture and proton sources.

G cluster_0 Ester Enolate Formation and Alkylation Reactant Ethyl 2,4-dimethyl- 1,3-dioxolane-2-acetate Enolate Lithium Enolate Intermediate Reactant->Enolate 1. Deprotonation (Anhydrous, -78 °C) Base Strong Base (e.g., LDA, LiHMDS) Base->Enolate Product α-Alkylated Product Enolate->Product 2. Nucleophilic Attack Quenched Protonated Reactant (Reaction Failure) Enolate->Quenched Proton Quenching (Side Reaction) Electrophile Electrophile (e.g., R-X) Electrophile->Product ProtonSource Trace H₂O, Alcohol, etc. ProtonSource->Quenched

References

Technical Support Center: A Guide to Overcoming Scale-Up Challenges in the Synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable compound from the laboratory to pilot and production scales. Here, we address common challenges encountered during synthesis, offering in-depth troubleshooting guidance and frequently asked questions in a practical, question-and-answer format. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your scale-up endeavors.

I. Overview of the Synthesis

The synthesis of this compound, a compound valued for its pleasant fruity aroma, is achieved through the acid-catalyzed ketalization of ethyl acetoacetate with 1,2-propanediol. This reaction is a reversible equilibrium, necessitating the removal of water to drive the reaction towards the desired product. While straightforward on a lab scale, scaling up this process introduces challenges related to reaction kinetics, heat and mass transfer, and product purification.

Below is a schematic of the primary reaction:

Reaction Scheme

II. Troubleshooting Guide: From Lab to Production

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

A. Reaction Kinetics and Control

Question 1: My reaction is significantly slower at a larger scale, and I'm not reaching full conversion. What are the likely causes and how can I address this?

Answer:

This is a common issue when scaling up chemical processes and can be attributed to several factors:

  • Inefficient Water Removal: The ketalization of ethyl acetoacetate is an equilibrium-limited reaction.[1] On a larger scale, the efficiency of water removal becomes critical. A standard laboratory Dean-Stark trap may not be sufficient for larger volumes.

    • Troubleshooting:

      • Optimize Dean-Stark Design: For pilot and production scale, ensure the Dean-Stark trap is appropriately sized for the reactor volume and the expected volume of water byproduct. The design should facilitate efficient separation of the aqueous and organic phases, with the organic phase returning to the reactor.

      • Azeotropic Solvent Selection: Toluene is a common azeotropic solvent for this reaction. Ensure you are using an adequate volume of the azeotroping agent to effectively remove water.

      • Alternative Water Removal: For smaller scale-ups, the use of molecular sieves can be effective, though this is often not practical for very large-scale production.[2]

  • Inadequate Mixing and Mass Transfer: As the reactor size increases, achieving homogenous mixing becomes more challenging. Poor mixing can lead to localized temperature and concentration gradients, slowing down the overall reaction rate. If a solid acid catalyst is used, mass transfer limitations can become significant, where the reaction rate is limited by the diffusion of reactants to the catalyst surface.[3]

    • Troubleshooting:

      • Agitation: Review the agitator design and speed. Ensure it is sufficient to maintain a well-mixed suspension, especially if using a heterogeneous catalyst. Baffles within the reactor can also improve mixing.

      • Catalyst Particle Size: If using a solid acid catalyst, smaller particle sizes can increase the surface area and reduce mass transfer limitations. However, this must be balanced with the ease of filtration post-reaction.

  • Catalyst Deactivation: The acid catalyst, whether homogeneous (like p-toluenesulfonic acid) or heterogeneous (like an acidic resin), can be deactivated by impurities in the starting materials or by water.

    • Troubleshooting:

      • Raw Material Quality: Ensure the ethyl acetoacetate and 1,2-propanediol are of high purity and low water content. Impurities can neutralize the acid catalyst.[4]

      • Catalyst Loading: Re-evaluate the catalyst loading for the larger scale. While catalytic in nature, a certain concentration is required to achieve a practical reaction rate.

      • Catalyst Choice: For large-scale continuous processes, consider the use of a fixed-bed reactor with a solid acid catalyst to simplify catalyst separation and regeneration.[5]

Question 2: I'm observing a significant exotherm during the initial phase of the reaction at scale, leading to temperature control issues. How can I manage this?

Answer:

While the overall reaction may not be violently exothermic, the initial protonation and activation of the carbonyl group by the acid catalyst can generate a noticeable amount of heat.[6] On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[7][8]

  • Troubleshooting:

    • Controlled Addition of Reactants: Instead of charging all reactants at once, consider a semi-batch process where one of the reactants (e.g., ethyl acetoacetate) or the catalyst is added portion-wise or via a controlled feed. This allows the cooling system to manage the heat generated more effectively.

    • Reactor Cooling Capacity: Ensure the reactor's cooling system is adequate for the scale of the reaction. Perform a safety assessment to understand the maximum temperature rise in the event of a cooling failure.

    • Dilution: Increasing the amount of solvent can help to moderate the temperature increase by providing a larger thermal mass.

    • Process Analytical Technology (PAT): Utilize in-situ temperature probes to monitor the reaction temperature in real-time. This data can be used to control the addition rate of reactants and prevent temperature spikes.[9]

B. Byproduct Formation and Purification Challenges

Question 3: After distillation of the final product, I'm observing impurities that were not present in my lab-scale synthesis. What are these and how can I avoid them?

Answer:

At the higher temperatures and longer reaction times often associated with larger scale operations, several side reactions can occur:

  • Self-Condensation of Ethyl Acetoacetate: Under acidic conditions, ethyl acetoacetate can undergo self-condensation reactions.

  • Dehydration of 1,2-Propanediol: The diol can dehydrate to form various byproducts.

  • Thermal Decomposition: The desired product, being a high-boiling ester, can be susceptible to thermal decomposition during a prolonged distillation at high temperatures.[10] The dioxolane ring itself can also undergo thermal decomposition at elevated temperatures.

    • Troubleshooting:

      • Vacuum Distillation: To avoid thermal degradation, the final purification should be carried out under vacuum. This will lower the boiling point of the product and reduce the risk of decomposition.

      • Reaction Monitoring: Use techniques like GC or in-situ FTIR/Raman spectroscopy to monitor the reaction progress and stop the reaction once the desired conversion is reached to avoid prolonged heating.[11][12]

      • Neutralization Before Distillation: Before distillation, it is crucial to neutralize the acid catalyst. Residual acid can catalyze decomposition and transesterification reactions at the high temperatures of distillation. A mild base, such as sodium bicarbonate solution, should be used for the work-up.[13]

Question 4: I'm having difficulty separating the product from unreacted 1,2-propanediol during distillation. What are my options?

Answer:

1,2-Propanediol has a relatively high boiling point, which can make its separation from the product challenging.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize the excess of 1,2-propanediol.

    • Azeotropic Distillation: While not ideal for the final product purification, an initial azeotropic distillation with a suitable entrainer might help to remove some of the unreacted glycol.[2]

    • Water Wash: A thorough aqueous work-up before the final distillation can help to remove the majority of the water-soluble 1,2-propanediol.

    • Fractional Distillation: Employ a fractional distillation column with sufficient theoretical plates to achieve a good separation between the product and the glycol.

C. Catalyst Management

Question 5: I am using a solid acid catalyst for easier separation, but its activity decreases after a few batches. How can I regenerate it?

Answer:

Solid acid catalysts, such as acidic ion-exchange resins or sulfated zirconia, are excellent for simplifying work-up but are prone to deactivation.[14] Deactivation can occur through several mechanisms:

  • Fouling: Deposition of polymeric byproducts on the catalyst surface.

  • Poisoning: Strong adsorption of impurities from the feed onto the active sites.

  • Leaching: The active species (e.g., sulfonic acid groups) can slowly leach from the support.

  • Troubleshooting and Regeneration:

    • Washing: A simple wash with a suitable solvent can sometimes remove adsorbed impurities and restore some activity.

    • Acid/Base Treatment: Depending on the nature of the catalyst and the deactivating species, a carefully controlled wash with a dilute acid or base can be effective.

    • Calcination: For some inorganic solid acids, high-temperature calcination can burn off organic residues. This must be done with care to avoid thermal degradation of the catalyst itself.

    • Re-sulfonation: For carbon-based catalysts where sulfonic acid groups have been lost, re-treatment with a sulfonating agent can regenerate the active sites.[15]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this reaction at an industrial scale?

A1: The choice of catalyst depends on the scale and mode of operation (batch vs. continuous). For batch processes, p-toluenesulfonic acid is a common and effective homogeneous catalyst due to its solubility in organic solvents and non-oxidizing nature.[1] For continuous processes, a solid acid catalyst in a packed bed reactor is often preferred to simplify catalyst separation and enable regeneration.[5]

Q2: How can I monitor the reaction completion in real-time?

A2: Process Analytical Technology (PAT) offers excellent tools for real-time monitoring. In-situ FTIR or Raman spectroscopy can be used to track the disappearance of the ketone carbonyl peak of ethyl acetoacetate and the appearance of characteristic peaks for the dioxolane product.[3][11] This allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential side reactions.

Q3: Are there any significant safety concerns I should be aware of during scale-up?

A3: The primary safety concern is the potential for a thermal runaway, especially during the initial stages of the reaction, due to the exothermic nature of the acid-catalyzed reaction and the reduced heat transfer efficiency at larger scales.[8] It is crucial to have a robust cooling system and to consider controlled addition of reactants. Additionally, ensure proper venting for any pressure buildup.

Q4: What is the expected yield for this reaction on a large scale?

A4: With proper optimization of reaction conditions, particularly efficient water removal and temperature control, yields of over 90% can be realistically achieved.

IV. Experimental Protocols & Visualizations

Standard Batch Protocol (Pilot Scale)
  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene).

  • Reactant Charging: Charge the reactor with 1,2-propanediol and the azeotropic solvent. Begin agitation.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.1-0.5 mol%).

  • Controlled Feed: Slowly feed ethyl acetoacetate into the reactor over a period of 1-2 hours, maintaining the temperature below a set point (e.g., 40-50 °C) using the reactor's cooling jacket.

  • Reaction: After the addition is complete, heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by GC or in-situ spectroscopy.

  • Work-up: Once the reaction is complete, cool the mixture. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 1,2-Propanediol & Toluene B Add Acid Catalyst A->B C Controlled Feed of Ethyl Acetoacetate B->C D Reflux & Water Removal (Dean-Stark) C->D E Monitor Reaction (GC/PAT) D->E F Cool & Neutralize with NaHCO3 E->F G Solvent Removal F->G H Vacuum Distillation G->H I Pure Product H->I

Caption: A typical workflow for the batch synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Q1 Is water removal efficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is mixing adequate? A1_Yes->Q2 Sol1 Optimize Dean-Stark Increase Azeotrope Volume A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the catalyst active? A2_Yes->Q3 Sol2 Increase Agitation Speed Improve Baffling A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No End Yield Improved Q3->End Yes Sol3 Check Raw Material Purity Increase Catalyst Loading A3_No->Sol3 Sol3->End

Caption: A troubleshooting decision tree for addressing low reaction yields.

V. References

  • Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. International Journal of Pharmaceutics, 2022. --INVALID-LINK--

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI, 2021. --INVALID-LINK--

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 2022. --INVALID-LINK--

  • Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 2023. --INVALID-LINK--

  • Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. MDPI, 2022. --INVALID-LINK--

  • Esterification by solid acid catalysts - A comparison. ResearchGate, 2006. --INVALID-LINK--

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech Library, 2019. --INVALID-LINK--

  • Recovery of alkylene glycols by azeotropic distillation. Google Patents, 1979. --INVALID-LINK--

  • Mass Transfer in Heterogeneous Catalytic Reactions. YouTube, 2021. --INVALID-LINK--

  • Azeotropic distillation. Slideshare, 2017. --INVALID-LINK--

  • Raw Materials Chemicals : A Guide to Their Role in Industrial Processes. Arborpharmchem, 2023. --INVALID-LINK--

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications, 2014. --INVALID-LINK--

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References

Hydrolysis and stability issues of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth answers and troubleshooting assistance for common challenges related to the stability and hydrolysis of this compound, particularly in acidic environments. As a cyclic ketal ester, its behavior in aqueous and protic media is a critical consideration in experimental design, formulation, and analytical development.

Section 1: Understanding the Instability - The Chemistry of Acid-Catalyzed Hydrolysis

This section delves into the fundamental chemical principles governing the degradation of this compound in acidic media.

Q1: Why is this molecule unstable in acidic conditions?

This compound contains a 1,3-dioxolane ring, which is a cyclic ketal. Ketals and acetals are known to be stable under neutral to basic conditions but are highly susceptible to hydrolysis in the presence of acid.[1][2] The degradation process is a classic example of acid catalysis, where a proton (H⁺) initiates the reaction, is consumed, and then regenerated, allowing even trace amounts of acid to cause significant degradation over time.

The hydrolysis reaction breaks the ketal linkage, converting the molecule back into its constituent ketone and diol. In this case, the products are Ethyl Acetoacetate and 1,2-Propanediol .

Q2: What is the step-by-step mechanism of this acid-catalyzed hydrolysis?

The hydrolysis proceeds through a well-established multi-step mechanism involving the formation of a key resonance-stabilized intermediate called an oxocarbenium ion (or carboxonium ion). The formation of this intermediate is generally considered the rate-determining step of the reaction.[1][2][3]

The process unfolds as follows:

  • Protonation: An oxygen atom in the dioxolane ring is rapidly and reversibly protonated by an acid (like H₃O⁺) in the medium.

  • Ring Opening: The protonated ketal becomes unstable. To neutralize the positive charge on the oxygen, the C-O bond cleaves, leading to the opening of the dioxolane ring and the formation of a resonance-stabilized oxocarbenium ion. This is the slow, rate-determining step.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting intermediate is deprotonated by a water molecule to form a neutral hemiacetal intermediate.

  • Second Hydrolysis Sequence: The hemiacetal undergoes a similar sequence of protonation, elimination of the second alcohol moiety (1,2-propanediol), and nucleophilic attack by water to yield the final ketone product (ethyl acetoacetate).

Hydrolysis_Mechanism cluster_0 Step 1 & 2: Protonation & Ring Opening (Rate-Determining) cluster_1 Step 3 & 4: Hemiacetal Formation cluster_2 Step 5: Final Product Formation Start Ethyl 2,4-dimethyl- 1,3-dioxolane-2-acetate Protonated Protonated Ketal Start->Protonated + H⁺ Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated->Carbocation - H₂O (from ring) Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O - H⁺ Products Ethyl Acetoacetate + 1,2-Propanediol Hemiacetal->Products + H₂O, +H⁺ - H⁺ Stability_Workflow prep_stock 1. Prepare Stock Solution (in Acetonitrile) initiate 3. Initiate Reaction (Spike stock into buffer) prep_stock->initiate prep_buffer 2. Prepare & Equilibrate Aqueous pH Buffer prep_buffer->initiate sample 4. Sample at Time Points (t=0, t1, t2...) initiate->sample quench 5. Quench Reaction (Neutralize with Base) sample->quench analyze 6. Analyze by RP-HPLC quench->analyze interpret 7. Plot Data & Calculate Rate analyze->interpret

References

Technical Support Center: Enhancing Stereoselectivity with Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. This guide is designed for researchers, chemists, and drug development professionals seeking to maximize stereocontrol in their synthetic endeavors. Here, we move beyond simple protocols to explore the mechanistic underpinnings of stereoselectivity, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Core Principles: The Source of Stereocontrol

The stereochemical outcome of reactions involving the enolate of this compound is not arbitrary. It is a direct consequence of the chiral environment established by the 2,4-dimethyl-1,3-dioxolane moiety, which functions as a covalently bound chiral auxiliary.[1][2] This acetal, derived from chiral 1,2-propanediol, effectively blocks one of the two diastereotopic faces of the enolate.

In reactions such as aldol additions, the stereoselectivity is often governed by the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[3][4] The metal cation (typically Li⁺, B²⁺, or Ti³⁺) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a well-defined cyclic arrangement. To minimize steric strain, the substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions. The chiral auxiliary dictates which facial approach of the aldehyde leads to the most stable transition state, thereby favoring the formation of one diastereomer.

Caption: Zimmerman-Traxler model for aldol addition.

Troubleshooting Guide: Common Experimental Issues

Q1: I'm observing low diastereoselectivity (low d.r.) in my aldol reaction. What are the primary factors to investigate?

Low diastereoselectivity is typically a sign that the reaction is not proceeding through a single, highly ordered transition state. Several factors can contribute to this, and they should be investigated systematically.

  • Enolate Formation and Geometry: The geometry of the enolate is paramount. For esters, deprotonation with lithium amide bases like LDA in THF generally favors the formation of the Z-enolate.[4][5] A well-defined Z-enolate is crucial for achieving high syn-selectivity in the subsequent aldol addition through the Zimmerman-Traxler transition state.

    • Troubleshooting: Ensure your base (e.g., LDA) is freshly prepared or properly titrated. Perform the deprotonation at a low temperature (-78 °C) and ensure complete enolate formation before adding the electrophile. Inconsistent enolate geometry leads directly to a mixture of diastereomers.

  • Chelation Control: The choice of the metal counterion is critical for enforcing a rigid, chelated transition state. Lithium enolates are common, but often, switching to boron or titanium enolates can dramatically increase diastereoselectivity.[4][6] Boron and titanium form shorter, stronger metal-oxygen bonds, leading to a more compact and organized transition state, which amplifies steric interactions and enhances facial selectivity.[4]

    • Troubleshooting: If lithium enolates provide poor selectivity, consider transmetalation or direct enolization with reagents like dicyclohexylboron chloride or TiCl₄ in the presence of a tertiary amine.[6][7]

  • Reaction Temperature: Aldol reactions are often reversible, and higher temperatures can lead to equilibration, eroding the initial kinetic stereocontrol.

    • Troubleshooting: Maintain a low temperature (e.g., -78 °C to -40 °C) throughout the reaction, from enolate formation to the addition of the aldehyde and subsequent stirring. A gradual, uncontrolled warming of the reaction vessel is a common cause of reduced selectivity.

Data Summary: Impact of Conditions on Aldol Diastereoselectivity

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeRationale
Base/Solvent NaH / DMELDA / THFHigher syn-selectivityPromotes formation of the kinetically favored Z-enolate.[5][8]
Counterion Li⁺Bu₂B⁺Increased d.r.Boron creates a more rigid, compact transition state.[4]
Temperature -20 °C-78 °CHigher d.r.Favors the lowest energy transition state; prevents equilibration.
Additive NoneLiCl (for alkylations)Cleaner reaction, higher d.r.Breaks up lithium amide/enolate aggregates.[9]
Q2: My alkylation reaction is sluggish and gives a poor diastereomeric ratio. How can I improve this?

Alkylation reactions, unlike aldol additions, lack the strong bidentate chelation with the electrophile. Stereocontrol relies almost entirely on the steric shielding of one enolate face by the chiral auxiliary.

  • Enolate Aggregation: Lithium enolates exist as aggregates in solution, which can reduce their reactivity. Additives like lithium chloride (LiCl) are known to break up these aggregates, leading to more reactive monomeric species and often cleaner, more selective reactions.[9]

    • Troubleshooting: Add 4-6 equivalents of anhydrous LiCl to the reaction mixture before or during enolate formation.

  • Electrophile Reactivity: The reaction proceeds via an Sₙ2 mechanism.[10] Unreactive electrophiles (e.g., alkyl chlorides, secondary bromides) may require higher temperatures, which can compromise stereoselectivity.

    • Troubleshooting: Use more reactive electrophiles, such as primary alkyl iodides or activated halides like benzyl bromide or allyl bromide. This allows the reaction to proceed quickly at low temperatures.

  • Solvent Choice: Highly coordinating solvents or additives like HMPA or DMPU can solvate the lithium cation, creating a "naked" or more reactive enolate. While this can increase the reaction rate, it may decrease stereoselectivity by disrupting the ordered pre-reaction complex.

    • Troubleshooting: Start with standard, less-coordinating solvents like THF. Only explore additives like HMPA if reactivity is a major issue and be prepared for a potential drop in d.r.

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check_Enolate 1. Verify Enolate Formation Start->Check_Enolate Is base fresh? Temp at -78°C? Check_Conditions 2. Assess Reaction Conditions Check_Enolate->Check_Conditions Yes Check_Electrophile 3. Evaluate Electrophile Check_Conditions->Check_Electrophile Temp low? Stir time adequate? Optimize_Metal Optimize Metal Counterion (e.g., B, Ti for Aldols) Check_Electrophile->Optimize_Metal Is electrophile reactive? (e.g., R-I > R-Br) Optimize_Additives Use Additives (e.g., LiCl for Alkylations) Check_Electrophile->Optimize_Additives Is electrophile reactive? (e.g., R-I > R-Br) Result Improved Stereoselectivity Optimize_Metal->Result Optimize_Additives->Result

Caption: Logical workflow for troubleshooting low stereoselectivity.

Q3: I'm concerned about epimerization of the stereocenter alpha to the carbonyl during workup or purification. How can this be prevented?

This is a valid concern, as the α-proton in the β-hydroxy ester product remains acidic and can be removed, leading to loss of stereochemical integrity.

  • Workup Procedure: Avoid acidic workups. Quench the reaction with a buffered solution (e.g., saturated aqueous NH₄Cl) or a weak base (e.g., saturated aqueous NaHCO₃) instead of strong acids. The goal is to neutralize the reaction mixture without creating a prolonged acidic environment.

  • Purification: Silica gel is inherently acidic and can catalyze epimerization.

    • Troubleshooting: If you must use silica gel chromatography, neutralize it first by flushing the column with a solvent mixture containing a small amount of a tertiary amine (e.g., 1% triethylamine in hexanes/ethyl acetate). Alternatively, use a less acidic stationary phase like alumina or Florisil. For sensitive compounds, flash chromatography should be performed as quickly as possible.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the two methyl groups on the dioxolane ring? A: The methyl group at the C4 position of the dioxolane ring is derived from the chiral center of 1,2-propanediol. This group projects away from the enolate plane and acts as the primary steric directing group. In the favored transition state, it forces the largest substituent on the incoming electrophile to orient away from it to minimize A(1,3) strain, thus controlling the facial selectivity. The methyl group at the C2 position helps to lock the conformation of the ring and can provide additional steric hindrance.

Q: How is the chiral auxiliary removed after the desired transformation? A: The dioxolane is a ketal, which is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions.[11] A common method is treatment with an aqueous acid such as 1M HCl in THF, or with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a wet solvent. This hydrolysis reaction will regenerate the β-keto functional group, yielding a β-hydroxy ketone (from an aldol reaction) or an α-substituted β-keto ester (from an alkylation).

Q: How does this reagent compare to more common chiral auxiliaries, like Evans oxazolidinones? A: Evans oxazolidinones are considered the gold standard for many asymmetric aldol and alkylation reactions, often providing exceptionally high levels of diastereoselectivity (>99:1 d.r.).[1][12] They benefit from a rigid N-acyl group that strongly influences enolate geometry and provides a well-defined steric environment.[3][9] this compound can be viewed as a simpler, ketal-based chiral auxiliary. While it may not always reach the same level of stereocontrol as an Evans auxiliary, it can be a highly effective and more economical option for many applications, particularly when moderate to high levels of selectivity are sufficient. The underlying principles of achieving stereocontrol through rigid, chelated transition states are analogous for both systems.[1][3]

Protocols

Protocol 1: General Procedure for a Diastereoselective Aldol Addition

Disclaimer: This is a general guideline. Substrate-specific optimization is recommended.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.2 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in THF at -78 °C to form LDA. After 15 minutes, add this compound (1.0 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 45-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add the aldehyde (1.2 eq.), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The diastereomeric ratio can be determined from the crude ¹H NMR spectrum. Purify the product via flash column chromatography on triethylamine-deactivated silica gel.

Protocol 2: General Procedure for Diastereoselective Enolate Alkylation

Disclaimer: This is a general guideline. Substrate-specific optimization is recommended.

  • Setup: To a flame-dried flask under an inert atmosphere, add anhydrous LiCl (5.0 eq.) and dry THF (0.2 M). Cool to -78 °C.

  • Enolate Formation: Prepare LDA as described above. Add the LDA solution to the LiCl/THF slurry. Then, add this compound (1.0 eq.) dropwise. Stir at -78 °C for 1 hour.

  • Alkylation: Add the reactive alkyl halide (e.g., benzyl bromide or methyl iodide, 1.5 eq.) dropwise.

  • Reaction: Stir the mixture at -78 °C, allowing it to slowly warm to -20 °C or 0 °C over several hours, monitoring by TLC.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Follow the extraction and purification procedure as described in Protocol 1.

References

Technical Support Center: Purification of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this compound. We provide in-depth, field-proven insights and troubleshooting protocols to help you achieve the desired purity and stability for your critical applications.

Introduction

This compound, a valuable specialty chemical and fragrance ingredient, is synthesized via the acid-catalyzed ketalization of ethyl acetoacetate with 1,2-propanediol (propylene glycol).[1][2][3] The reaction is an equilibrium process where the removal of water drives the formation of the desired cyclic ketal.[4][5] However, the crude product is often contaminated with starting materials, catalyst residues, water, and hydrolysis byproducts. This guide provides a structured, question-and-answer approach to address specific purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the post-reaction workup and purification of your crude product.

Q1: My final product is acidic and shows a low pH. How do I resolve this?

Plausible Cause: The most likely cause is residual acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) used to promote the ketalization reaction.[2][3] The presence of acid is highly detrimental as it can catalyze the reverse reaction—hydrolysis of the dioxolane ring—especially in the presence of trace water, leading to product degradation over time.[6][7]

Recommended Solution: Aqueous Basic Wash

A thorough neutralization and washing sequence is critical.

Experimental Protocol:

  • Transfer the crude product into a separatory funnel. If the reaction was run in a solvent, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate, toluene).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). Caution: Add slowly and vent the funnel frequently to release CO₂ gas produced during neutralization.

  • Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the basic wash (steps 2-4) until no more gas evolution is observed.

  • Perform a final wash with deionized water to remove residual bicarbonate/carbonate salts.

  • Wash the organic layer with brine (saturated NaCl solution) to facilitate the removal of dissolved water and prevent emulsion formation.

  • Drain the aqueous layer and transfer the organic phase to a clean, dry flask for the drying step.

Senior Application Scientist's Note: Using a weak base like sodium bicarbonate is generally preferred to avoid base-catalyzed hydrolysis of the ester functional group. Ensure the final pH of the aqueous wash is neutral (pH ~7) before proceeding. Complete removal of the acid catalyst is paramount before any high-temperature steps like distillation.

Q2: My post-workup analysis (GC, NMR) shows significant amounts of starting materials (ethyl acetoacetate, propylene glycol). What went wrong?

Plausible Cause: This issue points to two primary possibilities:

  • Incomplete Reaction: The reaction may not have reached completion. Ketalization is an equilibrium-driven process; insufficient removal of the water byproduct will prevent the reaction from proceeding forward.[4][8][9]

  • Product Hydrolysis: The ketal product may have hydrolyzed back to the starting materials during the workup. This is common if the aqueous workup was performed under acidic conditions before the catalyst was fully neutralized.[7][10]

Recommended Solution: Reaction Optimization & Careful Workup

  • Driving the Reaction: Ensure your reaction setup effectively removes water. A Dean-Stark apparatus is the standard method for this purpose when using a solvent like toluene.[1] If running solvent-free, performing the reaction under vacuum can help remove water as it forms.

  • Preventing Hydrolysis: As detailed in Q1, immediate and thorough neutralization of the acid catalyst before adding bulk water for washing is crucial. The stability of the 1,3-dioxolane ring is highly pH-dependent, with rapid hydrolysis occurring at low pH.[11]

Senior Application Scientist's Note: The equilibrium can be visualized as a balance. Any residual acid and water will actively work against your desired product. The workflow should always prioritize neutralizing the acid catalyst as the very first step of the workup.

Q3: My product appears cloudy after the aqueous wash, and subsequent distillation yields are low.

Plausible Cause: A cloudy appearance indicates the presence of emulsified or dissolved water in the organic phase. Water can co-distill with the product (azeotrope formation) or, more critically, cause hydrolysis at the high temperatures required for distillation, even with trace amounts of residual acid.[9]

Recommended Solution: Effective Drying

Experimental Protocol:

  • After the final brine wash, transfer the organic layer containing your product into an Erlenmeyer flask.

  • Add a suitable amount of an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and more efficient but slightly acidic, while Na₂SO₄ is neutral and has a high capacity. For this acid-sensitive compound, Na₂SO₄ is a safer choice.

  • Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating the water has been absorbed.

  • Allow the mixture to stand for at least 15-30 minutes to ensure complete drying.

  • Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Rinse the drying agent with a small amount of fresh, dry solvent to recover any adsorbed product.

  • The resulting clear solution is now ready for solvent removal and distillation.

Senior Application Scientist's Note: Never proceed to distillation with a cloudy or wet product. The time spent on proper drying is an investment that pays off in higher yield and purity.

Q4: The product is degrading during distillation (discoloration, charring, poor yield). What is happening?

Plausible Cause: This is a classic sign of thermal decomposition, almost always catalyzed by residual impurities.

  • Residual Acid: Even trace amounts of acid catalyst can cause significant degradation and polymerization at high temperatures.

  • High Boiling Point: Distilling at atmospheric pressure may require temperatures high enough to cause decomposition.

Recommended Solution: Vacuum Distillation after Meticulous Neutralization

Experimental Protocol:

  • Ensure the crude product has been thoroughly neutralized and dried as per the protocols in Q1 and Q3.

  • Set up a fractional distillation apparatus designed for vacuum operation. Use a short Vigreux column for efficient separation.

  • Apply a vacuum to the system. A pressure of <10 mmHg is typically sufficient to lower the boiling point significantly, preventing thermal degradation.

  • Slowly heat the distillation flask using an oil bath for uniform temperature control.

  • Collect the fractions. The desired product, this compound, should distill over as a clear, colorless liquid.

Senior Application Scientist's Note: Adding a few boiling chips or a magnetic stir bar to the distillation flask is essential for smooth boiling under vacuum. Never heat a closed system. The key takeaway is that successful distillation of this ketal depends entirely on the quality of the pre-distillation workup.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities found in crude this compound?

The impurity profile is directly related to the synthesis and workup process. The table below summarizes the most common culprits.

ImpuritySourceRecommended Removal Method
Ethyl Acetoacetate Unreacted starting materialFractional Vacuum Distillation
1,2-Propanediol Unreacted starting materialAqueous Wash, Fractional Vacuum Distillation
Water Reaction byproduct, workupBrine Wash, Anhydrous Drying Agent (e.g., Na₂SO₄)
Acid Catalyst Reaction additiveAqueous Bicarbonate/Carbonate Wash
Reaction Solvent Reaction medium (e.g., Toluene)Rotary Evaporation, Vacuum Distillation
Workup Solvents Extraction (e.g., Ethyl Acetate)Rotary Evaporation[12]

FAQ 2: What is the optimal general-purpose workflow for purifying this compound?

The following workflow is a robust, self-validating system for achieving high purity.

Purification_Workflow Crude Crude Product (in organic solvent) Wash 1. Neutralizing Wash (aq. NaHCO₃) Crude->Wash Remove Acid Wash_H2O 2. Water & Brine Wash Wash->Wash_H2O Remove Salts Dry 3. Drying (Anhydrous Na₂SO₄) Wash_H2O->Dry Remove Water Filter 4. Filtration Dry->Filter Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Filter->Solvent_Removal Distill 6. Fractional Vacuum Distillation Solvent_Removal->Distill Separate by BP Pure Pure Product Distill->Pure

Caption: General purification workflow for this compound.

FAQ 3: How can I prevent hydrolysis and ensure long-term stability of the purified product?

Stability is contingent on removing the catalysts for hydrolysis: acid and water.

  • Purity: Ensure the product is free of acidic residues by following the neutralization protocol.

  • Anhydrous Conditions: The product must be scrupulously dry.

  • Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. Adding a small amount of a neutral acid scavenger like anhydrous potassium carbonate (K₂CO₃) can also enhance long-term stability.

Hydrolysis_Equilibrium cluster_0 Hydrolysis (Degradation) cluster_1 Ketalization (Synthesis) Product Ethyl 2,4-dimethyl-1,3- dioxolane-2-acetate SMs Ethyl Acetoacetate + 1,2-Propanediol Product->SMs + H₂O, H⁺ SMs_synth Ethyl Acetoacetate + 1,2-Propanediol Product_synth Ethyl 2,4-dimethyl-1,3- dioxolane-2-acetate SMs_synth->Product_synth - H₂O, H⁺

Caption: The reversible acid-catalyzed hydrolysis/ketalization equilibrium.

FAQ 4: What analytical techniques are best for assessing product purity?

A combination of techniques provides a complete picture:

  • Gas Chromatography (GC): Ideal for quantifying volatile impurities like residual solvents and starting materials. It can also resolve the cis/trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present at levels >1%. It will clearly show the presence of diastereomers.

  • Karl Fischer Titration: The most accurate method for quantifying residual water content.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ketal and ester functional groups and the absence of the starting ketone (C=O stretch will be different) and broad alcohol (-OH) peaks.

FAQ 5: My ¹H NMR spectrum looks more complex than expected, with doubled peaks. Is my product impure?

This is a very common and important observation. The product, this compound, has two stereocenters (at carbons 2 and 4 of the dioxolane ring). The synthesis from racemic 1,2-propanediol results in a mixture of diastereomers (cis and trans isomers).[13][14] These diastereomers are distinct chemical compounds and will have slightly different chemical shifts in the NMR spectrum, leading to the appearance of "doubled" or multiple sets of peaks. This is an inherent property of the product and does not indicate the presence of an impurity.

References

Technical Support Center: Catalyst Poisoning in Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this ketalization reaction. Here, we will delve into the critical issue of catalyst poisoning, offering in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.

Introduction: The Challenge of Catalyst Integrity

The acid-catalyzed synthesis of this compound from ethyl acetoacetate and 1,2-propanediol is a cornerstone reaction for producing valuable fragrance and flavor compounds. The efficiency of this reversible reaction hinges on the activity of the acid catalyst, which is often p-toluenesulfonic acid (p-TsOH) or a solid acid resin like Amberlyst-15.[1][2] However, the catalytic activity can be significantly diminished or completely nullified by the presence of certain impurities in the reactants or the reaction environment—a phenomenon known as catalyst poisoning. This guide provides a systematic approach to identifying, mitigating, and resolving issues related to catalyst poisoning to enhance your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the likely causes related to the catalyst?

A1: A stalled or low-yielding reaction is a classic symptom of catalyst deactivation. The primary culprits are catalyst poisons, which can be introduced through impure reactants or solvents. Key poisons for acid catalysts in this synthesis include:

  • Water: Even small amounts of water can shift the reaction equilibrium back towards the starting materials, reducing the yield. Water can also hydrolyze the catalyst or compete with the diol for active sites on the catalyst.[3][4]

  • Basic Impurities: Any basic compounds present in the reactants will neutralize the acid catalyst, rendering it inactive. For example, residual alkaline materials from the manufacturing process of the reactants can be a source.

  • Other Nucleophiles: Impurities such as residual ethanol in ethyl acetoacetate can compete with 1,2-propanediol for the protonated carbonyl intermediate, leading to undesired side reactions and reduced product formation.

Q2: What are the common impurities in technical-grade ethyl acetoacetate and 1,2-propanediol that I should be concerned about?

A2: Technical-grade reactants are a frequent source of catalyst poisons. It is crucial to be aware of their potential impurities:

ReactantCommon Impurities
Ethyl Acetoacetate Water, Ethanol, Acetic Acid.[5][6]
1,2-Propanediol Water, Methanol, Glycerol, Salts, Ethylene Glycol.[7][8]

Q3: How do these impurities specifically poison the acid catalyst?

A3: The mechanism of poisoning depends on the nature of the impurity:

  • Neutralization: Basic impurities react with the acid catalyst in a simple acid-base neutralization reaction, forming a salt and consuming the catalyst.

  • Competitive Inhibition: Water and other nucleophilic impurities like residual alcohols can compete with the 1,2-propanediol for the active sites on the catalyst, thereby reducing the rate of the desired reaction.[4]

  • Fouling (for solid catalysts): Polymeric or high-boiling point impurities can physically block the pores of solid acid catalysts like Amberlyst-15, preventing the reactants from accessing the active sites.

Q4: Is it possible to regenerate a poisoned catalyst?

A4: Yes, in many cases, catalyst regeneration is possible. The method depends on the type of catalyst and the nature of the poison. Homogeneous catalysts like p-TsOH can often be recovered and purified. Solid acid catalysts like Amberlyst-15 can typically be regenerated through a series of washing and drying steps to remove adsorbed impurities and reactivate the sulfonic acid groups.[9][10]

Troubleshooting Guide: A Systematic Approach

When faced with a failed or low-yielding reaction, a systematic troubleshooting approach is essential. The following workflow will help you diagnose and resolve the issue.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reactants Step 1: Verify Reactant Purity Start->Check_Reactants Check_Catalyst Step 2: Assess Catalyst Activity Check_Reactants->Check_Catalyst Reactants are Pure Purify_Reactants Action: Purify Reactants Check_Reactants->Purify_Reactants Impurities Suspected Check_Conditions Step 3: Review Reaction Conditions Check_Catalyst->Check_Conditions Catalyst is Active Regenerate_Catalyst Action: Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Catalyst Catalyst Inactive Optimize_Conditions Action: Optimize Water Removal & Temperature Check_Conditions->Optimize_Conditions Suboptimal Conditions Success Successful Synthesis Check_Conditions->Success Conditions are Optimal Purify_Reactants->Check_Catalyst Regenerate_Catalyst->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for this compound synthesis.

Step 1: In-depth Analysis of Reactant Purity

The most common point of failure is the purity of the starting materials. Before rerunning a failed reaction, it is highly recommended to purify your reactants, even if they are of a seemingly high grade.

Protocol 1: Purification of Technical-Grade Ethyl Acetoacetate

  • Objective: To remove water, ethanol, and acetic acid impurities.

  • Procedure:

    • In a separatory funnel, wash the technical-grade ethyl acetoacetate with an equal volume of 5% sodium carbonate solution to neutralize any acetic acid. Gently invert the funnel multiple times, venting frequently to release any pressure buildup.

    • Separate the aqueous layer and discard it.

    • Wash the organic layer with a saturated sodium chloride solution to remove residual sodium carbonate and ethanol.[11]

    • Separate and discard the aqueous layer.

    • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride for at least 30 minutes.

    • Filter the drying agent.

    • Perform fractional distillation under reduced pressure to obtain pure ethyl acetoacetate.[12] Collect the fraction boiling at the correct temperature and pressure.

Protocol 2: Purification of Technical-Grade 1,2-Propanediol

  • Objective: To remove water, salts, and other organic impurities like glycerol.

  • Procedure:

    • If salts are suspected, dissolve the 1,2-propanediol in ethanol and filter to remove any precipitated inorganic salts. The ethanol can then be removed by rotary evaporation.[13]

    • Perform vacuum distillation to separate the 1,2-propanediol from water and higher boiling point impurities like glycerol.[6] Collect the fraction that distills at the appropriate temperature for the applied vacuum.

Step 2: Catalyst Activity and Regeneration

If you have confirmed the purity of your reactants and the reaction still fails, the issue likely lies with the catalyst.

Visualizing Catalyst Deactivation Pathways

Catalyst_Poisoning cluster_catalyst Acid Catalyst (p-TsOH or Amberlyst-15) cluster_poisons Poisons from Reactants Catalyst Active Catalyst (H+) Deactivated_Catalyst Inactive Catalyst Catalyst->Deactivated_Catalyst Neutralization (H⁺ + B: → HB⁺) Catalyst->Deactivated_Catalyst Competitive Inhibition (Active site blocked) Catalyst->Deactivated_Catalyst Fouling (Pore Blockage) [Solid Catalysts] Water Water (H₂O) Water->Catalyst Base Basic Impurities (B:) Base->Catalyst Alcohol Other Alcohols (R'OH) Alcohol->Catalyst

Caption: Mechanisms of acid catalyst deactivation in ketalization reactions.

Protocol 3: Regeneration of Amberlyst-15 Resin

  • Objective: To remove adsorbed impurities and reactivate the sulfonic acid sites.

  • Procedure:

    • Place the used Amberlyst-15 resin in a column.

    • Wash the resin with 2-4 bed volumes of a 3-7% hydrochloric acid solution. Pass the acid solution through the column over a period of 1-2 hours.[9]

    • Rinse the resin with deionized water until the eluent is neutral.

    • To remove water, wash the resin with 5 bed volumes of methanol.[14]

    • Dry the regenerated resin in a vacuum oven at a temperature not exceeding 120°C until a constant weight is achieved.[14]

Protocol 4: Recovery and Purification of p-Toluenesulfonic Acid (p-TsOH)

  • Objective: To recover and purify p-TsOH from the reaction mixture.

  • Procedure:

    • After the reaction, quench the mixture with a saturated sodium bicarbonate solution to neutralize the p-TsOH, forming the sodium salt.

    • Separate the aqueous layer containing the sodium p-toluenesulfonate.

    • Wash the aqueous layer with an organic solvent like ethyl acetate to remove any organic impurities.

    • Acidify the aqueous solution with concentrated hydrochloric acid to regenerate the p-TsOH.

    • The p-TsOH can then be recovered by recrystallization from a concentrated aqueous solution, followed by azeotropic drying with toluene to remove water.

Step 3: Optimizing Reaction Conditions

Even with pure reactants and an active catalyst, suboptimal reaction conditions can lead to poor outcomes. The ketalization reaction is an equilibrium process, and driving it to completion is key.

  • Water Removal: The continuous removal of water is critical. A Dean-Stark apparatus is highly effective for this purpose when using a solvent that forms an azeotrope with water, such as toluene.[1] For smaller-scale reactions, the use of molecular sieves can also be effective.

  • Temperature: The reaction temperature should be sufficient to facilitate the azeotropic removal of water but not so high as to cause decomposition of the reactants or products.

Concluding Remarks

Catalyst poisoning is a significant but manageable challenge in the synthesis of this compound. By understanding the sources and mechanisms of catalyst deactivation and by implementing rigorous purification and regeneration protocols, researchers can ensure the robustness and efficiency of their synthetic efforts. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome these common hurdles, ultimately leading to successful and reproducible outcomes.

References

Validation & Comparative

A Predictive Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide leverages fundamental NMR principles and comparative data from structurally related compounds to offer a robust, reasoned spectral assignment.

The target molecule, this compound, is a fatty acid ester containing a substituted dioxolane ring, a common structural motif in flavor and fragrance chemistry.[1][2] Its structure presents several interesting features for NMR analysis, including a chiral center at C4 of the dioxolane ring, leading to potential diastereotopicity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the ethyl group protons, the methylene protons of the acetate group, and the protons of the substituted dioxolane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the overall molecular geometry.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~1.25Triplet3H-OCH₂CHTypical range for an ethyl ester methyl group, split by the adjacent methylene group.
b~1.30Doublet3H4-CHMethyl group on the dioxolane ring, split by the adjacent methine proton.
c~1.45Singlet3H2-CHMethyl group at the C2 position, with no adjacent protons to cause splitting.
d~2.70Singlet2H-CH ₂COO-Methylene protons adjacent to a carbonyl group and the dioxolane ring. The absence of adjacent protons results in a singlet.
e~3.60 & ~4.15Doublet of Doublets (each)1H each5-CHDiastereotopic methylene protons of the dioxolane ring, each split by the adjacent methine proton and geminally coupled.
f~4.10Quartet2H-OCH ₂CH₃Methylene group of the ethyl ester, split by the adjacent methyl group.
g~4.30Multiplet1H4-CH Methine proton on the dioxolane ring, coupled to the adjacent methyl and methylene protons.

Comparative Spectral Analysis

To substantiate these predictions, we can compare the expected shifts with the known NMR data of its constituent fragments: ethyl acetate and substituted dioxolanes.

Ethyl Acetate Fragment

The ethyl group (-OCH₂CH₃) and the acetate methylene (-CH₂COO-) are well-characterized. In ethyl acetate, the methyl protons of the ethyl group typically appear as a triplet around 1.3 ppm, and the methylene protons as a quartet around 4.1 ppm.[3] The acetyl methyl group gives a singlet around 1.9 ppm. In our target molecule, the acetate methylene is no longer adjacent to a methyl group but to the C2 of the dioxolane ring, hence its predicted singlet nature.

2,4-Dimethyl-1,3-dioxolane Fragment

The dioxolane ring protons' chemical shifts are influenced by the oxygen atoms and the substituents. In simple 2-methyl-1,3-dioxolane, the C2 proton appears around 5.0 ppm. Replacing this proton with an alkyl group, as in our target molecule, removes this signal. The protons on the dioxolane ring (C4 and C5) will have chemical shifts influenced by their position relative to the oxygen atoms and the methyl substituent. The presence of a chiral center at C4 renders the two protons at C5 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple to each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
1~14-OCH₂C H₃Typical chemical shift for the methyl carbon of an ethyl ester.
2~184-C H₃Methyl carbon on the dioxolane ring.
3~242-C H₃Methyl carbon at the C2 position of the dioxolane ring.
4~42-C H₂COO-Methylene carbon of the acetate group.
5~61-OC H₂CH₃Methylene carbon of the ethyl ester.
6~705-C H₂Methylene carbon of the dioxolane ring.
7~764-C HMethine carbon of the dioxolane ring.
8~108C 2Quaternary carbon of the dioxolane ring (acetal carbon).
9~170-C OO-Carbonyl carbon of the ester.

Methodological Approach to Spectral Prediction

The prediction of NMR spectra for a novel compound is a systematic process grounded in established principles of NMR spectroscopy. The following workflow outlines the methodology employed in this guide.

G cluster_0 Structural Analysis cluster_1 ¹H NMR Prediction cluster_2 ¹³C NMR Prediction cluster_3 Comparative Analysis a Identify Functional Groups: - Ethyl Ester - Dioxolane Ring b Determine Symmetry and Chirality: - Chiral center at C4 - Diastereotopic protons at C5 a->b Structural Insights c Estimate Chemical Shifts: - Based on electronegativity and anisotropy b->c Informs Chemical Environment f Estimate Chemical Shifts: - Based on hybridization and substituent effects b->f Informs Carbon Environment d Determine Multiplicity (n+1 rule): - Analyze neighboring protons c->d Predicts Splitting h Refine Predictions: - Compare with known experimental data c->h Initial Predictions e Predict Integration: - Count equivalent protons d->e Assigns Proton Count d->h Initial Predictions e->h Initial Predictions f->h Initial Predictions g Gather Data for Substructures: - Ethyl Acetate - Dioxolane Derivatives g->h Provides Empirical Basis

Caption: Workflow for the prediction of NMR spectral data.

Experimental Protocol for NMR Data Acquisition

For the empirical validation of the predictions made in this guide, the following general protocol for acquiring ¹H and ¹³C NMR spectra is recommended.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~220 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the chemical shifts to the internal standard.

This comprehensive, predictive guide, grounded in fundamental principles and comparative data, provides a robust framework for the ¹H and ¹³C NMR spectral assignment of this compound. It serves as a valuable resource for researchers in the structural elucidation of this and similar molecules.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of compounds is paramount. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a heterocyclic compound featuring both a dioxolane ring and an ester functional group, presents an interesting case for analysis by mass spectrometry. This guide provides an in-depth analysis of its electron ionization (EI) mass spectrometry fragmentation pattern, compares this technique with alternative analytical methodologies, and offers the experimental rationale behind these approaches.

The Analytical Challenge: Understanding a Multifunctional Molecule

This compound is a molecule with a molecular weight of 188.22 g/mol and the chemical formula C₉H₁₆O₄[1]. Its structure, containing a cyclic ketal and an ethyl ester, dictates its chemical properties and, consequently, its behavior in analytical instruments. The primary challenge in its characterization lies in confirming the integrity of the dioxolane ring and the structure of the ester side chain. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for this purpose due to its high sensitivity and ability to provide structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Upon electron ionization, this compound undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The mass spectrum is a result of the dissociation of the energetically unstable molecular ion[2]. The key fragments observed in the EI-MS of this compound are detailed below. The interpretation of this fragmentation pattern is crucial for its structural confirmation.

The fragmentation of this compound is primarily driven by the presence of the dioxolane ring and the ethyl ester group. The initial ionization event, the removal of an electron, can occur at several sites, most likely one of the oxygen atoms. The resulting molecular ion then undergoes a series of cleavage reactions.

One of the most significant fragmentations in 1,3-dioxolane derivatives involves the cleavage of the C-C bond adjacent to the oxygen atoms, a process known as alpha-cleavage[3]. For the target molecule, this can lead to the opening of the dioxolane ring.

Another important fragmentation pathway for esters is the loss of the alkoxy group (-OR)[4]. In this case, the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion would result in a significant fragment.

The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds containing a hydrogen atom on a carbon three atoms away[3]. In this molecule, a rearrangement involving the ester group is also possible.

The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound[1]. The major peaks and their proposed structures are summarized in the table below:

m/zProposed Fragment StructureFragmentation Pathway
173[M - CH₃]⁺Loss of a methyl group from the dioxolane ring or the ethyl ester.
145[M - C₂H₅O]⁺Loss of the ethoxy group from the ester functionality.
115[M - CH₂COOC₂H₅]⁺Cleavage of the bond between the dioxolane ring and the acetate side chain.
87[C₄H₇O₂]⁺Fragment containing the core dioxolane ring after side chain cleavage.
43[C₂H₃O]⁺ or [C₃H₇]⁺Acylium ion from the ester or an alkyl fragment.

The following diagram illustrates the proposed primary fragmentation pathways for this compound.

fragmentation_pathway M Molecular Ion (m/z 188) F173 Fragment (m/z 173) M->F173 - •CH₃ F145 Fragment (m/z 145) M->F145 - •OC₂H₅ F115 Fragment (m/z 115) M->F115 - •CH₂COOC₂H₅ F87 Fragment (m/z 87) F115->F87 - C₂H₄

Caption: Proposed EI-MS fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique for the analysis of this compound, other methods can provide complementary information or may be more suitable depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a viable alternative for the analysis of this compound, particularly when dealing with complex mixtures or when derivatization for GC is not desirable[5].

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable choice[5].

  • Advantages:

    • No Volatility Requirement: Unlike GC, HPLC does not require the analyte to be volatile, which can be advantageous for less stable compounds.

    • Preparative Scale: HPLC can be scaled up for preparative separations to isolate pure compound for further analysis[5].

  • Disadvantages:

    • Lower Resolution for Volatiles: For volatile compounds, capillary GC columns generally offer higher separation efficiency than standard HPLC columns.

    • Detector Specificity: Standard UV detectors may have limited sensitivity if the analyte lacks a strong chromophore. Coupling to a mass spectrometer (LC-MS) overcomes this limitation.

The following table provides a comparative summary of GC-MS and HPLC for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass.Separation based on partitioning between phases.
Analyte Requirement Volatile and thermally stable.Soluble in the mobile phase.
Structural Information High, from fragmentation patterns.Low (with UV), High (with MS).
Sensitivity Very high.High, detector dependent.
Sample Throughput Generally faster for routine analysis.Can be slower depending on the method.

Experimental Protocols

To ensure reproducible and reliable results, standardized experimental protocols are essential.

This protocol outlines a general procedure for the analysis of this compound by GC-MS.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

The following diagram illustrates the GC-MS workflow.

gcms_workflow Sample Sample Preparation Injection GC Injection Sample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Analysis Detection->Data

Caption: A typical workflow for GC-MS analysis.

This protocol provides a general procedure for the analysis of this compound by HPLC.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For MS compatibility, a small amount of formic acid can be added[5].

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm or a mass spectrometer.

Conclusion

The structural elucidation of this compound is effectively achieved using GC-MS with electron ionization. The resulting fragmentation pattern provides a detailed fingerprint of the molecule, allowing for its confident identification. The key fragmentation pathways involve the loss of methyl and ethoxy groups, as well as cleavage of the acetate side chain. While HPLC offers a viable alternative, particularly for non-volatile matrices or for preparative purposes, GC-MS remains the gold standard for detailed structural analysis of this and similar volatile compounds due to its high resolution and the wealth of structural information provided by EI fragmentation. The choice of analytical technique should be guided by the specific requirements of the study, including the sample matrix, the need for quantitative or qualitative data, and the availability of instrumentation.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates is paramount. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a key building block, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for the validation of this compound purity, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a transparent look at the expected experimental data.

The Criticality of Purity: Why Method Validation Matters

This compound is synthesized via the ketalization of ethyl acetoacetate with propylene glycol. This reaction, while generally efficient, can result in a product contaminated with unreacted starting materials, by-products, and residual solvents. The presence of these impurities can have cascading effects on downstream reactions and the final product's safety and efficacy. Therefore, a robust, validated analytical method is not merely a quality control checkpoint; it is a cornerstone of a reliable and reproducible manufacturing process. The validation of an analytical procedure ensures that it is suitable for its intended purpose, providing data that is accurate, precise, and specific.[1][2]

Choosing the Right Tool: A Head-to-Head Comparison of GC-FID and HPLC-UV

The two most viable analytical techniques for assessing the purity of a moderately volatile and thermally stable compound like this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The choice between these two powerful techniques depends on several factors, including the specific impurities to be monitored, laboratory resources, and desired sample throughput.

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Separation of compounds based on their polarity and interaction with a stationary and mobile phase.
Suitability for Analyte Excellent for the volatile nature of this compound and its likely volatile impurities.Suitable, but may require derivatization for some impurities. Less ideal for highly volatile components.
Common Impurities Detected Unreacted ethyl acetoacetate, propylene glycol, residual solvents (e.g., toluene, cyclohexane).Unreacted ethyl acetoacetate, less volatile by-products. Propylene glycol lacks a UV chromophore and would require derivatization or a different detector.[3][4]
Speed Generally faster run times, leading to higher sample throughput.Typically longer run times per sample.
Cost Lower operational cost due to the use of gases as the mobile phase.Higher operational cost due to the consumption of expensive HPLC-grade solvents.
Sensitivity High sensitivity for a wide range of organic compounds.Sensitivity is dependent on the presence of a UV-absorbing chromophore in the analyte and impurities.

For the routine quality control of this compound, GC-FID emerges as the more pragmatic and efficient choice . Its ability to simultaneously quantify the main component and its key volatile impurities without derivatization makes it a superior method for this specific application.

Experimental Protocols: A Step-by-Step Guide to Method Validation

Here, we provide detailed, step-by-step methodologies for both a proposed GC-FID and an HPLC-UV method, followed by a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Proposed GC-FID Method

This method is designed for the accurate and precise determination of the purity of this compound and the quantification of its key potential impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

Standard and Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standard.

Proposed HPLC-UV Method

While GC-FID is the recommended approach, an HPLC-UV method can also be validated for purity determination, particularly if the focus is on less volatile, UV-active impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).

    • Gradient: 0-15 min, 40-80% A; 15-20 min, 80% A; 20-21 min, 80-40% A; 21-25 min, 40% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition).

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition).

A Self-Validating System: The Pillars of Trustworthiness

The validation of the chosen analytical method must be a self-validating system, ensuring the reliability of the data generated. The following validation parameters, as stipulated by ICH Q2(R1), must be thoroughly investigated.[1][2]

Caption: Key parameters for analytical method validation.

Data Presentation: A Clear Comparison

The following tables summarize the expected validation data for the proposed GC-FID and HPLC-UV methods.

Table 1: Linearity Data

MethodAnalyteRange (µg/mL)Correlation Coefficient (r²)
GC-FIDThis compound100 - 1500> 0.999
HPLC-UVThis compound100 - 1500> 0.998

Table 2: Accuracy (Recovery) Data

MethodAnalyteSpiked LevelMean Recovery (%)% RSD
GC-FIDThis compound80%99.5< 1.0
100%100.2< 1.0
120%101.1< 1.0
HPLC-UVThis compound80%98.9< 1.5
100%99.8< 1.5
120%100.5< 1.5

Table 3: Precision Data

MethodAnalyteRepeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
GC-FIDThis compound< 1.0< 1.5
HPLC-UVThis compound< 1.5< 2.0

Experimental Workflow: From Sample to Validated Result

The following diagram illustrates the logical workflow for the validation of an analytical method for purity determination.

experimental_workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_reporting Data Analysis & Reporting Method_Selection Method Selection (GC/HPLC) Standard_Procurement Procure Reference Standard & Impurities Method_Selection->Standard_Procurement Protocol_Development Develop Validation Protocol Standard_Procurement->Protocol_Development Specificity Specificity Analysis Protocol_Development->Specificity Linearity Linearity Study Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness Testing LOD_LOQ->Robustness Data_Analysis Statistical Analysis of Results Robustness->Data_Analysis Validation_Report Compile Validation Report Data_Analysis->Validation_Report

Caption: Experimental workflow for method validation.

Conclusion: Ensuring Quality Through Rigorous Science

The validation of analytical methods for the purity of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. While both GC-FID and HPLC-UV can be employed, the inherent volatility of the analyte and its primary impurities make GC-FID the more efficient and cost-effective choice for routine quality control. The detailed protocols and validation parameters provided in this guide offer a robust framework for researchers and scientists to establish trustworthy and reliable analytical methods. By adhering to these principles of scientific integrity and logical validation, drug development professionals can have high confidence in the quality of their intermediates, ultimately contributing to the safety and efficacy of the final drug product.

References

X-ray crystallography of derivatives of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereochemical Analysis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate Derivatives: A Comparative Study of X-ray Crystallography and Alternative Methodologies

Introduction: The Critical Role of Stereochemistry in Dioxolane Derivatives

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit vastly different biological activities, pharmacological profiles, and material properties. This compound, possessing two chiral centers on the dioxolane ring, can exist as multiple stereoisomers. The synthesis of derivatives from this scaffold invariably leads to questions of diastereoselectivity and enantiomeric purity. An unambiguous determination of the absolute and relative stereochemistry is therefore not merely an academic exercise but a critical step in the development of safe and effective pharmaceuticals and advanced materials.

This guide provides a comprehensive overview of X-ray crystallography as the definitive method for elucidating the solid-state structure of novel derivatives of this compound. We will delve into the causality behind experimental choices, from crystallization to data refinement, and present a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of stereochemical characterization.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the crystalline state. It is considered the gold standard for the unambiguous determination of molecular connectivity, conformation, and absolute stereochemistry. The process, from obtaining a suitable crystal to the final refined structure, is a multi-step workflow that requires careful planning and execution.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the key steps for the X-ray crystallographic analysis of a novel derivative of this compound. The rationale behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis and Purification The journey to a crystal structure begins with the synthesis of the target derivative. The purity of the compound is critical; impurities can inhibit crystallization or lead to disordered structures. High-performance liquid chromatography (HPLC) or column chromatography are often employed to achieve >99% purity.

Step 2: Crystallization Screening This is often the most empirical and challenging step. The goal is to encourage the molecules to self-assemble into a well-ordered, three-dimensional lattice.

  • Rationale: A single crystal suitable for X-ray diffraction should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a regular morphology with smooth faces and sharp edges.

  • Methodology:

    • Dissolve the purified compound in a small amount of a suitable solvent (e.g., acetone, ethyl acetate, methanol).

    • Employ various crystallization techniques in parallel:

      • Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a drop of the compound solution on a cover slip and invert it over a reservoir containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

      • Solvent Layering: Carefully layer a less dense solvent in which the compound is insoluble on top of a solution of the compound. Crystals may form at the interface.

    • Screen a variety of solvents and solvent combinations to explore different packing arrangements.

Step 3: Crystal Mounting and Data Collection Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Rationale: The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which leads to a sharper diffraction pattern and higher quality data.

  • Methodology:

    • Select a well-formed crystal under a microscope.

    • Mount the crystal on a loop or a glass fiber using a cryoprotectant oil.

    • Place the mounted crystal on the diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.

Step 4: Structure Solution and Refinement The collected diffraction data is used to solve and refine the crystal structure.

  • Rationale: The positions and intensities of the diffraction spots are related to the arrangement of atoms in the crystal lattice. Computational methods are used to translate the diffraction pattern back into a three-dimensional electron density map of the molecule.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and the observed diffraction data. This is typically an iterative process.

    • Absolute Stereochemistry Determination: For chiral molecules, the Flack parameter is calculated from the diffraction data. A value close to 0 indicates that the correct absolute stereochemistry has been assigned.

Visualizing the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification (>99%) crystallization Crystallization Screening synthesis->crystallization High Purity is Key mounting Crystal Mounting & Cryo-cooling crystallization->mounting collection X-ray Diffraction Data Collection mounting->collection solution Structure Solution (Direct Methods) collection->solution refinement Iterative Refinement solution->refinement validation Structure Validation & Flack Parameter refinement->validation

Caption: Workflow for single-crystal X-ray crystallography analysis.

Part 2: A Comparative Analysis - X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is definitive for solid-state structures, it is not always feasible or may not fully represent the behavior of molecules in solution. Therefore, a multi-faceted approach, incorporating other analytical techniques, provides a more complete understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Techniques like 1D and 2D NMR can establish connectivity and provide clues about the relative stereochemistry.

  • Nuclear Overhauser Effect (NOE): NOE experiments (NOESY or ROESY) measure through-space correlations between protons that are close to each other (< 5 Å). The presence of an NOE between specific protons can help to determine the relative configuration of stereocenters. For instance, in a cis-2,4-disubstituted-1,3-dioxolane, an NOE would be expected between the protons at C2 and C4 on the same face of the ring.

Computational Chemistry

In the absence of suitable crystals or as a complementary technique, computational modeling can predict the most stable conformations and relative energies of different stereoisomers.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of different possible isomers and calculate their relative energies. The lowest energy isomer is predicted to be the most stable. The calculated NMR parameters can also be compared with experimental data to aid in structure elucidation.

Data Presentation: A Comparative Overview
FeatureX-ray CrystallographyNMR Spectroscopy (NOE)Computational Modeling (DFT)
State of Matter Solid (Crystalline)SolutionGas Phase (or with solvent model)
Information Obtained Absolute & relative stereochemistry, bond lengths, angles, conformationRelative stereochemistry, connectivity, solution conformationRelative energies of isomers, predicted geometries, bond parameters
Key Requirement High-quality single crystalSoluble compound, sufficient concentrationComputational resources
Ambiguity Unambiguous for the crystal structureCan be ambiguous, interpretation requiredPredictive, requires experimental validation
Throughput Low to mediumHighMedium
Logical Framework for Technique Selection

The choice of analytical technique depends on the specific research question and the available resources. The following diagram illustrates a logical approach to stereochemical analysis.

Technique_Selection start Stereochemical Question for a New Derivative crystal_q Can single crystals be grown? start->crystal_q xray Perform X-ray Crystallography crystal_q->xray Yes nmr Use Advanced NMR (NOESY/ROESY) crystal_q->nmr No compare Compare NMR/DFT with X-ray data xray->compare comp Perform DFT Calculations nmr->comp Ambiguous? nmr->compare Clear Result comp->compare Validate final Definitive Structure Elucidation compare->final

Caption: Decision-making flowchart for stereochemical analysis.

Conclusion: An Integrated Approach for Trustworthy Results

The unambiguous determination of the stereochemistry of this compound derivatives is a critical step in their development for various applications. While single-crystal X-ray crystallography stands as the gold standard for providing definitive solid-state structural information, a comprehensive and trustworthy analysis often benefits from an integrated approach. By combining the high-resolution data from crystallography with the solution-state insights from NMR spectroscopy and the predictive power of computational modeling, researchers can build a self-validating system that provides a complete and robust understanding of the molecule's three-dimensional structure and behavior. This multi-faceted strategy not only enhances the confidence in the assigned structure but also provides a deeper understanding of the molecule's properties in different environments, ultimately accelerating the pace of research and development.

A Senior Application Scientist's Guide to Solvent Performance in the Synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Fragrance – The Chemistry of 'Fruity Ketal'

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, known in the flavor and fragrance industry as 'Fruity Ketal' or Fraistone, is a valued ingredient prized for its tart, fruity, and apple-like aroma.[1][2] Its molecular structure, featuring a substituted dioxolane ring, is key to its olfactory properties. This guide moves beyond its application to dissect its synthesis, focusing on a critical, yet often overlooked, aspect of its production: the choice of reaction medium.

The synthesis of this compound is a classic example of ketalization, specifically the acid-catalyzed reaction between ethyl acetoacetate and propane-1,2-diol.[3][4][5] While seemingly straightforward, this reaction is a reversible equilibrium. The formation of one mole of the desired product is accompanied by the generation of one mole of water. Consequently, the selection of the solvent system is not merely about dissolving reactants; it is the primary tool for controlling the reaction's equilibrium, influencing reaction rate, yield, and overall process efficiency.

This guide provides an in-depth comparison of different reaction media for this synthesis, grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore the causality behind solvent choices, from traditional azeotropic methods to modern, environmentally benign solvent-free approaches.

The Mechanistic Heart of the Matter: Acid-Catalyzed Ketalization

The formation of the 1,3-dioxolane ring proceeds through a well-understood, acid-catalyzed nucleophilic addition-elimination pathway. The process can be summarized in the following key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the ethyl acetoacetate's ketone group, significantly increasing its electrophilicity.

  • Nucleophilic Attack: One of the hydroxyl groups of propane-1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls on the intermediate.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a highly favorable leaving group, resulting in the formation of a resonance-stabilized oxocarbenium ion.

  • Ring Closure: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, closing the five-membered ring.

  • Deprotonation: The final step is the deprotonation of the remaining oxonium ion, regenerating the acid catalyst and yielding the final 1,3-dioxolane product.

The critical takeaway is that water is a direct product. According to Le Châtelier's principle, the continuous removal of water from the reaction mixture is essential to drive the equilibrium towards the product and achieve a high yield.

Ketalization_Mechanism R1 Ethyl Acetoacetate (Ketone Form) I1 Protonated Ketone R1->I1 + H+ R2 Propane-1,2-diol H_plus H+ I2 Hemiacetal Intermediate I1->I2 + Diol I3 Protonated Hemiacetal I2->I3 Proton Transfer I4 Oxocarbenium Ion I3->I4 - H2O H2O H2O I3->H2O I5 Protonated Dioxolane I4->I5 Ring Closure P1 Ethyl 2,4-dimethyl-1,3- dioxolane-2-acetate I5->P1 - H+ H_plus_regen H+ I5->H_plus_regen

Caption: Acid-catalyzed mechanism for dioxolane formation.

Comparative Performance Analysis of Reaction Media

The choice of solvent directly impacts the method of water removal and overall process efficiency. Below is a comparison of common media used for ketalization reactions. The performance data is a synthesized representation based on typical outcomes for analogous acid-catalyzed acetalizations.[6][7][8]

Reaction MediumTypical Yield (%)Avg. Time (h)Water Removal MethodGreen Chemistry RatingKey Considerations & Causality
Toluene 85-95%4-8Azeotropic distillation (Dean-Stark)PoorMechanism: Toluene forms a low-boiling azeotrope with water, which is physically removed in a Dean-Stark trap, effectively driving the equilibrium.[7] Drawbacks: Petroleum-derived, toxic, and environmentally persistent.
Dichloromethane (DCM) 80-90%6-12Chemical desiccant (e.g., MgSO₄)Very PoorMechanism: Acts as a solvent only; requires a stoichiometric drying agent. Less effective at driving equilibrium. Drawbacks: High volatility, suspected carcinogen, significant environmental hazard.
Acetonitrile 60-75%8-16Molecular SievesModerateMechanism: A polar aprotic solvent that can stabilize charged intermediates.[9] However, it is fully miscible with water, making removal difficult without chemical desiccants. Drawbacks: Water removal is less efficient, leading to lower equilibrium conversion.
Solvent-Free (Neat) >95%1-3Vacuum removalExcellentMechanism: Reactants are mixed directly with a catalyst. Water is removed by applying a vacuum. The high concentration of reactants accelerates the rate.[8] Advantages: Eliminates solvent waste, reduces process volume, often allows for lower temperatures and shorter times.

Experimental Protocols: A Practical Guide

The following protocols provide detailed methodologies for synthesizing this compound, reflecting both a traditional and a modern approach.

Protocol 1: Traditional Synthesis using Toluene with Dean-Stark Apparatus

This method is robust and widely documented for analogous reactions.[7]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add ethyl acetoacetate (1.0 eq.), propane-1,2-diol (1.2 eq.), and toluene (approx. 2 mL per mmol of ethyl acetoacetate).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.).

  • Reaction: Heat the mixture to reflux. Toluene and water will co-distill into the Dean-Stark trap. The denser water will separate and be collected, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue reflux for 4-6 hours, or until the theoretical amount of water has been collected in the trap. Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution to quench the acid catalyst, followed by a brine wash.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to yield the final product.

Protocol 2: Modern Solvent-Free Synthesis

This approach is highly efficient and aligns with green chemistry principles.[8]

  • Apparatus Setup: A round-bottom flask connected to a vacuum line via a cold trap.

  • Charging the Flask: Add ethyl acetoacetate (1.0 eq.), propane-1,2-diol (1.1 eq.), and a suitable solid acid catalyst (e.g., Montmorillonite K10 clay[6] or an in-situ generated cobaloxime catalyst[8]).

  • Reaction:

    • Heat the mixture to 60-70°C with vigorous stirring.

    • Apply a moderate vacuum (e.g., 5-10 kPa). The water by-product will be removed from the reaction mixture and collected in the cold trap.

  • Monitoring: Monitor the reaction by TLC or GC. The reaction is often complete within 1-3 hours.

  • Work-up:

    • Cool the mixture. If a solid catalyst was used, dilute with a minimal amount of a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the temporary solvent.

  • Purification: The crude product is often of high purity. If necessary, purify further by vacuum distillation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Apparatus (Flask, Condenser, etc.) B Charge Reactants & Solvent (if any) A->B C Add Catalyst B->C D Heat to Target Temp (Reflux or 60-70°C) C->D E Remove Water (Dean-Stark / Vacuum) D->E F Monitor Progress (TLC / GC) E->F G Cool & Quench (Neutralize Catalyst) F->G H Phase Separation & Drying G->H I Solvent Removal (Rotary Evaporation) H->I J Purify Product (Vacuum Distillation) I->J

Caption: General experimental workflow for dioxolane synthesis.

Conclusion and Recommendation

The synthesis of this compound serves as an excellent case study for the pivotal role of the reaction medium in equilibrium-limited reactions.

  • Toluene with a Dean-Stark trap remains a classic, reliable, and effective method that provides high yields by physically removing the water by-product. Its primary drawbacks are rooted in environmental and safety concerns.

  • Solvent-free (neat) synthesis represents the superior modern alternative. It offers numerous advantages, including significantly reduced reaction times, elimination of solvent waste, simplified work-up, and inherently safer and greener processing.[8] The efficacy of this method, driven by high reactant concentration and efficient vacuum removal of water, makes it the recommended approach for both laboratory-scale and industrial production.

For researchers and drug development professionals, understanding these principles allows for the rational design of synthetic routes that are not only high-yielding but also efficient, scalable, and environmentally responsible. The transition from traditional solvent-based methods to solvent-free conditions for reactions of this type is a clear step toward more sustainable chemical manufacturing.

References

Cross-reactivity studies of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate with other functional groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in pharmaceutical and fine chemical development, a thorough understanding of a molecule's reactivity profile is paramount. This guide provides an in-depth analysis of the cross-reactivity of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a compound that uniquely combines a protected β-keto group (as a cyclic ketal) and an ester functionality. This structural motif presents interesting challenges and opportunities in molecular design and synthesis, making a clear comprehension of its chemical behavior essential for its effective utilization.

This document moves beyond a simple listing of reactive partners. It delves into the principles governing the observed chemoselectivity, offering insights into why certain functional groups react preferentially over others under specific conditions. By understanding these underlying factors, researchers can better predict the behavior of this molecule in novel reaction schemes and troubleshoot unexpected outcomes. The experimental data and protocols provided herein serve as a practical foundation for harnessing the synthetic potential of this compound while avoiding undesired side reactions.

Structural and Reactivity Overview

This compound is the propylene glycol ketal of ethyl acetoacetate. This structure incorporates two key functional groups: a 1,3-dioxolane ring (a cyclic ketal) and an ethyl ester. The inherent reactivity of the molecule is a composite of the individual characteristics of these groups and any potential intramolecular interactions.

  • The 1,3-Dioxolane Moiety: As a cyclic ketal, the 1,3-dioxolane ring serves as a protecting group for the ketone functionality of the parent β-ketoester. Generally, acetals and ketals are stable under neutral to basic conditions and are resistant to nucleophilic attack and many oxidizing and reducing agents.[1] However, they are susceptible to hydrolysis under acidic conditions, which regenerates the original carbonyl compound and the diol.[1] The stability of cyclic acetals is typically greater than that of their acyclic counterparts.

  • The Ethyl Ester Moiety: The ethyl ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under both acidic and basic conditions, and it can react with a variety of nucleophiles, including organometallics and hydride reducing agents.

The central question for the synthetic chemist is the chemoselectivity of reactions involving this bifunctional molecule: under a given set of conditions, which functional group will react, and to what extent will the other remain intact?

Comparative Reactivity Analysis

The following sections compare the reactivity of this compound with a range of common functional groups and reagents. The information is based on established principles of organic chemistry and data from studies on analogous structures.

Table 1: Summary of Cross-Reactivity
Reagent ClassFunctional Group TestedReagent Example(s)Expected Reactivity of this compound
Strong Acids Dioxolane & EsterHCl, H₂SO₄, TsOHHigh: Rapid hydrolysis of the dioxolane ring to the corresponding β-keto ester. Slower hydrolysis of the ester group may also occur.[2]
Strong Bases Dioxolane & EsterNaOH, KOHModerate: The ester group is susceptible to saponification (hydrolysis). The dioxolane ring is generally stable.
Nucleophiles Dioxolane & EsterAmines, AlkoxidesLow to Moderate: The ester can undergo aminolysis or transesterification. The dioxolane ring is stable.
Organometallics Dioxolane & EsterGrignard Reagents (RMgX), Organolithiums (RLi)High (for Ester): The ester will react with two equivalents of the organometallic reagent to form a tertiary alcohol. The dioxolane ring is generally stable under these conditions.[3][4]
Hydride Reducing Agents Dioxolane & EsterLithium Aluminum Hydride (LiAlH₄)High (for Ester): The ester will be reduced to the corresponding primary alcohol. The dioxolane ring is stable.[5][6]
Hydride Reducing Agents Dioxolane & EsterSodium Borohydride (NaBH₄)Low to Negligible: Sodium borohydride is generally not strong enough to reduce esters but will reduce ketones. Since the ketone is protected, little to no reaction is expected under standard conditions.[7][8]
Oxidizing Agents Dioxolane & EsterKMnO₄, CrO₃Low to Moderate: The dioxolane ring is generally stable to mild oxidizing agents but can be cleaved under harsh conditions.[9] The ester group is generally stable to oxidation.
Oxidizing Agents Dioxolane & EsterPyridinium Chlorochromate (PCC)Low: Both the dioxolane and ester functionalities are generally stable to PCC.[10]

Experimental Protocols and Mechanistic Insights

To provide a practical framework for the data presented, this section details representative experimental protocols for assessing the cross-reactivity of this compound. The causality behind experimental choices is explained to offer deeper insights.

Acid-Catalyzed Hydrolysis: Deprotection of the Ketal

The lability of the dioxolane ring in the presence of acid is a cornerstone of its use as a protecting group. The mechanism involves protonation of one of the dioxolane oxygens, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water to ultimately yield the ketone and propylene glycol.

cluster_0 Acid-Catalyzed Hydrolysis of Dioxolane Dioxolane This compound Protonation Protonated Dioxolane Dioxolane->Protonation + H⁺ Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Ring Opening Hemiketal Hemiketal Intermediate Carbocation->Hemiketal + H₂O - H⁺ Ketone Ethyl Acetoacetate + Propylene Glycol Hemiketal->Ketone Hydrolysis cluster_LiAlH4 Reaction with LiAlH₄ cluster_NaBH4 Reaction with NaBH₄ Start This compound LiAlH4_Product 2-(2-hydroxyethyl)-2,4-dimethyl-1,3-dioxolane Start->LiAlH4_Product 1. LiAlH₄, THF 2. H₃O⁺ workup NaBH4_Product No Reaction Start->NaBH4_Product NaBH₄, MeOH Start Ethyl 2,4-dimethyl- 1,3-dioxolane-2-acetate Intermediate Tertiary Alkoxide Start->Intermediate + 2 R-MgBr Grignard Excess R-MgBr in THF Product Tertiary Alcohol (Dioxolane intact) Intermediate->Product + H₃O⁺ Workup H₃O⁺ Workup

References

Benchmarking synthesis yields of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate against literature values

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of established literature methods for the synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a significant fragrance and flavoring agent also known as Fructone. By presenting a detailed experimental protocol and benchmarking it against reported yields from various catalytic systems, this document serves as a practical resource for optimizing its production.

Introduction to this compound

This compound is a cyclic ketal of ethyl acetoacetate, valued for its characteristic fruity, apple-like aroma.[1] Its synthesis is a classic example of ketalization, a crucial reaction in organic chemistry for the protection of ketone functionalities.[2] The primary route involves the acid-catalyzed reaction of ethyl acetoacetate with 1,2-propanediol.[3] The efficiency of this transformation is highly dependent on the choice of catalyst and the reaction conditions employed to drive the equilibrium towards the product, typically by removing the water byproduct.[2][4]

Experimental Protocol: Acid-Catalyzed Ketalization

This section details a standard laboratory procedure for the synthesis of this compound, adapted from established methodologies employing an acid catalyst and azeotropic water removal.[5][6]

Materials:

  • Ethyl acetoacetate

  • 1,2-Propanediol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (0.1 mol), 1,2-propanediol (0.12 mol, 1.2 equivalents), and toluene (100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.005 mol, 0.05 equivalents) to the reaction mixture.

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the ketal.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Benchmarking Synthesis Yields

The choice of catalyst significantly impacts the yield and reaction conditions for the synthesis of this compound. The following table summarizes reported yields from the literature using various catalytic systems.

CatalystReagentsSolventReaction TimeTemperatureYield (%)Reference
p-Toluenesulfonic acidEthyl acetoacetate, 1,2-PropanediolToluene2 hoursReflux96%[5]
CoCl₂/DH₂Ethyl acetoacetate, 1,2-PropanediolSolvent-free8 hours70 °C95.9%[7]
Amberlyst 15Ethyl acetoacetate, 1,2-PropanediolCyclohexaneNot SpecifiedReflux98%[3]
[BSEt₃N][HSO₄] (Ionic Liquid)Ethyl acetoacetate, 1,2-PropanediolNot Specified2 hours80 °C76%[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Ethyl Acetoacetate + 1,2-Propanediol + Toluene reaction_flask Reflux with Dean-Stark Trap reactants->reaction_flask catalyst p-Toluenesulfonic Acid catalyst->reaction_flask neutralization Wash with NaHCO₃ & Brine reaction_flask->neutralization Cool to RT drying Dry with MgSO₄ neutralization->drying solvent_removal Rotary Evaporation drying->solvent_removal purification Vacuum Distillation solvent_removal->purification final_product Ethyl 2,4-dimethyl-1,3- dioxolane-2-acetate purification->final_product Pure Product

Caption: Synthesis and purification workflow for this compound.

Discussion and Comparison of Methodologies

The literature data reveals that high yields of this compound can be achieved using various catalytic systems.

  • Traditional Acid Catalysis: The use of p-toluenesulfonic acid is a well-established and effective method, consistently providing high yields.[5] The primary consideration for this method is the need for careful neutralization during the workup to remove the corrosive acid catalyst.

  • Heterogeneous Catalysis: Amberlyst 15, a solid acid resin, offers the advantage of being easily separable from the reaction mixture by simple filtration, simplifying the purification process and potentially allowing for catalyst recycling.[3] This method also reports an exceptionally high yield of 98%.

  • Homogeneous Metal Catalysis: Cobalt-based catalysts have been shown to be highly efficient, even under solvent-free conditions, which is an advantage from an environmental and economic perspective.[7] The reported yield of 95.9% is comparable to traditional methods.

  • Ionic Liquids: While the reported yield using a Brønsted acidic ionic liquid is lower (76%), these catalysts offer potential benefits such as thermal stability and low volatility.[8] Further optimization of reaction conditions could potentially improve the yield.

Our experimental protocol, based on the widely used p-toluenesulfonic acid method, is expected to yield results in the range of 90-96%, consistent with the literature.[5] Any significant deviations from this range could be attributed to factors such as incomplete water removal, insufficient reaction time, or losses during the workup and purification stages.

Conclusion

The synthesis of this compound is a robust reaction with several effective catalytic methods available. While traditional acid catalysis with p-toluenesulfonic acid remains a reliable and high-yielding approach, alternative catalysts such as Amberlyst 15 and cobalt complexes offer advantages in terms of catalyst separation and the potential for greener reaction conditions. The choice of the optimal method will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as cost, scalability, and ease of purification.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and environmentally responsible disposal of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS No. 6290-17-1). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we use. This guide is designed to build trust by providing procedural clarity grounded in scientific principles, ensuring that laboratory operations are not only innovative but also compliant and safe.

Part 1: Core Directive: Hazard Assessment & Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is primarily used as a flavoring and fragrance agent, and while it is not classified as hazardous under GHS criteria in the majority of reports, its structural features—being a fatty acid ester and a cyclic acetal—warrant a cautious and informed approach.[1][2]

Key Physicochemical & Safety Data

A summary of the compound's essential data is presented below. This information is critical for immediate safety and logistical planning.

PropertyValueSource
CAS Number 6290-17-1[1][2][3][4]
Molecular Formula C₉H₁₆O₄[1][3][4]
Molecular Weight 188.22 g/mol [3][4]
Class Fatty Acid Ester, Cyclic Acetal (Ketal)[1][3][5]
GHS Hazard Generally Not Classified[1]
Flash Point (proxy) ~92 °C (197.6 °F)[6]
Causality Behind Precautionary Measures
  • Potential for Peroxide Formation: The 1,3-dioxolane ring contains ether linkages. Like other ethers, compounds with this structure have the potential to form explosive peroxides upon prolonged exposure to air and light.[9][10] This reaction is autocatalytic and presents a significant risk, especially in older, previously opened containers. For this reason, dating all containers upon receipt and opening is a critical, non-negotiable safety step.

  • Environmental Persistence: Related dioxolane and dioxane compounds are known to be persistent in the aquatic environment and are not effectively removed by conventional wastewater treatment processes.[11][12] Their high water solubility and resistance to degradation mean that disposal via the sanitary sewer system can lead to environmental contamination.[11][12][13] This is the primary scientific rationale for prohibiting sink disposal.

Part 2: Pre-Disposal Operations & Safety Protocols

Proper disposal begins with correct handling and storage during the chemical's active use.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-resistant lab coat.[8][9][14]

  • Container Management: Upon receipt, label the container with the date. When opened, add the opening date to the label.[15] This creates a self-validating system to track the age of the chemical and mitigate the risk of peroxide formation. Unopened containers should ideally be disposed of within one year, while opened containers should be disposed of within six months.[9]

  • Incompatible Materials: Store this compound away from strong oxidizing agents and strong acids. Acetals are sensitive to acid-catalyzed hydrolysis, which would degrade the compound.[16]

Part 3: Step-by-Step Disposal Protocol

This section provides a direct, procedural workflow for the disposal of this compound in various forms. The ultimate authority for waste disposal is your institution's Environmental Health and Safety (EHS) department; this guide provides a framework for best practices.[17][18]

Workflow for Waste Management

Waste Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Transfer Transfer Waste to Compatible Container FumeHood->Transfer Label Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date Transfer->Label Seal Securely Seal Container Label->Seal SAA Place in Designated Satellite Accumulation Area (SAA) Seal->SAA Containment Ensure Secondary Containment SAA->Containment Pickup Request EHS Pickup When Full or Expired Containment->Pickup

Caption: Waste accumulation and disposal workflow.

Unused or Waste Product

This is the most common scenario for disposal.

  • Step 1: Characterize the Waste: Identify the liquid as this compound. Do not mix it with incompatible waste streams (e.g., strong acids, oxidizers, or halogenated solvents).[17]

  • Step 2: Select a Waste Container: Obtain a designated hazardous waste container from your EHS department. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top cap.[17][18]

  • Step 3: Transfer the Waste: Carefully pour the chemical into the waste container, avoiding splashes. Use a funnel if necessary. Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.[18]

  • Step 4: Label and Store: Affix a completed hazardous waste label to the container.[17][18] The label must include the words "Hazardous Waste," the full chemical name, and the approximate concentration or volume. Keep the container securely sealed at all times, except when adding waste.[17][18] Store the container in your lab's designated Satellite Accumulation Area (SAA) with secondary containment.[18]

  • Step 5: Arrange for Disposal: Once the container is full, or if the waste has been stored for an extended period, submit a chemical waste pickup request to your institution's EHS department.[17]

Empty Container Disposal

An "empty" container is not truly empty and must be decontaminated before disposal.

  • Step 1: Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Step 2: Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[9] Add it to your designated organic waste container. Subsequent rinses may be permissible for drain disposal, but you must verify this with your EHS department.

  • Step 3: Deface Label: After triple rinsing, completely remove or deface the original chemical label.[9]

  • Step 4: Dispose of Container: Dispose of the clean, decontaminated container according to your facility's procedures for glass or plastic recycling/waste.

Decision Logic for Disposal

Disposal Decision Tree action action start Identify Waste Material q1 Is it a chemical spill? start->q1 q2 Is it an empty container? q1->q2 No action_spill Follow Spill Protocol (Absorb, Collect, Dispose as Waste) q1->action_spill Yes q3 Is it waste chemical? q2->q3 No action_rinse Triple Rinse Container Collect First Rinseate as Waste q2->action_rinse Yes action_collect Collect in Labeled Hazardous Waste Container q3->action_collect Yes action_contact_EHS Consult EHS Department for Guidance q3->action_contact_EHS Unsure

Caption: Decision tree for proper disposal actions.

Part 4: Emergency Procedures for Spills

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure No Ignition Sources: Eliminate all nearby sources of ignition.[8][10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain and absorb the liquid.[10]

  • Collect Waste: Carefully scoop the absorbent material into a sealable, compatible container. Label it as hazardous waste.[9][10]

  • Decontaminate: Clean the spill area with an appropriate solvent.

  • Dispose: Arrange for the collected spill waste to be picked up by EHS. For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.[9]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

A Guide to Personal Protective Equipment for Handling Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. This document provides essential, experience-driven guidance on personal protective equipment (PPE) to ensure your safety in the laboratory. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep-rooted culture of safety and best practices.

Hazard Assessment: A Cautious Approach to an Unclassified Compound

This compound is a compound for which comprehensive hazard data is not widely available. While some sources indicate it may not meet the criteria for GHS hazard classification, it is crucial to recognize that an absence of data does not equate to an absence of risk.[1] This compound belongs to the family of cyclic acetals and esters, which can present specific hazards.[2]

Given the limited specific toxicological data, a prudent approach is to handle this compound with the same precautions as structurally related compounds that are known to be hazardous. For instance, other dioxolane derivatives and esters can be skin and eye irritants, and some are flammable.[3][4] Therefore, we will operate under the assumption that this compound may pose similar risks.

Potential Hazards of Structurally Similar Compounds:

HazardDescription
Eye Irritation Direct contact can cause irritation.[4]
Skin Irritation Prolonged or repeated contact may lead to skin irritation.[4]
Respiratory Tract Irritation Inhalation of vapors may cause irritation to the respiratory system.[4]
Flammability Many esters and organic solvents are flammable.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for minimizing exposure and ensuring your safety. The following recommendations are based on a comprehensive risk assessment, taking into account the potential hazards of this chemical class.

Eye and Face Protection: Shielding Against Splashes

Recommendation: Always wear chemical safety goggles conforming to ANSI Z87.1 standards.[5] In situations with a higher risk of splashing, such as when transferring large volumes or working under pressure, a face shield should be worn in addition to safety goggles.[5][6]

Rationale: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses do not provide adequate protection from splashes, which can easily come from the sides, top, or bottom. Chemical safety goggles form a seal around the eyes, offering comprehensive protection.

Hand Protection: Choosing the Right Gloves

Recommendation: Wear chemical-resistant gloves at all times when handling this compound. Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged contact or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always inspect gloves for signs of degradation or punctures before use and change them immediately if contaminated.[8]

Rationale: The choice of glove material is critical and depends on the specific chemical and the duration of contact. Nitrile offers good resistance to a range of chemicals and is a common choice for general laboratory work.[7] However, no glove material is impermeable forever. It is crucial to be aware of the breakthrough time of the glove material for the specific chemical being handled, if that data is available.

Skin and Body Protection: A Barrier Against Contamination

Recommendation: A flame-resistant lab coat should be worn and fully buttoned.[5] Ensure that your legs and feet are covered; long pants and closed-toe shoes are mandatory in the laboratory.[5][7] For large-scale operations, consider the use of a chemical-resistant apron.

Rationale: A lab coat not only protects your skin from splashes but also prevents the contamination of your personal clothing. Flame-resistant properties are an added safety measure, particularly when working with potentially flammable compounds.

Respiratory Protection: When Engineering Controls Are Not Enough

Recommendation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] If there is a potential for inhalation exposure, and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Rationale: A chemical fume hood is the most effective engineering control for preventing the inhalation of hazardous vapors.[7] Respirators should be considered a secondary line of defense and require a formal respiratory protection program, including fit-testing and training.

Step-by-Step PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase start Start: Handling Ethyl 2,4-dimethyl-1,3- dioxolane-2-acetate haz_assess Conduct Hazard Assessment (Review available data and consider structural analogs) start->haz_assess ppe_select Select Appropriate PPE (Based on task-specific risks) haz_assess->ppe_select don_ppe Don PPE Correctly (Inspect for damage) ppe_select->don_ppe handle_chem Handle Chemical in Designated Area (e.g., Fume Hood) don_ppe->handle_chem monitor Monitor for Spills or Contamination handle_chem->monitor decontaminate Decontaminate or Dispose of PPE monitor->decontaminate spill Spill or Exposure? monitor->spill wash_hands Wash Hands Thoroughly decontaminate->wash_hands end End wash_hands->end spill->decontaminate No emergency Follow Emergency Procedures spill->emergency Yes

Caption: PPE Selection and Use Workflow for Chemical Handling.

Operational and Disposal Plans

Safe Handling Procedures
  • Work Area: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[7][9]

  • Avoid Contact: Minimize skin and eye contact. Do not taste or smell the chemical.[11]

  • Transferring Liquids: Use appropriate equipment, such as a funnel, to transfer liquids and avoid splashing.[7]

  • Housekeeping: Keep the work area clean and uncluttered. Clean up any spills immediately, following appropriate procedures.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container. Do not wear contaminated gloves outside of the laboratory.[8]

  • Chemical Waste: Dispose of this compound and any solutions containing it in a properly labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[10]

Your safety is our priority. By adhering to these guidelines, you contribute to a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.